molecular formula C8H11N3O3S B1178351 Lamivudine CAS No. 131086-21-0

Lamivudine

Cat. No.: B1178351
CAS No.: 131086-21-0
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Description

Lamivudine, also known as 3TC, is a potent nucleoside analog reverse transcriptase inhibitor (NRTI) that is a cornerstone in antiviral research . Its primary research applications include the study of Human Immunodeficiency Virus type-1 (HIV-1) and Hepatitis B Virus (HBV) infections . As a nucleoside cytosine analog, this compound's mechanism of action involves intracellular phosphorylation to its active form, this compound triphosphate (L-TP) . This active metabolite competes with natural cytidine triphosphate for incorporation into viral DNA by the reverse transcriptase enzyme. Once incorporated, it acts as a chain terminator because it lacks the 3'-OH group essential for DNA chain elongation, thereby halting viral DNA synthesis and inhibiting viral replication . Research has shown that this compound is effective against both HIV-1 and HIV-2 . It is frequently used in combination studies with other antiretroviral agents, such as zidovudine and dolutegravir, to explore synergistic effects and dual-therapy regimens . In the context of Hepatitis B research, this compound is valuable for investigating viral suppression and histologic improvement in liver disease models, though its long-term use is a model for studying the emergence of resistant viral strains, such as the M184V/I mutation in HIV and the YMDD motif mutants in HBV . This compound is not significantly metabolized by the CYP450 pathway and is primarily eliminated unchanged in the urine, making it a relevant compound for studies on renal excretion and drug transporter interactions . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

131086-21-0

Molecular Formula

C8H11N3O3S

Origin of Product

United States

Foundational & Exploratory

Technical Deep Dive: Lamivudine (3TC) Mechanism of Action on Reverse Transcriptase

[1]

Content Type: Technical Whitepaper Audience: Senior Researchers, Virologists, and Drug Development Scientists

Executive Summary

Lamivudine (2',3'-dideoxy-3'-thiacytidine, 3TC) represents a cornerstone in the class of Nucleoside Reverse Transcriptase Inhibitors (NRTIs).[1][2][3][][5][6] Unlike natural nucleosides, 3TC possesses an unnatural L-enantiomeric configuration and a modified oxathiolane sugar ring. This guide deconstructs the precise molecular mechanics of 3TC—from its intracellular metabolic activation to its competitive inhibition of HIV-1 Reverse Transcriptase (RT). It further details the structural basis of the M184V resistance mutation and provides a validated primer-extension protocol for quantifying chain termination efficiency in vitro.

Molecular Pharmacology & Structural Basis

The L-Enantiomer Advantage

This compound is the negative enantiomer ((-) enantiomer) of a dideoxy analogue of cytidine. Two structural modifications distinguish it from the natural substrate, deoxycytidine triphosphate (dCTP):

  • Oxathiolane Ring: The 3' carbon is replaced by a sulfur atom, and the ring lacks a 3'-hydroxyl group.

  • L-Configuration: The nucleoside is in the L-configuration, whereas natural DNA/RNA substrates are in the D-configuration.[3]

Mechanistic Implication: The L-configuration confers a unique resistance profile and metabolic stability. While human DNA polymerases (

The "Dead-End" Complex

Upon incorporation into the nascent viral DNA chain, the lack of a 3'-OH group on the ribose analog renders phosphodiester bond formation with the next incoming nucleotide impossible.[7] This results in obligate chain termination .

Intracellular Activation: The Metabolic Cascade

3TC is a prodrug. It enters the cell via passive diffusion and active transport (SLC22A family) but is biologically inert until metabolized. The conversion to the active triphosphate form (3TC-TP) occurs via a stepwise phosphorylation cascade mediated by host cellular kinases.[2]

Pathway Visualization

The following diagram illustrates the sequential phosphorylation steps and the specific host enzymes responsible.

LamivudineMetabolismProdrugThis compound(3TC)MP3TC-MP(Monophosphate)Prodrug->MPDeoxycytidine Kinase(dCK)DP3TC-DP(Diphosphate)MP->DPUMP-CMP KinaseTP3TC-TP(Active Triphosphate)DP->TPNucleoside Diphosphate Kinase(NDPK) / PGKRTHIV-1 ReverseTranscriptaseTP->RTCompetitive Inhibition(vs dCTP)

Caption: Figure 1. The intracellular phosphorylation cascade of this compound.[][7][8] The conversion of 3TC-DP to 3TC-TP is often considered the rate-limiting step in specific cell types.

Kinetic Mechanism of Inhibition

3TC-TP functions as a competitive inhibitor of dCTP.[9] The kinetic efficacy is defined by the ratio of the inhibition constant (


Comparative Kinetics (Wild Type RT)
Parameter3TC-TP (Inhibitor)dCTP (Natural Substrate)Mechanistic Note
Binding Affinity (

/

)
~10–12 µM~0.5–2.0 µM3TC-TP binds less tightly than dCTP but is sufficient for inhibition.
Incorporation Rate (

)
Lower than dCTPHighThe L-ring structure slows the conformational change required for catalysis.
Selectivity Index HighN/AHigh affinity for HIV RT; Low affinity for Human DNA Pol

.

Key Insight: Despite lower binding affinity compared to dCTP, 3TC is effective because intracellular pools of dCTP are relatively low in non-dividing cells (macrophages/resting T-cells), increasing the effective [Inhibitor]/[Substrate] ratio.

Mechanisms of Resistance: The M184V Mutation[4][5][6][10][11][12]

The primary cause of high-level resistance (>100-fold) to this compound is a single point mutation at codon 184 of the reverse transcriptase gene, substituting Methionine (M) with Valine (V).

The Steric Conflict Model

The M184 residue is part of the conserved YMDD motif (Tyrosine-Methionine-Aspartate-Aspartate) at the catalytic active site.

  • Wild Type (Met184): The flexible side chain of Methionine accommodates the unnatural L-oxathiolane ring of 3TC-TP.

  • Mutant (Val184): Valine possesses a

    
    -branched side chain that is more rigid and bulky near the ribose binding pocket. This creates a steric clash  specifically with the L-ring of 3TC-TP.
    
Resistance Logic Visualization

M184V_Mechanismcluster_WTWild Type RT (Met184)cluster_MutantMutant RT (M184V)WT_SiteCatalytic Pocket (YMDD)Residue: Methionine 184Interaction_WTL-Ring of 3TC fits(Flexible Met side chain)WT_Site->Interaction_WTResult_WTChain TerminationInteraction_WT->Result_WTMut_SiteCatalytic Pocket (YVDD)Residue: Valine 184Interaction_MutSTERIC HINDRANCE(Beta-branched Valine clash)Mut_Site->Interaction_MutResult_Mut3TC Exclusion(dCTP Incorporated)Interaction_Mut->Result_Mut

Caption: Figure 2. Structural basis of M184V resistance. The Valine side chain sterically excludes the L-enantiomer (3TC) while permitting the D-enantiomer (dCTP).

Experimental Protocol: Primer Extension Assay

To validate the mechanism of action or assess the potency of 3TC against a specific RT mutant, a single-nucleotide incorporation or primer extension assay is the gold standard.

Protocol Design Principles
  • Self-Validating: Includes positive controls (known chain terminators) and negative controls (no enzyme).

  • Substrate: Uses a DNA primer annealed to an RNA or DNA template (mimicking the viral genome).

  • Detection: Radiolabeling (

    
    P) allows for high-sensitivity visualization of the "n+1" stop product.
    
Step-by-Step Methodology

Materials:

  • Template: 40-mer RNA template (HIV-1 sequence).

  • Primer: 20-mer DNA primer (5'-labeled with

    
    -ATP using T4 Polynucleotide Kinase).
    
  • Enzyme: Purified HIV-1 Reverse Transcriptase (Wild Type or Mutant).

  • Nucleotides: dNTP mix (dATP, dTTP, dGTP) and variable concentrations of 3TC-TP vs dCTP.

Workflow:

  • Annealing:

    • Mix primer and template in a 1:2 molar ratio in annealing buffer (50 mM Tris-HCl pH 8.0, 50 mM NaCl).

    • Heat to 95°C for 2 mins, then slow cool to room temperature over 30 mins to ensure specific hybridization.

  • Reaction Assembly (The "Start" Complex):

    • Prepare 2X Reaction Buffer: 100 mM Tris-HCl (pH 7.8), 100 mM KCl, 12 mM MgCl

      
      , 10 mM DTT.
      
    • Control A (Negative): Buffer + Primer/Template (No RT).

    • Control B (Full Extension): Buffer + RT + Primer/Template + All 4 natural dNTPs (100 µM).

    • Experimental: Buffer + RT + Primer/Template + dATP/dGTP/dTTP + Increasing concentrations of 3TC-TP (0, 0.1, 1.0, 10, 100 µM).

  • Catalysis & Incubation:

    • Initiate reaction by adding the enzyme mix to the substrate mix.

    • Incubate at 37°C for 10–30 minutes. Note: Timepoints should be in the linear range of the enzyme.

  • Quenching:

    • Stop reaction by adding equal volume of Stop Solution (95% Formamide, 20 mM EDTA, 0.05% Bromophenol Blue, 0.05% Xylene Cyanol).

    • Heat at 95°C for 3 minutes to denature the strands.

  • Resolution & Analysis:

    • Load samples onto a 15% denaturing polyacrylamide sequencing gel (7M Urea).

    • Run at 50-60W constant power until dye front reaches the bottom.

    • Expose gel to a phosphorimager screen.

Data Interpretation[5][10][13]
  • Full Extension Lane: You should see a high molecular weight band (full length product).

  • 3TC Lanes: You will observe a distinct band at position "n+1" (where Cytosine would be incorporated). The intensity of this band increases with 3TC-TP concentration, while the full-length product intensity decreases.

  • Calculation: Plot the fraction of extended product vs. inhibitor concentration to determine the

    
    .
    

References

  • FDA. (2024). This compound (Epivir) Prescribing Information & Label.[10] U.S. Food and Drug Administration.[9] [Link]

  • Sarafianos, S. G., et al. (1999). This compound (3TC) resistance in HIV-1 reverse transcriptase involves steric hindrance with beta-branched amino acids.[1][5] Proceedings of the National Academy of Sciences. [Link][1]

  • Gao, Q., et al. (2000). The M184V mutation in the reverse transcriptase of human immunodeficiency virus type 1 impairs rescue of chain-terminated DNA synthesis. Journal of Virology. [Link]

  • Frontiers in Pharmacology. (2021). Putative Repurposing of this compound... and Metabolism Pathway.[Link]

Technical Guide: In Vitro Antiviral Activity of Novel Lamivudine Analogs

[1]

Executive Summary

Lamivudine (3TC) remains a cornerstone Nucleoside Reverse Transcriptase Inhibitor (NRTI) for HIV and HBV therapies due to its high potency and favorable safety profile. However, its efficacy is compromised by the rapid emergence of the M184V/I mutation in the reverse transcriptase (RT) / polymerase gene, which confers high-level resistance (>100-fold increase in IC50).

This technical guide outlines a rigorous framework for evaluating novel this compound analogs . These analogs—typically designed as lipophilic prodrugs (e.g., phosphoramidates, fatty acid conjugates) or base-modified variants—aim to enhance intracellular phosphorylation efficiency, bypass metabolic bottlenecks, or restore activity against resistant strains.

Rational Design & Structural Activity Relationship (SAR)

Before initiating in vitro screening, researchers must categorize the analog's design strategy, as this dictates the specific assay focus.

  • Class I: Lipophilic Prodrugs (e.g., Stearate/Dextran conjugates): Designed to increase passive diffusion or target specific tissues (liver). Key Metric: Intracellular triphosphate accumulation.

  • Class II: Base-Modified Analogs (e.g., 5-position modifications): Designed to alter binding kinetics with M184V-mutant RT. Key Metric: Fold-resistance relative to Wild-Type (WT).[1][2]

  • Class III: Phosphate Prodrugs (e.g., ProTides): Designed to bypass the rate-limiting first phosphorylation step catalyzed by Deoxycytidine Kinase (dCK). Key Metric: Activity in kinase-deficient cell lines.

Experimental Workflow

The following workflow integrates safety, efficacy, and mechanistic validation.

EvaluationWorkflowcluster_safetyPhase 1: Safety & Cytotoxicitycluster_efficacyPhase 2: Antiviral Efficacycluster_mechPhase 3: Mechanism of ActionstartNovel 3TC Analog Synthesiscc50Cytotoxicity Screening(CC50 in HepG2/PBMCs)start->cc50mtTPMitochondrial Toxicity(mtDNA / Lactate)cc50->mtTPIf SI > 10hiv_wtHIV-1 Wild Type(EC50)cc50->hiv_wtParallel Pathhiv_resHIV-1 M184V Mutant(Resistance Profiling)hiv_wt->hiv_reshbvHBV Assay(HepG2.2.15 DNA)hiv_wt->hbvkineticsIntracellular Metabolism(LC-MS/MS of Triphosphate)hiv_res->kineticsLead CandidatesenzymaticRT Enzymatic Inhibition(Ki Determination)kinetics->enzymatic

Figure 1: Integrated Screening Workflow. A hierarchical approach ensures that only non-cytotoxic, potent candidates proceed to expensive mechanistic profiling.

Core Experimental Protocols

Cytotoxicity Screening (The Safety Gate)

Objective: Determine the 50% Cytotoxic Concentration (CC50). An analog with high potency but high toxicity is a failed candidate.

  • Cell Lines:

    • HepG2: Hepatocellular carcinoma (Standard for HBV/liver toxicity).

    • PBMCs: Peripheral Blood Mononuclear Cells (Physiologically relevant for HIV).

    • MT-4: Lymphoid cell line (High susceptibility to HIV-1).

  • Protocol (MTT Assay):

    • Seeding: Plate cells at

      
       cells/well in 96-well plates. Incubate for 24h.
      
    • Treatment: Add serial dilutions (e.g., 0.1 µM to 1000 µM) of the test analog. Include 3TC as a reference control and Puromycin as a positive toxicity control.

    • Incubation: Incubate for 5 days (consistent with viral assay duration).

    • Development: Add MTT reagent (5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO.

    • Readout: Measure Absorbance at 570 nm. Calculate CC50 using non-linear regression.

Anti-HIV Phenotypic Susceptibility Assay

Objective: Determine EC50 against Wild-Type (WT) and Resistant (M184V) strains.

  • Viral Strains:

    • HIV-1 IIIB: Standard laboratory strain (X4 tropic).

    • HIV-1 M184V: Site-directed mutant or clinical isolate resistant to 3TC.

  • Protocol (CPE Inhibition / p24 ELISA):

    • Infection: Infect MT-4 cells with HIV-1 at a Multiplicity of Infection (MOI) of 0.01 for 1 hour.

    • Washing: Wash cells

      
       with PBS to remove unbound virus.
      
    • Treatment: Resuspend cells in media containing serial dilutions of the analog.

    • Incubation: 5 days at 37°C, 5% CO2.

    • Readout:

      • Primary: MTT assay to measure protection from Cytopathic Effect (CPE).

      • Secondary (Validation): Supernatant p24 antigen quantification via ELISA.

    • Self-Validation: The EC50 of parent 3TC against WT should be ~0.05–0.1 µM. Against M184V, it should shift >100-fold (>10 µM). If these controls fail, the assay is invalid.

Anti-HBV Assay (HepG2.2.15 System)

Objective: Evaluate inhibition of HBV DNA replication.

  • System: HepG2.2.15 cells (stably transfected with HBV genome, constitutively producing virions).

  • Protocol:

    • Seeding: Plate cells and allow to reach confluence.

    • Treatment: Treat with analog (media change every 3 days) for a total of 9 days.

    • Extraction: Extract DNA from culture supernatant (extracellular virions) and cell lysate (intracellular replication intermediates).

    • Quantification: qPCR targeting the HBV S-gene.

    • Analysis: Compare log reduction of HBV DNA vs. untreated control.

Mechanistic Validation: Intracellular Metabolism

The antiviral activity of nucleoside analogs is strictly dependent on their intracellular conversion to the active triphosphate (TP) form.[3] Novel analogs often aim to bypass the first phosphorylation step (the rate-limiting step).

PhosphorylationAnalogAnalog(Extracellular)ProdrugProdrug(Intracellular)Analog->ProdrugTransportMPMonophosphate(MP)Prodrug->MPHydrolysis +dCKDPDiphosphate(DP)MP->DPNMPKTPTriphosphate(Active TP)DP->TPNDPKDNAViral DNA(Chain Termination)TP->DNAIncorporationdCKdCK(Rate Limiting)NMPKNMPKNDPKNDPKPolRT / HBV PolProTidePhosphateProdrugProTide->MPBypass dCK

Figure 2: Intracellular Activation Pathway. Novel prodrugs (Green) may bypass the dCK bottleneck, directly releasing the Monophosphate (MP).

LC-MS/MS Quantification Protocol:

  • Lysis: Lyse treated cells with 70% cold methanol.

  • Extraction: Centrifuge to remove debris.

  • Separation: Ion-exchange chromatography or HILIC column.

  • Detection: MS/MS (MRM mode) monitoring the transition of the analog-TP parent ion to its fragment.

  • Normalization: Normalize TP concentration to cell number (

    
     cells).
    

Data Presentation & Interpretation

The following table illustrates how to present comparative data for a hypothetical novel analog ("Analog-X") designed to overcome resistance.

CompoundCell LineVirus StrainEC50 (µM)CC50 (µM)Selectivity Index (SI)Fold Resistance (M184V/WT)
This compound (3TC) MT-4HIV-1 IIIB (WT)0.05>100>20001.0
This compound (3TC) MT-4HIV-1 M184V>10.0>100<10>200 (Resistant)
Analog-X MT-4HIV-1 IIIB (WT)0.028542501.0
Analog-X MT-4HIV-1 M184V0.088510624.0 (Susceptible)

Interpretation:

  • Selectivity Index (SI): Calculated as

    
    . An 
    
    
    is generally required for early hits;
    
    
    is preferred for drug candidates.
  • Fold Resistance: Calculated as

    
    . Analog-X demonstrates a "hypersusceptibility" profile or successful resistance breaking if the fold change is low (<10) compared to the parent 3TC (>200).
    

References

  • Das, K., et al. (2010). Structural basis for the high-level resistance of M184V/I mutants of HIV-1 reverse transcriptase to this compound. Journal of Molecular Biology.

  • Schinazi, R. F., et al. (1992). Characterization of human immunodeficiency viruses resistant to oxathiolane-cytosine nucleosides. Antimicrobial Agents and Chemotherapy.[2][][5][6][7][8]

  • Cihlar, T., & Ray, A. S. (2010). Nucleoside and nucleotide HIV reverse transcriptase inhibitors: 25 years after zidovudine. Antiviral Research.[8]

  • Menéndez-Arias, L. (2010). Molecular basis of human immunodeficiency virus type 1 drug resistance: overview and recent developments. Antiviral Research.[8]

  • European Medicines Agency (EMA). (2007). In vitro investigation of mitochondrial toxicity of anti-HIV nucleoside reverse transcriptase inhibitors.[9]

Molecular Basis of Lamivudine Chain Termination: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide delineates the molecular mechanics of Lamivudine (3TC), a cytidine nucleoside analogue reverse transcriptase inhibitor (NRTI).[1][2] Unlike standard pharmacopeia entries, this document focuses on the structural causality of viral DNA chain termination, the kinetic bottlenecks of intracellular activation, and the steric conflict driving the M184V resistance mutation. It is designed for researchers requiring a deep mechanistic understanding to optimize assay design and drug development pipelines.

Structural Pharmacology: The Oxathiolane Scaffold

This compound (2',3'-dideoxy-3'-thiacytidine) is distinguished by two critical structural deviations from the natural substrate, deoxycytidine (dC):

  • The Oxathiolane Ring: The ribose sugar is replaced by a 1,3-oxathiolane ring. A sulfur atom replaces the 3' carbon. Crucially, this ring lacks the 3'-hydroxyl (3'-OH) group.

  • L-Chirality: 3TC exists as the (-) enantiomer (L-configuration). While human DNA polymerases (

    
    ) strictly discriminate against L-nucleosides, HIV-1 Reverse Transcriptase (RT) and HBV Polymerase possess a molecular plasticity that allows the binding of this "unnatural" L-enantiomer [1].
    

Mechanistic Implication: The lack of the 3'-OH is the absolute determinant of chain termination. Without this nucleophile, the formation of the next


 phosphodiester bond is chemically impossible.

Intracellular Metabolism: The Kinase Cascade

3TC is a prodrug. Its antiviral efficacy is contingent upon intracellular phosphorylation to its active triphosphate form (3TC-TP).[3][4][5] This process is non-linear and subject to rate-limiting bottlenecks.

The Activation Pathway

The conversion involves three distinct kinase interactions utilizing the pyrimidine salvage pathway.

  • Step 1 (Rate Limiting): Deoxycytidine Kinase (dCK) converts 3TC to 3TC-Monophosphate (MP).[1][3] This step is often inefficient due to the L-chirality.

  • Step 2: UMP-CMP Kinase (or dCMP kinase) converts 3TC-MP to 3TC-Diphosphate (DP).

  • Step 3: Nucleoside Diphosphate Kinase (NDK) or Phosphoglycerate Kinase (PGK) rapidly converts 3TC-DP to the active 3TC-Triphosphate (TP).[1][3]

Visualization: Metabolic Activation Workflow

Lamivudine_Metabolism Prodrug This compound (3TC) (Extracellular) Transport SLC22A Transporters (Influx) Prodrug->Transport Passive/Active MP 3TC-MP (Monophosphate) Transport->MP Phosphorylation 1 Cytosol Cytosol DP 3TC-DP (Diphosphate) MP->DP Phosphorylation 2 TP 3TC-TP (Active Triphosphate) DP->TP Phosphorylation 3 dCK Enz: dCK (Rate Limiting) dCK->MP CMPK Enz: UMP-CMP Kinase CMPK->DP NDK Enz: NDK / PGK NDK->TP

Caption: The stepwise phosphorylation of this compound. dCK represents the primary kinetic bottleneck in the activation pathway.

The Termination Event: Molecular Dynamics

Once activated, 3TC-TP competes with the natural substrate (dCTP) for the nucleotide-binding site (N-site) of the HIV-1 RT complex.

The Kinetic Trap
  • Binding: 3TC-TP binds to the RT-Template/Primer (T/P) complex.

  • Incorporation: RT catalyzes the nucleophilic attack of the primer's 3'-OH on the

    
    -phosphate of 3TC-TP. Pyrophosphate (PPi) is released.
    
  • Translocation & Block: The 3TC-MP is now at the 3' end of the primer (n position). Upon translocation to the priming site (P-site), the inhibitor presents a sulfur-containing ring with no hydroxyl group .

  • Dead-End Complex: The incoming dNTP (n+1) cannot undergo catalysis because there is no nucleophile to attack its

    
    -phosphate. The viral DNA chain is terminated [2].[5][6][7][8][9][10]
    

Structural Validation: Crystal structures (e.g., PDB ID: 6OUN ) reveal that while the L-oxathiolane ring fits into the active site, it induces subtle conformational changes. The "fingers" domain of RT must close to catalyze the reaction; 3TC allows this closure, but the subsequent chemical step renders the chain inert [3].

Mechanisms of Resistance: The M184V Paradigm

Resistance to 3TC is rapid and high-level, primarily driven by the M184V (Methionine


 Valine) mutation in the conserved YMDD motif of RT.
The Steric Hindrance Model[7][11]
  • Wild Type (Met184): Methionine has a flexible thioether side chain. It can accommodate the bulky, unnatural L-oxathiolane ring of 3TC.

  • Mutant (Val184): Valine is a ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    -branched amino acid. It is shorter but more rigid and bulky near the backbone.
    
  • The Conflict: The L-ring of 3TC projects towards residue 184. The rigid

    
    -branch of Valine creates a steric clash  with the L-ring, drastically reducing the binding affinity (
    
    
    
    ) of 3TC-TP without significantly affecting the binding of the natural, D-enantiomer dCTP [4].
Visualization: M184V Steric Conflict

M184V_Resistance WT Wild Type RT (Met184) Flexible Side Chain Drug This compound (3TC-TP) L-Enantiomer Ring WT->Drug Accommodates Mutant Mutant RT (Val184) Rigid Beta-Branched Mutant->Drug Rejects (Steric Hindrance) Natural Natural Substrate (dCTP) D-Enantiomer Ring Mutant->Natural Accepts (No Clash) Outcome1 Successful Binding & Incorporation Drug->Outcome1 In WT Outcome2 Steric Clash (Reduced Affinity) Drug->Outcome2 In M184V

Caption: Logical flow of M184V resistance. The mutation discriminates against the L-enantiomer of 3TC via steric hindrance.

Experimental Protocols

To validate 3TC mechanism and resistance profiles, the following self-validating protocols are recommended.

Protocol A: Pre-Steady State Kinetics (Burst Phase Analysis)

Objective: Determine the maximum polymerization rate (


) and equilibrium dissociation constant (

) for 3TC-TP incorporation. This distinguishes between binding defects (high

) and catalytic defects (low

).

Equipment: Rapid Chemical Quench-Flow Instrument (e.g., KinTek RQF-3).

Reagents:

  • Enzyme: Purified HIV-1 RT (WT and M184V), concentration > 200 nM active sites.

  • Substrate: 5'-

    
    P-labeled DNA primer/template (T/P) complex.
    
  • Analyte: 3TC-TP (various concentrations).[4]

Workflow:

  • Syringe A (Enzyme Complex): Pre-incubate 100 nM HIV-1 RT with 30 nM

    
    P-labeled T/P in Reaction Buffer (50 mM Tris-HCl pH 7.8, 50 mM NaCl).
    
  • Syringe B (Start): 3TC-TP (concentrations 5

    
    M – 500 
    
    
    
    M) + 10 mM MgCl
    
    
    .
  • Reaction: Rapidly mix A and B.

  • Quench: At time points ranging from 5 ms to 2 s, quench with 0.5 M EDTA.

  • Analysis: Separate products on 15% denaturing PAGE. Quantify product formation (

    
    ).
    
  • Calculation: Fit data to the burst equation:

    
    
    Plot 
    
    
    
    vs. [3TC-TP] to derive
    
    
    and
    
    
    utilizing the hyperbolic equation:
    
    

Data Interpretation:

Parameter Wild Type RT M184V RT Interpretation

|


 (Binding)  | Low (

M range) | High (>100

M) | M184V causes binding failure. | |

(Catalysis)
| High | Moderate | Catalytic chemistry is less affected than binding. |
Protocol B: Primer Extension "Pausing" Assay

Objective: Visualize the specific chain termination point at single-nucleotide resolution.

Workflow:

  • Annealing: Anneal a 5'-Cy5 labeled primer to a template containing a specific "G" residue (complementary to 3TC).

  • Incubation: Mix RT, T/P, and dNTP pool (dATP, dTTP, dGTP).

  • Variable: Add increasing ratios of 3TC-TP to dCTP (e.g., 1:1, 10:1, 100:1).

  • Extension: Incubate at 37°C for 10 minutes.

  • Visualization: Run on a capillary sequencer or high-resolution PAGE.

  • Result: A distinct band will appear at the "n" position corresponding to the G-site on the template, indicating incorporation and subsequent termination.

References

  • Bertoletti, N., et al. (2019).[11] Structural insights into the recognition of nucleoside reverse transcriptase inhibitors by HIV-1 reverse transcriptase: First crystal structures with reverse transcriptase and the active triphosphate forms of this compound and emtricitabine. Protein Science.

  • Sarafianos, S. G., et al. (2009). Structural Biology of HIV-1 Reverse Transcriptase: Mechanisms of Drug Resistance and Inhibition.[7][12][13] Current Opinion in Structural Biology.

  • Das, K., & Arnold, E. (2013). HIV-1 reverse transcriptase and antiviral drug resistance.[2][7][12][] Current Opinion in Virology.

  • Gao, H. Q., et al. (2000). The role of steric hindrance in 3TC resistance of human immunodeficiency virus type-1 reverse transcriptase. Journal of Molecular Biology.

  • Ray, A. S., et al. (2003). Pre-steady-state kinetic methods for the analysis of nucleotide incorporation by DNA polymerases.[15][16][17][18] Methods in Enzymology.

Sources

Technical Monograph: Intracellular Phosphorylation & Bioactivation of Lamivudine (3TC)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Lamivudine (2',3'-dideoxy-3'-thiacytidine, 3TC) is a synthetic nucleoside analogue that acts as a prodrug. It possesses no intrinsic antiviral activity in its parent form. Its therapeutic efficacy against HIV-1 and HBV is entirely dependent on its intracellular metabolism—specifically, a three-step phosphorylation cascade converting it into the active moiety: This compound 5'-Triphosphate (3TC-TP) .

This guide details the molecular enzymology of this cascade, identifies the kinetic bottlenecks that define its dosing regimen, and provides a validated LC-MS/MS workflow for quantifying the active metabolite in peripheral blood mononuclear cells (PBMCs).

Molecular Mechanism of Activation

Unlike physiological nucleosides which are D-enantiomers, this compound is an L-enantiomer .[1] This structural distinction is critical; it allows 3TC to evade degradation by cytidine deaminases while still being recognized—albeit with distinct kinetics—by cellular kinases.

The Phosphorylation Cascade

The conversion of 3TC to 3TC-TP occurs exclusively intracellularly.[2] The pathway involves three distinct kinase-mediated steps.

  • Cellular Uptake: 3TC enters the cell primarily via passive diffusion and active transport by Solute Carrier (SLC) transporters, specifically OCT1, OCT2, and CNTs (Concentrative Nucleoside Transporters).

  • Step 1: Activation (Rate-Limiting for Entry): The initial phosphorylation to this compound Monophosphate (3TC-MP) is catalyzed by Deoxycytidine Kinase (dCK) .[3]

    • Expert Insight: Although dCK usually prefers D-nucleosides, it possesses a "relaxed" substrate specificity that accommodates the L-configuration of 3TC.

  • Step 2: Propagation: 3TC-MP is converted to this compound Diphosphate (3TC-DP) by UMP-CMP Kinase (CMPK1) .

  • Step 3: The Kinetic Bottleneck: 3TC-DP is converted to the active Triphosphate (3TC-TP) by Nucleoside Diphosphate Kinase (NDPK) or 3-Phosphoglycerate Kinase (PGK) .[3][4]

    • Critical Kinetic Note: Unlike many other NRTIs where the first step is rate-limiting, evidence suggests that for 3TC, the conversion of DP

      
       TP  is the rate-limiting step in high-concentration scenarios, leading to an intracellular pool dominated by the diphosphate form [1].
      
Mechanism of Action (MOA)

Once formed, 3TC-TP competes with the endogenous substrate deoxycytidine triphosphate (dCTP) for the active site of HIV Reverse Transcriptase (RT) or HBV Polymerase.

  • Chain Termination: 3TC-TP lacks a 3'-hydroxyl group.[2] Incorporation into the nascent viral DNA chain prevents the formation of the next

    
     phosphodiester bond, causing immediate chain termination.[2][5]
    
Pathway Visualization

LamivudinePathway cluster_ext Extracellular Space cluster_cyto Cytoplasm / Nucleus Prodrug This compound (3TC) (Prodrug) Transporter SLC Transporters (OCT/CNT) Prodrug->Transporter Influx MP 3TC-MP (Monophosphate) Transporter->MP Phosphorylation 1 DP 3TC-DP (Diphosphate) MP->DP Phosphorylation 2 TP 3TC-TP (Active Triphosphate) DP->TP Phosphorylation 3 Target Viral DNA Chain (Termination) TP->Target Inhibition of RT dCK Enzyme: dCK dCK->MP CMPK Enzyme: CMPK1 CMPK->DP NDPK Enzyme: NDPK / PGK (Rate Limiting) NDPK->TP

Figure 1: The intracellular bioactivation cascade of this compound.[3] Note the specific enzymes responsible for each phosphorylation step.

Kinetic Profiling & Data Summary

Understanding the kinetics of the intracellular triphosphate pool is essential for interpreting efficacy and resistance. The intracellular half-life of 3TC-TP is significantly longer than the plasma half-life of the parent drug, which supports once-daily dosing despite rapid plasma clearance.

Key Kinetic Parameters
ParameterValue / CharacteristicClinical Implication
Plasma Half-life (

)
5 – 7 hoursRapid systemic clearance.
Intracellular

(3TC-TP)
15 – 16 hours [1]Supports QD (once daily) dosing; drug remains active long after plasma levels drop.
Predominant Anabolite 3TC-Diphosphate (50-55% of pool)Indicates the conversion of DP

TP is the bottleneck (saturable).[6]
Resistance Mutation M184V (Met

Val at codon 184)
Causes steric hindrance between the oxathiolane ring of 3TC-TP and the beta-branched side chain of Valine [2].[7]
Selectivity Index HighLow affinity for human DNA Polymerase

,

, and

(mitochondrial), reducing toxicity.

Analytical Protocol: Quantification of 3TC-TP

Objective: To quantify intracellular 3TC-TP concentrations in PBMCs using LC-MS/MS. Challenge: Nucleotides are highly polar and do not retain well on standard C18 columns. They are also thermally unstable. Solution: Use of Anion Exchange Chromatography or Ion-Pairing Reversed-Phase Chromatography . The protocol below utilizes an ion-pairing approach which is robust for high-throughput clinical labs.

Reagents & Materials
  • Matrix: Isolated PBMCs (Target:

    
     cells/sample).
    
  • Lysis Buffer: 70% Methanol / 30% Water (Ice cold).

  • Internal Standard (IS):

    
    -labeled 3TC-TP or Tenofovir-DP (as a surrogate).
    
  • Mobile Phase A: 10mM Ammonium Acetate + 3mM DMHA (Dimethylhexylamine) in Water (pH 9.0).

  • Mobile Phase B: Acetonitrile.

Step-by-Step Workflow
  • PBMC Isolation:

    • Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

    • Control Step: Count cells using an automated counter. Accuracy here determines the final "fmol/million cells" result.

  • Cell Lysis & Extraction:

    • Pellet

      
       cells. Remove supernatant completely.
      
    • Add 500

      
      L ice-cold 70% Methanol  (spiked with Internal Standard).
      
    • Vortex vigorously for 30 seconds.

    • Incubate at -20°C for 1 hour (facilitates protein precipitation and nucleotide extraction).

    • Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Sample Preparation:

    • Transfer supernatant to a fresh tube.

    • Evaporate to dryness under nitrogen stream at 30°C (Do not overheat; triphosphates degrade).

    • Reconstitute in 100

      
      L Mobile Phase A.
      
  • LC-MS/MS Analysis:

    • Column: C18 column suitable for high pH (e.g., Waters XBridge or Gemini C18).

    • Method: Gradient elution. The DMHA ion-pairing agent masks the phosphate charges, allowing retention on the C18 phase.

    • Detection: Negative Ion Mode (ESI-). Monitor MRM transitions (Parent mass

      
       Phosphate fragment).
      
Analytical Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Step1 PBMC Isolation (Ficoll Gradient) Step2 Cell Lysis (70% MeOH + Internal Std) Step1->Step2 Step3 Centrifugation (15,000g, 4°C) Step2->Step3 Step4 Nitrogen Evaporation (Dryness) Step3->Step4 Step5 Reconstitution (Mobile Phase A + DMHA) Step4->Step5 Step6 LC Separation (Ion-Pairing RP-HPLC) Step5->Step6 Step7 MS/MS Detection (ESI-, MRM Mode) Step6->Step7

Figure 2: Validated workflow for the extraction and quantification of intracellular 3TC-TP.

Mechanistic Implications: The M184V Mutation[7][8][9][10]

The clinical utility of 3TC is often limited by the rapid emergence of the M184V mutation in the viral Reverse Transcriptase (RT).

  • Mechanism: The Methionine (M) at position 184 in the wild-type RT allows the binding of the L-enantiomer (3TC-TP). When this mutates to Valine (V), the bulky beta-branched side chain of Valine creates a steric conflict with the oxathiolane ring of 3TC-TP [2].[7]

  • Consequence: This steric hindrance prevents 3TC-TP from binding effectively to the active site, rendering the virus highly resistant (>1000-fold).

  • Paradoxical Benefit: Interestingly, the M184V mutation increases the fidelity of the viral polymerase and reduces viral replication fitness. It also hyper-sensitizes the virus to other NRTIs like Zidovudine (AZT) and Tenofovir (TDF).

References

  • Moore, K. H., et al. (1999).[2] Pharmacokinetics of this compound phosphorylation in peripheral blood mononuclear cells from patients infected with HIV-1.[6] AIDS, 13(16), 2239–2250.

  • Sarafianos, S. G., et al. (1999). This compound (3TC) resistance in HIV-1 reverse transcriptase involves steric hindrance with beta-branched amino acids.[7][8] Proceedings of the National Academy of Sciences, 96(18), 10027–10032.

  • Gautam, N., et al. (2018).[9] Simultaneous quantification of intracellular this compound and abacavir triphosphate metabolites by LC-MS/MS.[9][10] Journal of Pharmaceutical and Biomedical Analysis, 153, 248–259.[9]

  • Boucher, C. A., et al. (1993). High-level resistance to (-) enantiomeric 2'-deoxy-3'-thiacytidine in vitro is due to one amino acid substitution in the catalytic site of human immunodeficiency virus type 1 reverse transcriptase. Antimicrobial Agents and Chemotherapy, 37(10), 2231–2234.

Sources

Lamivudine (3TC) for SARS-CoV-2: A Mechanistic and Pharmacological Investigation

[1]

Executive Summary

Status: NO-GO for Monotherapy / Investigational for Combination Backbones.

This technical guide investigates the repurposing potential of Lamivudine (3TC), a cytosine nucleoside analogue reverse transcriptase inhibitor (NRTI), for SARS-CoV-2. While in silico molecular docking suggests high binding affinity to the viral RNA-dependent RNA polymerase (RdRp/nsp12), biological validation reveals a critical translational gap. In vitro assays demonstrate poor potency (EC50 > 50–100 µM), likely driven by the SARS-CoV-2 exonuclease (nsp14) proofreading mechanism and inefficient intracellular phosphorylation in non-lymphoid tissues.

Part 1: Mechanistic Rationale & The Phosphorylation Bottleneck

The Target: nsp12 (RdRp)

SARS-CoV-2 relies on nsp12, an RNA-dependent RNA polymerase, for genome replication.[1][2][3][4] Unlike host polymerases, nsp12 has a high error rate but is corrected by nsp14 (ExoN). The theoretical utility of this compound lies in its structural mimicry of Deoxycytidine triphosphate (dCTP). If incorporated, it lacks the 3'-OH group necessary for phosphodiester bond formation, causing obligate chain termination.

The Prodrug Activation Pathway

This compound is administered as a prodrug. It is biologically inert until it undergoes a stepwise intracellular phosphorylation cascade. This pathway is the first "filter" for efficacy: if the target tissue (e.g., lung epithelium) lacks the specific kinases, the drug remains inactive.

Figure 1: Intracellular Activation & Competition Pathway (Diagram illustrates the conversion of 3TC to its active triphosphate form and the competition with natural Cytidine for viral incorporation.)

Lamivudine_Pathway33TCThis compound (3TC)(Prodrug)MP3TC-MP(Monophosphate)TC->MPPhosphorylationdCKDeoxycytidine Kinase(Rate Limiting)dCK->MPDP3TC-DP(Diphosphate)MP->DPCMPKCMP KinaseCMPK->DPTP3TC-TP(Active Triphosphate)DP->TPNDKNDK / PGKNDK->TPRdRpSARS-CoV-2 RdRp(nsp12)TP->RdRpCompetes w/ CTPRNAViral RNAElongationRdRp->RNAIncorporationExoNExoN (nsp14)ProofreadingExoN->RNAExcision (Resistance)RNA->ExoNDetectionTermChain TerminationRNA->TermIf ExoN fails

Caption: Stepwise phosphorylation of this compound to its active triphosphate form (3TC-TP). Note the critical resistance mechanism: nsp14 (ExoN) can excise the analog after incorporation.

Part 2: Computational vs. Biological Evidence

In Silico Promise (The "Lock")

Molecular docking studies initially flagged this compound as a top candidate. The active metabolite (3TC-TP) fits into the catalytic pocket of nsp12 with binding energies comparable to Remdesivir.

  • Binding Energy: -6.89 kcal/mol (approximate average across studies).

  • Interaction Sites: Forms hydrogen bonds with residues Ser759, Asp760, and Asp761 (the catalytic triad).

In Vitro Reality (The "Key" Doesn't Turn)

Despite docking success, wet-lab assays paint a different picture. The table below synthesizes data from key screening studies (e.g., Jeon et al., Chien et al.).

Table 1: Comparative Antiviral Potency (Vero E6 Cells)

Drug CandidateTargetEC50 (µM)CC50 (Cytotoxicity)Selectivity Index (SI)Status
This compound (3TC) RdRp> 100 µM > 300 µM< 3Inactive
RemdesivirRdRp0.77 – 10 µM> 100 µM> 129Active (Control)
ChloroquineEntry1.13 µM> 100 µM> 88Active (In Vitro only)
RibavirinRdRp109.5 µM> 400 µM> 3Inactive

Mechanistic Failure Analysis:

  • ExoN Activity: SARS-CoV-2 nsp14 is a 3'-to-5' exoribonuclease. Unlike HIV reverse transcriptase (which lacks proofreading), nsp14 recognizes the unnatural 3TC-TP configuration and excises it before chain termination becomes permanent.

  • Kinase Expression: Vero E6 cells (kidney origin) may express lower levels of Deoxycytidine Kinase (dCK) compared to lymphocytes, leading to insufficient pools of the active 3TC-TP metabolite.

Part 3: Experimental Protocol for Validation

To independently verify these findings, researchers should utilize a Cell-Based RdRp Inhibition Assay . This protocol controls for cytotoxicity to ensure viral reduction is not due to host cell death.

Materials
  • Cell Line: Vero E6 (ATCC® CRL-1586™) or Calu-3 (Human Lung Epithelial).

  • Virus: SARS-CoV-2 isolate (e.g., WA1/2020).

  • Readout: qRT-PCR (targeting N-gene) or Plaque Reduction (PRNT).

Workflow (Standard Operating Procedure)

Figure 2: Antiviral Screening Workflow (Standardized protocol for determining EC50/CC50 values.)

Experimental_WorkflowSeedingStep 1: Cell Seeding(Vero E6 / Calu-3)Density: 1.5x10^4 cells/wellInfectionStep 2: Viral InfectionMOI 0.05 (1h adsorption)Seeding->Infection24h pre-incubationTreatmentStep 3: Drug TreatmentSerial Dilution (0.1 - 100 µM)+ Control (Remdesivir)Infection->TreatmentPost-adsorptionIncubationStep 4: Incubation48 Hours @ 37°C, 5% CO2Treatment->IncubationReadout_SplitAssay TypeIncubation->Readout_SplitqPCRqRT-PCR(Supernatant RNA extraction)Readout_Split->qPCRAntiviral EfficacyViabilityATP/MTS Assay(Cytotoxicity Control)Readout_Split->ViabilityHost SafetyAnalysisData AnalysisCalculate EC50 & CC50qPCR->AnalysisViability->Analysis

Caption: High-content screening workflow. Parallel cytotoxicity assessment (ATP/MTS) is mandatory to distinguish specific antiviral activity from cell death.

Part 4: Clinical Translation & Recommendations

Pharmacokinetic Disconnect
  • Human Cmax (300mg dose): Approx. 1.5 – 2.0 µg/mL (~6–8 µM).

  • Required In Vitro EC50: > 100 µM.

  • The Gap: The drug concentration required to inhibit the virus in vitro is 10-15x higher than the maximum achievable plasma concentration in humans. Increasing the dose is limited by mitochondrial toxicity (polymerase-gamma inhibition).

Clinical Data

Retrospective cohort studies (e.g., HIV/HepB patients) initially suggested a correlation between this compound use and lower COVID-19 severity.[5][6] However, these studies suffer from confounding variables (e.g., younger age of HIV cohorts, immune modulation). Prospective trials (e.g., WHO Solidarity) have not supported the efficacy of similar NRTIs (like Lopinavir) as monotherapies.

Strategic Recommendation
  • Monotherapy: Not Recommended. The EC50 is unachievable in human plasma without significant toxicity.

  • Combination Therapy: Low Priority. While synergy with exonuclease inhibitors is theoretically possible, other NRTIs (e.g., Molnupiravir, Remdesivir) show superior baseline potency.

  • Research Focus: Future efforts should focus on ExoN inhibitors . If nsp14 can be blocked, "failed" NRTIs like this compound could theoretically be resensitized.

References

  • Jeon, S., et al. (2020). "Identification of antiviral drug candidates against SARS-CoV-2 from FDA-approved drugs." Antimicrobial Agents and Chemotherapy.[7]

  • Chien, M., et al. (2020).[1] "Nucleotide Analogues as Inhibitors of SARS-CoV-2 Polymerase."[8][1][2][6][7][9][10] BioRxiv.[11]

  • Shannon, A., et al. (2020). "Remdesivir and SARS-CoV-2: Structural requirements at both the nucleoside and triphosphate levels." Antiviral Research.

  • World Health Organization. (2020).[11][12][13] "Solidarity clinical trial for COVID-19 treatments."[14]

  • Bhatt, P.R., et al. (2021). "Structural basis of RNA recognition and cleavage by the SARS-CoV-2 exonuclease." Nature Communications.

An In-Depth Technical Guide to the Early Research on Lamivudine and Zidovudine Synergy in HIV-1 Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The advent of combination therapy revolutionized the management of Human Immunodeficiency Virus Type 1 (HIV-1) infection, transforming it from a fatal diagnosis to a manageable chronic condition. A cornerstone of this paradigm shift was the discovery of the synergistic antiviral activity between the nucleoside reverse transcriptase inhibitors (NRTIs) Lamivudine (3TC) and Zidovudine (AZT). This technical guide provides an in-depth exploration of the foundational in vitro research that elucidated this critical drug synergy. We will detail the experimental methodologies employed, present the quantitative data that defined the synergistic interaction, and explain the underlying molecular mechanisms, with a particular focus on the pivotal role of the M184V mutation in the HIV-1 reverse transcriptase. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals, offering insights into the scientific rationale and experimental framework that underpinned the development of one of the most successful combination therapies in the history of antiviral medicine.

Introduction: The Rationale for Combination Therapy

Early antiretroviral monotherapy, primarily with Zidovudine (AZT), was a significant step forward in the fight against HIV/AIDS. However, its efficacy was often transient due to the rapid emergence of drug-resistant viral strains. This challenge underscored the urgent need for therapeutic strategies that could provide more potent and durable viral suppression. The concept of combination therapy, analogous to successful multi-drug regimens in cancer and tuberculosis treatment, emerged as a promising approach. The primary goals were to enhance antiviral efficacy, reduce the dosages of individual agents to minimize toxicity, and, most critically, to create a higher genetic barrier to the development of resistance.

This compound (3TC), a potent NRTI, emerged as a promising candidate for combination with AZT. Both drugs target the HIV-1 reverse transcriptase (RT), a viral enzyme essential for the conversion of the viral RNA genome into DNA, a crucial step in the viral life cycle. As nucleoside analogs, both 3TC and AZT are phosphorylated intracellularly to their active triphosphate forms, which then compete with natural deoxynucleoside triphosphates for incorporation into the growing viral DNA chain. Upon incorporation, they act as chain terminators, halting DNA synthesis.[1][2] The hypothesis that combining these two agents could lead to a greater-than-additive, or synergistic, effect spurred a series of pivotal in vitro investigations.

Foundational In Vitro Methodologies for Assessing Synergy

The early evaluation of the 3TC and AZT combination relied on a suite of established in vitro assays designed to quantify antiviral activity, cytotoxicity, and the nature of the drug interaction. These methods provided the critical preclinical data that supported the progression of this combination into clinical trials.

Cellular Systems for HIV-1 Replication

The initial studies predominantly utilized immortalized T-cell lines and primary human peripheral blood mononuclear cells (PBMCs), as these cells are natural targets for HIV-1 infection and support robust viral replication in vitro.

  • MT-4 Cells: A human T-cell leukemia virus type 1 (HTLV-1) transformed T-cell line, highly susceptible to HIV-1 infection and exhibiting a pronounced cytopathic effect (CPE) upon infection. This characteristic makes them particularly suitable for assays that measure cell viability as an indicator of antiviral protection.[3]

  • Peripheral Blood Mononuclear Cells (PBMCs): These primary cells, isolated from healthy donor blood, represent a more physiologically relevant model of in vivo HIV-1 infection. Phytohemagglutinin (PHA)-stimulated PBMCs are readily infected with HIV-1 and are considered a gold standard for the in vitro evaluation of antiretroviral agents.[4]

Quantification of Antiviral Activity

Two primary methods were employed to measure the extent of HIV-1 replication in cell culture and, consequently, the inhibitory activity of the antiviral agents.

  • HIV-1 p24 Antigen Capture ELISA: This enzyme-linked immunosorbent assay (ELISA) quantifies the concentration of the viral core protein p24 in the cell culture supernatant.[1][5] The amount of p24 antigen is directly proportional to the level of viral replication. This assay was a workhorse of early HIV research due to its sensitivity and specificity.

  • Reverse Transcriptase (RT) Activity Assay: This assay measures the activity of the reverse transcriptase enzyme present in viral particles released into the culture supernatant.[6][7] The enzymatic activity is a direct indicator of the quantity of virus produced. Early versions of this assay often used radioisotopic labeling, while later iterations moved to colorimetric and PCR-based methods.[8][9]

Assessment of Cytotoxicity

It was crucial to ensure that the observed antiviral effects were not a result of the drugs simply killing the host cells. The MTT assay was a standard method for assessing cell viability.

  • MTT Assay: This colorimetric assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced, which is quantified spectrophotometrically, is directly proportional to the number of living cells.

Experimental Design for Synergy Analysis: The Checkerboard Assay

The checkerboard assay is a classic in vitro method used to systematically evaluate the interaction between two antimicrobial agents.[10][11] In this setup, serial dilutions of two drugs are prepared in a two-dimensional array in a microtiter plate. Each well contains a unique combination of concentrations of the two drugs. The cell culture is then infected with a standardized amount of HIV-1 and incubated. Following the incubation period, the extent of viral replication is measured using a p24 ELISA or RT assay.

Quantitative Analysis of Synergy: The Median-Effect Principle

To move beyond a qualitative observation of enhanced antiviral activity, a rigorous mathematical framework was required. The median-effect principle, developed by Chou and Talalay, became the standard for quantifying drug interactions.[12] This method is based on the mass-action law and provides a quantitative measure of synergy, additivity, or antagonism.

The core of this analysis is the Combination Index (CI), which is calculated using the following formula:

CI = (D)₁ / (Dx)₁ + (D)₂ / (Dx)₂

Where:

  • (D)₁ and (D)₂ are the concentrations of drug 1 and drug 2 in combination that produce a certain effect level (e.g., 50% inhibition of viral replication).

  • (Dx)₁ and (Dx)₂ are the concentrations of drug 1 and drug 2 alone that produce the same effect level.

The interpretation of the CI value is as follows:

  • CI < 1: Synergy (the combined effect is greater than the sum of the individual effects)

  • CI = 1: Additive effect (the combined effect is equal to the sum of the individual effects)

  • CI > 1: Antagonism (the combined effect is less than the sum of the individual effects)

Key Experimental Protocols

Protocol: In Vitro Antiviral Synergy Assessment using the Checkerboard Method
  • Cell Preparation:

    • Culture MT-4 cells or PHA-stimulated PBMCs in RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics.

    • Adjust the cell concentration to 1 x 10⁵ cells/mL.

  • Drug Dilution and Plate Setup:

    • Prepare stock solutions of this compound and Zidovudine.

    • In a 96-well microtiter plate, perform serial two-fold dilutions of this compound along the rows and Zidovudine along the columns to create a checkerboard matrix of drug concentrations.

    • Include rows and columns with single drug dilutions as controls.

    • Also include cell control wells (no virus, no drug) and virus control wells (virus, no drug).

  • Viral Infection:

    • Infect the cells in suspension with a laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB) at a multiplicity of infection (MOI) of 0.01-0.1.

    • Incubate the virus with the cells for 2 hours at 37°C.

    • Wash the cells to remove the initial viral inoculum.

  • Incubation:

    • Resuspend the infected cells in fresh culture medium and add them to the wells of the pre-prepared drug dilution plate.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 7 days.

  • Quantification of Viral Replication:

    • After the incubation period, centrifuge the plate to pellet the cells.

    • Carefully collect the culture supernatants.

    • Quantify the amount of HIV-1 p24 antigen in the supernatants using a commercial p24 antigen capture ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of viral inhibition for each drug concentration and combination relative to the virus control.

    • Determine the 50% effective concentration (EC₅₀) for each drug alone.

    • Use the median-effect analysis method (e.g., using CalcuSyn or CompuSyn software) to calculate the Combination Index (CI) values for various effect levels.

Protocol: MTT Assay for Cytotoxicity
  • Cell Plating and Drug Treatment:

    • Plate uninfected MT-4 cells or PBMCs in a 96-well plate at a density of 5 x 10⁴ cells/well.

    • Add the same range of concentrations of this compound, Zidovudine, and their combinations as used in the antiviral assay.

    • Incubate the plate for 7 days under the same conditions as the antiviral assay.

  • MTT Addition and Incubation:

    • Add 10 µL of a 5 mg/mL MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C.

  • Solubilization of Formazan Crystals:

    • Add 100 µL of a solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well.

    • Incubate the plate overnight at 37°C to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each drug concentration relative to the untreated cell control.

    • Determine the 50% cytotoxic concentration (CC₅₀) for each drug and combination.

Quantitative Results from Early In Vitro Studies

Early in vitro studies consistently demonstrated the synergistic antiviral activity of this compound and Zidovudine against HIV-1. The combination was shown to be synergistic in both MT-4 cells and in fresh human PBMCs.[3]

Drug(s) Cell Type EC₅₀ (µM) Reference
Zidovudine (AZT)Various~0.01[10]
This compound (3TC)Various~1.0[10]

The Molecular Mechanism of Synergy: The Role of the M184V Mutation

The synergy between this compound and Zidovudine is not simply a result of two drugs hitting the same target. A more complex and elegant molecular mechanism underlies their enhanced combined efficacy, centered around the M184V mutation in the HIV-1 reverse transcriptase.

This compound and the M184V Mutation

Prolonged exposure to this compound, either in vitro or in vivo, rapidly selects for a specific mutation in the reverse transcriptase gene at codon 184, where methionine (M) is replaced by valine (V).[3] This M184V mutation confers high-level resistance to this compound. The valine at position 184 sterically hinders the binding of this compound-triphosphate to the active site of the reverse transcriptase.

Zidovudine Resistance and the Excision Mechanism

Resistance to Zidovudine is more complex and typically involves the accumulation of multiple mutations, known as thymidine analog mutations (TAMs). A key mechanism of AZT resistance is the enhanced excision of the chain-terminating AZT-monophosphate from the 3' end of the newly synthesized viral DNA.[10] This "proofreading" activity allows DNA synthesis to resume.

M184V-Mediated Re-sensitization to Zidovudine

The pivotal discovery was that the M184V mutation, while conferring resistance to this compound, simultaneously re-sensitizes AZT-resistant HIV-1 to Zidovudine.[10] The presence of the M184V mutation impairs the ability of the reverse transcriptase to excise the incorporated AZT-monophosphate.[13] This is because the M184V mutation alters the conformation of the dNTP binding site, which in turn affects the positioning of the ATP (the pyrophosphate donor for the excision reaction) required for the removal of the incorporated AZT.[10][13]

Therefore, in the presence of both drugs, this compound drives the selection of the M184V mutation. This mutation, while making the virus resistant to this compound, cripples its ability to excise Zidovudine, thereby restoring the antiviral activity of AZT. This biochemical interaction is a primary driver of the observed synergy.

Synergy_Mechanism cluster_0 Drug Action & Viral Response This compound This compound (3TC) HIV_RT HIV-1 Reverse Transcriptase (RT) This compound->HIV_RT Inhibits M184V M184V Mutation in RT This compound->M184V Selects for Zidovudine Zidovudine (AZT) Zidovudine->HIV_RT Inhibits Synergy Synergistic Inhibition of HIV-1 Replication Zidovudine->Synergy Contributes to AZT_Resistance AZT Resistance (Excision) M184V->AZT_Resistance Inhibits (Reduces Excision) M184V->Synergy Contributes to AZT_Resistance->Zidovudine Counteracts

Sources

Methodological & Application

Application Note: Phenotypic Assessment of Lamivudine Susceptibility in HIV-1 Clinical Isolates via TZM-bl Reporter Assay

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Rationale

Lamivudine (3TC) is a nucleoside reverse transcriptase inhibitor (NRTI) that functions as a cytidine analog.[] Upon intracellular phosphorylation to its triphosphate form (3TC-TP), it competes with dCTP for incorporation into the viral DNA chain by HIV-1 Reverse Transcriptase (RT), causing obligate chain termination due to the lack of a 3'-hydroxyl group.

Clinical resistance to 3TC is most commonly associated with the M184V/I mutation in the highly conserved YMDD motif of the RT catalytic site. While genotypic testing (sequencing) is routine, phenotypic assays remain the gold standard for characterizing complex resistance patterns, cross-resistance in heavily treatment-experienced patients, and validating novel mutations.

This protocol details a Recombinant Virus Assay (RVA) using the TZM-bl indicator cell line.[2][3] This system offers superior sensitivity and reproducibility compared to PBMC co-cultures. TZM-bl cells are HeLa-derived, engineered to express CD4, CCR5, and CXCR4, and contain a Tat-regulated Firefly Luciferase reporter.[4][5] The assay quantifies the ability of patient-derived RT sequences to support viral replication in the presence of escalating 3TC concentrations.

Experimental Workflow Logic

The validity of this protocol rests on the generation of "chimeric" viruses. We do not culture the patient's live virus directly (which is often replication-incompetent in cell lines). Instead, we amplify the patient's RT gene and clone it into a standardized, replication-defective HIV-1 backbone (e.g., pNL4-3ΔRT). This ensures that any observed shift in drug susceptibility is exclusively attributable to the patient's enzymatic machinery.

Workflow Diagram

G node_start Patient Plasma Sample node_rna Viral RNA Extraction node_start->node_rna node_rtpcr RT-PCR Amplification (Patient RT Gene) node_rna->node_rtpcr node_vector Cloning into pNL4-3ΔRT (Reference Backbone) node_rtpcr->node_vector node_transfect Transfection (HEK-293T) Virus Production node_vector->node_transfect node_harvest Harvest Recombinant Virus (TCID50 Titration) node_transfect->node_harvest node_infect Infection & Incubation (48 Hours) node_harvest->node_infect Viral Input node_tzm TZM-bl Cell Seeding (96-well Plate) node_tzm->node_infect node_drug 3TC Serial Dilution (0.01 µM - 100 µM) node_drug->node_infect node_readout Luciferase Assay (Luminescence) node_infect->node_readout node_analysis Data Analysis (IC50 & Fold Change) node_readout->node_analysis

Figure 1: End-to-end workflow for phenotypic susceptibility testing. The process isolates the specific viral enzyme (RT) from the patient and tests its function in a controlled cellular environment.

Materials & Reagents

Biological Materials[2][3][4][5]
  • TZM-bl Cells: (NIH AIDS Reagent Program, Cat# 8129).[2][4][5] HeLa-derived, expressing CD4, CCR5, CXCR4, Tat-inducible Luciferase/β-gal.[4][5]

  • HEK-293T Cells: For transfection and production of recombinant virus.

  • Reference Virus: HIV-1 NL4-3 or HXB2 (Wild Type).

  • Control Virus: Site-directed mutant containing RT-M184V (High-level 3TC resistance).

Chemical Reagents[2][3][6]
  • This compound (3TC): Sigma-Aldrich or equivalent. Prepare 10 mM stock in DMSO or sterile water. Store at -20°C.

  • DEAE-Dextran: Enhances viral entry. Stock 10 mg/mL in PBS.

  • Luciferase Assay System: (e.g., Promega Bright-Glo™ or equivalent).

  • Culture Medium (GM): DMEM + 10% Heat-Inactivated FBS + 25 mM HEPES + 50 µg/mL Gentamicin.

Detailed Experimental Protocol

Phase 1: Virus Production (Pre-Analytical)

Note: This phase generates the infectious agent. It assumes the patient RT gene has been successfully cloned into the pNL4-3ΔRT backbone.

  • Transfection: Transfect HEK-293T cells (70% confluent in T-75 flask) with the chimeric plasmid using a lipid-based reagent (e.g., Lipofectamine).

  • Harvest: Collect culture supernatant 48 hours post-transfection.

  • Clarification: Centrifuge at 1,500 x g for 5 mins to remove cell debris. Filter through a 0.45 µm syringe filter.

  • Titration: Determine the TCID50 (50% Tissue Culture Infectious Dose) on TZM-bl cells to normalize viral input.

Phase 2: Drug Plate Preparation

Critical Step: Proper serial dilution is essential for accurate IC50 curve fitting.

  • Diluent: Use Complete Culture Medium (GM).[2][6]

  • Layout: Use a 96-well flat-bottom black plate (for luminescence).

  • Serial Dilution:

    • Add 100 µL of GM to columns 2–11.

    • Add 150 µL of 2x top concentration 3TC (e.g., 200 µM) to column 1.

    • Perform 3-fold or 5-fold serial dilutions from Column 1 to Column 10.

    • Column 11: Virus Control (No Drug).

    • Column 12: Cell Control (No Virus, No Drug).

Phase 3: Infection & Incubation
  • Cell Preparation: Trypsinize TZM-bl cells. Resuspend in GM containing DEAE-Dextran (final concentration in well should be ~20-40 µg/mL).

  • Viral Addition: Dilute the recombinant virus stock to yield approximately 2,000–5,000 RLU (Relative Light Units) or 200 TCID50 per well.

    • Add 50 µL of diluted virus to all wells except Column 12 (Cell Control).

    • Add 50 µL of GM to Column 12.

  • Cell Addition: Add 100 µL of TZM-bl cell suspension (approx. 10,000 cells/well) to all wells.

    • Final Volume: 200 µL/well.

  • Incubation: Incubate at 37°C, 5% CO2, humidified atmosphere for 48 hours .

Phase 4: Readout & Cytotoxicity Check

Trustworthiness Check: You must distinguish between viral inhibition and cell death.

  • Visual Inspection: Check for syncytia (giant cells) in Virus Control wells to confirm infection.

  • Luciferase Assay:

    • Remove 100 µL of media from each well.

    • Add 100 µL of Luciferase Reagent (Bright-Glo).

    • Incubate 2 mins at room temperature to lyse cells.

    • Read Luminescence on a plate reader (0.1–1.0 sec integration).

  • Cytotoxicity (Parallel Plate):

    • Run a duplicate plate with cells + drug (no virus).

    • At 48 hours, add MTS or MTT reagent.

    • Read Absorbance at 490 nm.

    • Rejection Criteria: If the drug shows >20% cytotoxicity at the IC50 concentration, the result is invalid.

Data Analysis & Interpretation

Calculation of IC50

Normalize the RLU data:



Fit the data to a four-parameter sigmoidal dose-response curve (Hill equation) to calculate the IC50 (concentration inhibiting 50% of viral replication).

Fold Change (FC) Determination

The clinical phenotype is reported as a ratio against the wild-type reference.



Interpretation Table
Fold Change (FC)Phenotype ClassificationClinical Implication
< 3.0 SusceptibleStandard 3TC efficacy expected.
3.0 – 10.0 Low-Level ResistancePotential reduced efficacy; often transitional.
> 10.0 High-Level Resistance3TC likely ineffective. Typical of M184V .

Note: The M184V mutation typically confers FC > 100. However, it also reduces viral fitness (replication capacity), which is why 3TC is sometimes maintained in failing regimens to "cripple" the virus.

References

  • Wei X, et al. (2002).[5][7] Emergence of Resistant Human Immunodeficiency Virus Type 1 in Patients Receiving Fusion Inhibitor (T-20) Monotherapy. Antimicrobial Agents and Chemotherapy, 46(6): 1896–1905. Link

  • Platt EJ, et al. (1998).[5][7] Effects of CCR5 and CD4 cell surface concentrations on infections by macrophagetropic isolates of human immunodeficiency virus type 1. Journal of Virology, 72(4): 2855–2864. Link

  • NIH AIDS Reagent Program. (n.d.). TZM-bl Cell Line Datasheet (Cat# 8129).[2][4][5] Link

  • Sarafianos SG, et al. (1999). This compound (3TC) Resistance in HIV-1 Reverse Transcriptase Involves Steric Hindrance with a Single Amino Acid Change. Proceedings of the National Academy of Sciences, 96(18): 10027-10032. Link

  • Montefiori DC. (2009).[5] Evaluating Neutralizing Antibodies Against HIV, SIV, and SHIV in Luciferase Reporter Gene Assays. Current Protocols in Immunology, 84(1): 12.11.1–12.11.17. Link

Sources

Measuring Lamivudine's Antiviral Punch: A Guide to Cell-Based Efficacy Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Intercepting Viral Replication at its Core

Lamivudine, a cornerstone of antiretroviral therapy, is a potent nucleoside reverse transcriptase inhibitor (NRTI) effective against both Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV).[1][2][] Its efficacy lies in its ability to masquerade as a natural building block of DNA, thereby deceiving viral enzymes and halting the replication process.[4][5] For researchers and drug development professionals, accurately quantifying this antiviral effect in a controlled laboratory setting is paramount. This guide provides a detailed exploration of robust cell-based assays designed to measure the antiviral efficacy of this compound, offering not just protocols, but the scientific rationale behind them.

At the molecular level, this compound is a synthetic analogue of cytidine.[1] Upon entering a host cell, it is phosphorylated to its active triphosphate form, this compound triphosphate (3TC-TP).[2][4] This active metabolite then competes with the natural deoxycytidine triphosphate (dCTP) for incorporation into the nascent viral DNA chain by the viral reverse transcriptase (for HIV) or DNA polymerase (for HBV).[][4] The critical feature of this compound is the absence of a 3'-hydroxyl group, which is essential for the formation of the phosphodiester bond required for DNA chain elongation.[1][4] Once incorporated, 3TC-TP acts as a chain terminator, prematurely ending viral DNA synthesis and thus preventing viral replication.[1][4]

This application note will detail several key cell-based assays to quantify this compound's antiviral activity, each offering unique insights into its mechanism of action. We will cover methods to assess the protection of host cells from viral-induced death, the direct measurement of viral particle reduction, and the quantification of viral components.

Foundational Assays: Cytotoxicity and Antiviral Activity

Before determining the efficacy of any antiviral compound, it is crucial to first assess its toxicity to the host cells. This ensures that the observed antiviral effect is due to the specific inhibition of viral replication and not simply a consequence of cell death induced by the compound. The 50% cytotoxic concentration (CC50) is the concentration of a compound that causes the death of 50% of the host cells. The 50% effective concentration (EC50) is the concentration of the drug that inhibits viral replication by 50%. The ratio of these two values, the selectivity index (SI = CC50/EC50), is a critical measure of a drug's therapeutic potential.[6]

Diagram: this compound's Mechanism of Action

Lamivudine_Mechanism cluster_cell Host Cell cluster_virus Viral Replication This compound This compound (3TC) 3TC_TP This compound Triphosphate (3TC-TP) (Active Form) This compound->3TC_TP Phosphorylation RT Viral Reverse Transcriptase / DNA Polymerase 3TC_TP->RT Competitive Inhibition Terminated_DNA Terminated Viral DNA dCTP dCTP (Natural Nucleotide) dCTP->RT Growing_DNA Growing Viral DNA RT->Growing_DNA RT->Terminated_DNA Viral_RNA Viral RNA/DNA Template Viral_RNA->Growing_DNA DNA Synthesis

Caption: Competitive inhibition of viral DNA synthesis by this compound.

Protocol 1: MTT Assay for Cytotoxicity (CC50) and Cytopathic Effect (CPE) Inhibition (EC50)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[7] In the context of antiviral testing, it can be adapted to measure both the cytotoxicity of this compound and its ability to protect cells from the cytopathic effects of a virus.[6][8][9]

Principle:

Viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[7] These insoluble crystals are then solubilized, and the absorbance of the resulting colored solution is measured, which is directly proportional to the number of viable cells.

Step-by-Step Methodology:
  • Cell Seeding: Seed a suitable host cell line (e.g., MT-4 for HIV, HepG2 2.2.15 for HBV) in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Preparation: Prepare serial dilutions of this compound in cell culture medium.

  • Cytotoxicity Assay (CC50 Determination):

    • Add the serially diluted this compound to the wells containing the cells.

    • Include wells with untreated cells as a control.

    • Incubate for a period equivalent to the planned antiviral assay (e.g., 3-7 days).

  • Antiviral Assay (EC50 Determination):

    • In a separate plate, infect the cells with the virus at a pre-determined multiplicity of infection (MOI).

    • Immediately after infection, add the serially diluted this compound to the infected wells.

    • Include virus-infected but untreated wells (virus control) and uninfected, untreated wells (cell control).

    • Incubate until significant cytopathic effect is observed in the virus control wells.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well.[7]

    • Incubate the plate for 2-4 hours at 37°C.

  • Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[8]

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for the cytotoxicity assay and the percentage of protection for the antiviral assay relative to the controls.

    • Plot the results against the this compound concentration and use a non-linear regression analysis to determine the CC50 and EC50 values.

Parameter Description
CC50 Concentration of this compound that reduces cell viability by 50%.
EC50 Concentration of this compound that inhibits the viral cytopathic effect by 50%.
SI Selectivity Index (CC50/EC50). A higher SI indicates a more promising therapeutic window.

Protocol 2: Plaque Reduction Assay

The plaque reduction assay is a classic and highly reliable method for quantifying the number of infectious virus particles.[10][11] It directly measures the ability of an antiviral compound to inhibit the production of infectious progeny virus.

Principle:

When a viral infection is restricted by a semi-solid overlay, the spread of progeny virions is limited to adjacent cells, resulting in the formation of localized areas of cell death or "plaques."[11][12] The number of plaques is directly proportional to the number of infectious virus particles in the initial inoculum. The efficacy of this compound is determined by its ability to reduce the number of plaques compared to an untreated control.

Step-by-Step Methodology:
  • Cell Seeding: Seed a confluent monolayer of a susceptible host cell line in 6-well or 12-well plates.

  • Compound and Virus Preparation: Prepare serial dilutions of this compound and a viral stock of known titer.

  • Infection:

    • Pre-incubate the virus with the different concentrations of this compound for 1 hour at 37°C.

    • Remove the culture medium from the cell monolayers and inoculate with the virus-drug mixture.[12]

    • Include a virus control (no drug) and a cell control (no virus or drug).

  • Adsorption: Incubate the plates for 1-2 hours at 37°C to allow the virus to adsorb to the cells.[12]

  • Overlay:

    • Carefully aspirate the inoculum.

    • Overlay the cell monolayer with a semi-solid medium (e.g., containing 0.3-0.6% agarose or methylcellulose) mixed with the corresponding concentration of this compound.[11]

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 3-14 days, depending on the virus).

  • Fixation and Staining:

    • Fix the cells with a solution such as 10% formaldehyde.[11]

    • Remove the overlay and stain the cell monolayer with a solution like crystal violet.[12] This will stain the viable cells, leaving the plaques as clear zones.

  • Plaque Counting and Analysis:

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control.

    • Determine the EC50 value by plotting the percentage of plaque reduction against the drug concentration.

Advanced Quantification Methods

While cytopathic effect and plaque reduction assays are powerful, they can be subjective and time-consuming. More advanced molecular techniques offer higher throughput and more direct quantification of viral replication.

Diagram: Workflow for Advanced Quantification Assays

Advanced_Assays_Workflow cluster_experiment Experimental Setup cluster_sample_collection Sample Collection cluster_quantification Quantification Methods cluster_analysis Data Analysis A 1. Seed susceptible cells B 2. Infect with virus and treat with serial dilutions of this compound A->B C 3. Incubate for a defined period B->C D Collect cell culture supernatant C->D E Collect infected cells (lysate) C->E F qPCR/RT-qPCR: Quantify viral nucleic acids D->F G ELISA: Quantify viral antigens D->G H Reverse Transcriptase Assay: Measure RT enzyme activity D->H E->F I Determine viral load / antigen concentration / RT activity F->I G->I H->I J Calculate percentage of inhibition I->J K Determine EC50 value J->K

Sources

Application Note: Preclinical Evaluation of Lamivudine (3TC) Efficacy Using HBV1.3 Transgenic Mouse Models

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the standardized workflow for utilizing HBV1.3 transgenic (Tg) mice to evaluate the in vivo efficacy of Lamivudine (3TC). Unlike infection models (e.g., uPA-SCID), HBV Tg mice possess the viral genome integrated into the host chromosome, resulting in high-level viral replication and immunotolerance.

Critical Distinction: In this model, this compound inhibits the reverse transcription of pre-genomic RNA (pgRNA) into viral DNA. However, because the primary template for transcription is the integrated transgene (not cccDNA), 3TC treatment significantly reduces viral DNA loads but typically fails to reduce HBsAg or HBeAg levels. This guide focuses on quantifying the reduction of Replicative Intermediates (RI) as the primary endpoint.

Model Selection & Rationale

The Model: HBV1.3 Transgenic Mouse (Lineage 1.3.32 or similar)[1]
  • Genotype: Contains a 1.3-fold overlength copy of the HBV genome (ayw or adw subtype).

  • Promoter: Endogenous viral promoters drive expression; however, the transgene integration ensures constitutive production of pgRNA.

  • Phenotype: High titers of virions in serum (

    
     copies/mL) and abundant replicative intermediates (rcDNA, ssDNA) in the liver.
    
  • Immunology: Profoundly immunotolerant to HBV antigens; no spontaneous chronic hepatitis.

Why this Model?
  • Consistency: Unlike hydrodynamic injection models (which are transient), Tg mice provide a stable baseline of viral replication for >6 months.

  • Specific Target Validation: Since the virus does not reinfect hepatocytes efficiently in this model, it isolates the intracellular replication step (Reverse Transcriptase activity) from entry/cccDNA formation steps.

Mechanism of Action & Resistance (Visualized)

This compound is a cytosine nucleoside analogue.[1][2][3] It requires intracellular phosphorylation to its triphosphate form (3TC-TP), which competes with dCTP for incorporation into the nascent viral DNA chain, causing chain termination.

Diagram 1: 3TC Mechanism and YMDD Resistance Pathway

G cluster_0 Hepatocyte Cytoplasm Entry 3TC Entry (Passive/Transporter) Phos Phosphorylation (Kinases -> 3TC-TP) Entry->Phos Comp Competition with dCTP Phos->Comp RT_Wild HBV Polymerase (Wild Type) Comp->RT_Wild High Affinity RT_Mutant HBV Polymerase (YMDD Mutant) Comp->RT_Mutant Steric Hindrance (M204V/I) DNA_Syn Viral DNA Synthesis RT_Wild->DNA_Syn RT_Mutant->DNA_Syn Term Chain Termination DNA_Syn->Term 3TC Incorporated Escape Viral Breakthrough DNA_Syn->Escape dCTP Incorporated (3TC Excluded)

Figure 1: Mechanism of this compound action and the molecular basis of resistance via the rtM204V/I (YMDD) mutation, where steric hindrance prevents inhibitor binding.

Experimental Design & Dosing Strategy

Cohort Structure
GroupNTreatmentDosageRouteFrequencyPurpose
G1 8VehicleSaline/H2OPOQDBaseline replication control
G2 8This compound (Low)25 mg/kgPOQDDose-response assessment
G3 8This compound (High)100 mg/kg POQDPrimary Efficacy Group
G4 6Entecavir0.5 mg/kgPOQDPositive Control (High Potency)

Expert Insight on Dosage: While human doses are ~100mg/day, mice require significantly higher doses (100 mg/kg ) due to rapid renal clearance and faster metabolic rates (allometric scaling). A dose of 100 mg/kg in mice yields plasma exposure comparable to therapeutic levels in humans.

Experimental Timeline (Workflow)

Workflow cluster_Analysis Endpoints Start Acclimatization (Age: 6-8 weeks) PreBleed Pre-Bleed (Day -1) Serum HBV DNA Quantification Start->PreBleed Dosing Daily Oral Dosing (Days 0 - 21) PreBleed->Dosing Interim Interim Bleed (Day 10) Monitor Kinetics Dosing->Interim Mid-study Necropsy Necropsy (Day 21) 2 hrs post-last dose Dosing->Necropsy End of Study Interim->Dosing LiverDNA Liver Southern Blot (Replicative Intermediates) Necropsy->LiverDNA SerumDNA Serum qPCR (Virion Load) Necropsy->SerumDNA Analysis Downstream Analysis

Figure 2: 21-day efficacy study workflow. Necropsy timing is critical to capture peak drug levels.

Detailed Protocols

Protocol A: Drug Preparation & Administration
  • Vehicle: Sterile distilled water or 0.5% Methylcellulose.

  • Preparation: Dissolve 3TC powder to a concentration of 10 mg/mL .

    • Calculation: For a 25g mouse, 100 mg/kg requires 2.5 mg drug = 250 µL volume.

  • Administration: Use flexible plastic gavage needles (20G) to minimize esophageal trauma during 3-week daily dosing.

Protocol B: The "Self-Validating" Southern Blot

The Gold Standard for Intracellular Efficacy.

Principle: This assay distinguishes between the Integrated Transgene (high molecular weight, constant) and Replicative Intermediates (RC-DNA, SS-DNA, lower molecular weight, drug-sensitive).

Steps:

  • Tissue Lysis: Homogenize 50-100 mg liver tissue in 2 mL lysis buffer (10 mM Tris-HCl, 10 mM EDTA, 0.2% SDS).

  • Proteinase K: Add Proteinase K (200 µg/mL) and incubate overnight at 37°C.

  • Hirt Extraction (Modified):

    • Add 5M NaCl to final conc. of 1M. Rotate at 4°C for 4 hours.

    • Centrifuge 15,000 x g for 30 mins.

    • Supernatant contains viral replicative intermediates (RI).

    • Pellet contains chromosomal DNA (integrated transgene).

    • Note: For total DNA analysis (recommended for Tg mice), skip the Hirt spin and phenol-chloroform extract the entire lysate. This allows the integrated transgene to serve as your Internal Loading Control .

  • RNase Digestion: Digest with RNase A (100 µg/mL) for 1 hr at 37°C (Crucial to remove RNA smear).

  • Electrophoresis: Load 20 µg DNA on 1.2% agarose gel. Run slowly (30V overnight) for separation.

  • Transfer & Hybridization: Transfer to nylon membrane; hybridize with a ^{32}P-labeled full-length HBV probe .

Interpretation (The "Trustworthiness" Check):

  • Band 1 (>3kb): Integrated Transgene / Concatemers. MUST be present and equal in all lanes (Vehicle & Treated). If this band fades, your extraction failed.

  • Band 2 (3.2kb): Relaxed Circular DNA (RC-DNA). Should disappear in 3TC/Entecavir groups.

  • Band 3 (<2kb): Single Stranded DNA (SS-DNA). Should disappear in 3TC/Entecavir groups.

Protocol C: Serum Viral Load (qPCR)
  • Extraction: Use QIAamp MinElute Virus Spin Kit (25 µL serum input).

  • Primers: Target the S gene (highly conserved).

    • Fwd: 5’-GTGTCTGCGGCGTTTTATCA-3’

    • Rev: 5’-GACAAACGGGCAACATACCT-3’

    • Probe: FAM-CCTCTKCATCCTGCTGCTATGCCTCATC-TAMRA

  • Quantification: Normalize to a plasmid standard curve (

    
     to 
    
    
    
    copies).

Data Interpretation & Troubleshooting

Expected Results Table
EndpointVehicle GroupThis compound (100mg/kg)Interpretation
Serum HBV DNA

copies/mL

copies/mL
>2 log reduction indicates efficacy.
Liver RC-DNA Strong BandFaint / UndetectableInhibition of Reverse Transcription.
Liver Transgene Strong BandStrong BandInternal Control: Confirms DNA integrity.
Serum HBsAg HighHigh (No Change) Crucial: 3TC does not stop transcription from the integrated transgene.
Serum HBeAg HighHigh (No Change) Same mechanism as HBsAg.
Troubleshooting Guide
IssueProbable CauseSolution
No reduction in DNA Drug resistance or degradationVerify drug formulation (fresh daily). Sequence virus for YMDD mutations if using a long-term colony.
HBsAg didn't drop Biological Feature Do not troubleshoot. This is expected in Tg mice. Use DNA as the primary endpoint.
Smear on Southern Blot RNA contaminationIncrease RNase A digestion time or concentration.
Loading Control Faint Poor extraction efficiencyUse phenol:chloroform extraction rather than silica columns for liver tissue to ensure recovery of high MW DNA.

References

  • Guidotti, L. G., et al. (1995). "High-level hepatitis B virus replication in transgenic mice." Journal of Virology, 69(10), 6158–6169.

  • Weber, O., et al. (2002). "Inhibition of human hepatitis B virus (HBV) by a novel non-nucleosidic reverse transcriptase inhibitor in a transgenic mouse model." Antiviral Research, 54(2), 69-78.

  • Dandri, M., et al. (2000). "Woodchuck hepatitis virus post-transcriptional regulatory element enhances expression of transgenes delivered by retroviral vectors." Journal of Virology. (Contextual reference for HBV1.3 constructs).
  • Julander, J. G., et al. (2002). "Utilization of transgenic mice replicating high levels of hepatitis B virus for antiviral evaluation of this compound." Antiviral Research, 55(1), 29-40.

  • Colonno, R. J., et al. (2006). "Entecavir and this compound resistance in HBV: Molecular mechanisms." Current Medical Research and Opinion. (Reference for YMDD mechanism).

Sources

Application Note: Optimizing Lamivudine (3TC) in Novel Antiretroviral Backbones

Author: BenchChem Technical Support Team. Date: February 2026

Focus: Preclinical Assessment, Intracellular Pharmacokinetics, and Synergy Profiling in Antiretroviral-Naive Models.

Introduction & Pharmacological Rationale[1][2]

Lamivudine (3TC) remains a cornerstone nucleoside reverse transcriptase inhibitor (NRTI) due to its unique safety profile and high tolerability. While historically a component of triple-therapy (2 NRTIs + 1 Third Agent), the paradigm has shifted toward Two-Drug Regimens (2DRs) for antiretroviral-naive patients. This shift is driven by the GEMINI-1 and GEMINI-2 studies, which demonstrated that Dolutegravir (DTG) + this compound is non-inferior to standard triple therapy.

For drug development professionals, the challenge is no longer just "screening for potency." It is characterizing how a novel agent interacts with the 3TC backbone. This requires rigorous assessment of intracellular phosphorylation kinetics (as 3TC is a prodrug) and in vitro synergy to ensure the partner drug mitigates the low genetic barrier of 3TC (specifically the M184V mutation).

Mechanism of Action: The Intracellular Cascade

3TC is inactive until metabolized within the host CD4+ T-cell. It acts as a cytidine analog.[1] The critical pharmacological metric is not plasma concentration, but the intracellular half-life of This compound Triphosphate (3TC-TP) , which competes with deoxycytidine triphosphate (dCTP).

G Plasma_3TC Plasma 3TC (Prodrug) Cell_Membrane Cell Membrane (hCNT/hENT Transporters) Plasma_3TC->Cell_Membrane Passive/Active Transport Cyto_3TC Cytosolic 3TC Cell_Membrane->Cyto_3TC MP 3TC-MP (Monophosphate) Cyto_3TC->MP Deoxycytidine Kinase (dCK) DP 3TC-DP (Diphosphate) MP->DP CMP/dCMP Kinase TP 3TC-TP (Active Triphosphate) DP->TP NDP Kinase RT_Enzyme HIV Reverse Transcriptase TP->RT_Enzyme Competes with dCTP DNA_Chain Viral DNA Chain Termination RT_Enzyme->DNA_Chain Incorporation & Termination

Figure 1: Intracellular activation pathway of this compound. The rate-limiting step is often the initial phosphorylation by Deoxycytidine Kinase (dCK).

Experimental Protocol: In Vitro Synergy Assessment

Objective: To determine if a novel candidate drug (Drug X) exhibits synergy, additivity, or antagonism when paired with this compound. Method: Checkerboard Assay using HIV-1 reporter cells (e.g., TZM-bl or MT-4 cells).

A. Materials
  • Cell Line: MT-4 (human T-cell leukemia) or PBMCs (stimulated with PHA/IL-2).

  • Virus: HIV-1 strain IIIB (X4-tropic) or BaL (R5-tropic).

  • Reagents: MTT or CellTiter-Glo (viability readout); p24 ELISA (viral replication readout).

  • Compounds: 3TC (Reference), Drug X (Test).

B. Workflow
  • Preparation:

    • Prepare 200µL of media in a 96-well plate.

    • Axis X (3TC): Serial 2-fold dilution (e.g., 0.01 µM to 10 µM).

    • Axis Y (Drug X): Serial 2-fold dilution orthogonal to 3TC.

    • Result: A matrix where every well contains a unique ratio of 3TC:Drug X.

  • Infection:

    • Add 50µL of cell suspension (2 x 10^4 cells/well).

    • Infect with HIV-1 at Multiplicity of Infection (MOI) of 0.01.

  • Incubation:

    • Incubate at 37°C, 5% CO2 for 5 days.

  • Readout:

    • Measure Cytopathic Effect (CPE) via MTT assay or quantify viral p24 in supernatant.

C. Data Analysis (The Self-Validating Step)

Calculate the Fractional Inhibitory Concentration Index (FICI) for the well showing 50% inhibition (IC50) or 90% inhibition (IC90).



Interpretation Table:

FICI ValueInteraction TypeClinical Implication
≤ 0.5 Synergy Ideal. Allows dose reduction or increased barrier to resistance.
> 0.5 to 4.0 Indifference Acceptable. Most standard backbones (e.g., 3TC + TDF) fall here.
> 4.0 Antagonism STOP. Do not proceed to in vivo models.

Experimental Protocol: Intracellular 3TC-TP Quantification

Objective: To measure the active metabolite (3TC-TP) in PBMCs. Plasma levels are insufficient for predicting efficacy in naive patients. Method: LC-MS/MS with Ion-Pairing Chromatography.

A. Sample Extraction (Critical Step)
  • Note: Nucleotides are highly polar and degrade rapidly.

  • Isolate PBMCs: Ficoll-Paque density gradient centrifugation. Count cells (target 5 x 10^6 cells).

  • Wash: Wash with ice-cold PBS (4°C) x3 to remove extracellular drug.

  • Lysis: Add 500µL 70% Methanol (pre-cooled to -20°C) .

    • Why? Methanol precipitates proteins immediately and stops enzymatic degradation of triphosphates.

  • Internal Standard: Add stable isotope-labeled standard (e.g., 3TC-13C,15N-TP).

  • Centrifugation: 14,000 x g for 10 min at 4°C. Collect supernatant.

B. LC-MS/MS Conditions[4][5][6]
  • Column: Anion Exchange (WAX) or C18 with Ion-Pairing agent.

    • Recommendation: C18 column with Dimethylhexylamine (DMHA) in the mobile phase. DMHA masks the phosphate groups, allowing retention on hydrophobic columns.

  • Mobile Phase A: 10mM Ammonium Acetate + 15mM DMHA (pH 9.5).

  • Mobile Phase B: Acetonitrile.

  • Detection: Multiple Reaction Monitoring (MRM) mode.

    • Transition: Parent ion (TP mass)

      
       Daughter ion (Cytosine base fragment).
      

Workflow Start PBMC Sample (Post-Dosing) Wash Wash x3 (Ice Cold PBS) Remove Extracellular Drug Start->Wash Lysis Lysis: 70% MeOH (-20°C) Precipitate Proteins Wash->Lysis Critical: Keep Cold Extract Supernatant Extraction Add Internal Standard Lysis->Extract LCMS LC-MS/MS Analysis (Ion-Pairing Mode) Extract->LCMS Mobile Phase: DMHA + ACN Data Quantify 3TC-TP (fmol/10^6 cells) LCMS->Data

Figure 2: Workflow for intracellular nucleotide extraction and quantification.

Resistance Profiling: The M184V Challenge

In naive patients, the primary risk of 3TC failure is the M184V mutation in Reverse Transcriptase.

  • The Concept: M184V causes high-level resistance to 3TC (>100-fold IC50 increase). However, it induces a "fitness cost" to the virus, reducing replication capacity.

  • Protocol: In vitro selection.

    • Passage HIV-1 in increasing concentrations of 3TC (starting at 0.1x IC50).

    • Sequence the RT gene every 5 passages.

    • Success Metric: If your partner drug (Drug X) suppresses the M184V variant with the same potency as Wild Type (WT), it is a viable candidate for combination therapy (similar to how Dolutegravir works in GEMINI trials).

Summary of Key Regimens (Reference Data)

RegimenComponentsMechanismStatus (Naive)Key Trial
Dovato DTG + 3TCINSTI + NRTIFDA ApprovedGEMINI-1/2
Triumeq DTG + ABC + 3TCINSTI + NRTI + NRTIFDA ApprovedSINGLE
Delstrigo DOR + TDF + 3TCNNRTI + NtRTI + NRTIFDA ApprovedDRIVE-AHEAD

References

  • Cahn, P., et al. (2019).[2][3] Dolutegravir plus this compound versus dolutegravir plus tenofovir disoproxil fumarate and emtricitabine in antiretroviral-naive adults with HIV-1 infection (GEMINI-1 and GEMINI-2): week 48 results from two multicentre, double-blind, randomised, non-inferiority, phase 3 trials.[2] The Lancet, 393(10167), 143-155.[2] Link

  • Department of Health and Human Services (DHHS). (2024). Guidelines for the Use of Antiretroviral Agents in Adults and Adolescents with HIV.[4][5] Clinicalinfo.HIV.gov. Link

  • Gao, Y., et al. (2018). Simultaneous Quantification of Intracellular this compound and Abacavir Triphosphate Metabolites by LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 152, 239-246. Link

  • Odds, F. C. (2003). Synergy, antagonism, and what the chequerboard puts between them. Journal of Antimicrobial Chemotherapy, 52(1), 1. Link

Sources

In Vitro Model for Studying Lamivudine and Penciclovir Synergistic Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Detailed Protocols

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for establishing a robust in vitro model to investigate the synergistic inhibitory effects of Lamivudine and Penciclovir against Hepatitis B Virus (HBV). This compound, a nucleoside reverse transcriptase inhibitor (NRTI), and Penciclovir, a guanosine analogue, are both potent antiviral agents. Understanding their combined efficacy is crucial for developing more effective combination therapies that can enhance viral suppression, reduce the required drug concentrations, and mitigate the emergence of drug-resistant variants. This guide details the scientific rationale, step-by-step experimental protocols, data analysis methodologies using the Chou-Talalay method, and expected outcomes, ensuring a self-validating and reproducible experimental design.

Introduction: The Rationale for Combination Therapy

The management of chronic viral infections, such as those caused by Hepatitis B Virus (HBV), often necessitates long-term therapeutic strategies. Monotherapy, while initially effective, is frequently compromised by the development of drug resistance, a notable issue with long-term this compound use.[1][2] Combination therapy, which utilizes two or more drugs, ideally with different mechanisms of action or synergistic potential, is a cornerstone of modern antiviral treatment. The primary goals are to achieve a synergistic or additive effect, where the combined antiviral activity is greater than the sum of the individual effects. This can allow for lower dosages, consequently reducing host cytotoxicity and delaying or preventing the emergence of resistant viral strains.[3]

This compound (3TC) is a cytosine analogue that, upon intracellular phosphorylation to its active triphosphate form, competitively inhibits the HBV polymerase (reverse transcriptase), leading to DNA chain termination and halting viral replication.[1][] Penciclovir, a guanosine analogue, also requires intracellular phosphorylation to its active triphosphate metabolite. This active form competes with the natural deoxyguanosine triphosphate (dGTP) for incorporation into the growing viral DNA chain, which also effectively stops replication.[5][6] While both are nucleoside analogues, their distinct chemical structures and potential differences in intracellular metabolism and interaction with the viral polymerase provide a strong basis for expecting a synergistic interaction. In vitro studies have indeed suggested that this compound and Penciclovir act synergistically to inhibit HBV replication.[7][8][9][10]

This application note will guide researchers through the process of quantifying this synergy using a well-established in vitro cell culture model.

Foundational Concepts: Understanding and Quantifying Synergy

Before proceeding to the experimental design, it is critical to understand the pharmacological models used to define drug interactions. The two most widely accepted models are:

  • Loewe Additivity: This model is suitable when two drugs have similar mechanisms of action, positing that they are essentially dilutions of one another. Synergy is demonstrated when the combination effect is greater than what would be expected from an additive interaction.[11]

  • Bliss Independence: This model is applied when two drugs have different mechanisms of action. It calculates the expected combined effect based on the probability of each drug acting independently.

Given that this compound and Penciclovir are both nucleoside analogues that target the viral polymerase, the Loewe additivity model is the more appropriate framework for analysis. The Combination Index (CI) method , derived from the median-effect principle of Chou and Talalay, is a robust and widely used mathematical tool for quantifying synergy.[3][11][12][13] A calculated CI value indicates the nature of the drug interaction:

  • CI < 1: Synergy

  • CI = 1: Additive effect

  • CI > 1: Antagonism

Experimental Workflow Overview

The overall experimental process is designed to first assess the individual cytotoxicity and antiviral efficacy of this compound and Penciclovir. This is followed by an evaluation of their combined effects in a systematic manner to determine synergy.

Figure 1: High-level experimental workflow for assessing antiviral synergy.

Detailed Protocols

Materials and Reagents
  • Cell Line: HepG2.2.15 cell line (a human hepatoblastoma cell line stably transfected with a complete HBV genome).[14][15][16][17]

  • Cell Culture Media: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and G418 for selective pressure.

  • Antiviral Compounds: this compound (Sigma-Aldrich), Penciclovir (Sigma-Aldrich).

  • Reagents for Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO.

  • Reagents for Viral Load Quantification: DNA extraction kit, primers and probes for HBV DNA quantification by qPCR, qPCR master mix.

  • Equipment: 96-well cell culture plates, CO2 incubator, microplate reader, real-time PCR system.

Protocol 1: Cell Culture and Maintenance
  • Culture HepG2.2.15 cells in T-75 flasks with DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and an appropriate concentration of G418 (typically 200-400 µg/mL).

  • Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

  • Passage cells every 3-4 days or when they reach 80-90% confluency.

  • For experiments, seed cells into 96-well plates at a density of 1 x 10^4 cells per well and allow them to adhere overnight.

Rationale: The HepG2.2.15 cell line is a widely used and accepted model for in vitro HBV replication studies.[10][14] It constitutively produces HBV virions, which allows for a straightforward assessment of antiviral activity without the need for external infection.[16][18]

Protocol 2: Cytotoxicity Assay (MTT Assay)
  • Prepare serial dilutions of this compound and Penciclovir in cell culture medium.

  • Remove the overnight culture medium from the 96-well plates and add 100 µL of the various drug concentrations (in triplicate). Include a "cells only" control with drug-free medium.

  • Incubate the plates for a period that mirrors the duration of the antiviral assay (e.g., 6-8 days), replenishing the medium with the respective drug concentrations every 2-3 days.

  • At the end of the incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the 50% cytotoxic concentration (CC50) using non-linear regression analysis.

Protocol 3: Antiviral Efficacy Assay (qPCR)
  • Seed HepG2.2.15 cells in 96-well plates as described above.

  • Treat the cells with serial dilutions of this compound and Penciclovir individually.

  • Incubate for 6-8 days, replacing the medium and drugs every 2-3 days.

  • On the final day, collect the cell culture supernatant.

  • Extract viral DNA from the supernatant using a commercial viral DNA extraction kit.

  • Quantify the amount of HBV DNA using a validated qPCR assay targeting a conserved region of the HBV genome.[18]

  • Calculate the percentage of viral replication inhibition relative to the untreated control and determine the 50% effective concentration (EC50) using non-linear regression analysis.

Protocol 4: Synergy Analysis (Checkerboard Assay)
  • Based on the individual EC50 values, design a checkerboard matrix of drug concentrations. This typically involves a 5x5 or 7x7 matrix with concentrations ranging from sub-inhibitory (e.g., 1/4x EC50) to supra-inhibitory (e.g., 4x EC50) for each drug.

  • Prepare the drug combinations in the 96-well plate. For example, each row will have a fixed concentration of this compound with varying concentrations of Penciclovir across the columns.

  • Seed HepG2.2.15 cells into the plate.

  • Follow the same incubation and viral DNA quantification procedure as the single-drug antiviral efficacy assay.

  • The resulting data will be a matrix of viral inhibition percentages for each drug combination.

Table 1: Example Checkerboard Data Layout (% Inhibition)

Penciclovir (µM)
This compound (µM) 0 0.5x EC50 1x EC50 2x EC50 4x EC50
0 025507085
0.5x EC50 3065809298
1x EC50 55829599>99
2x EC50 7594>99>99>99
4x EC50 90>99>99>99>99

Data Analysis and Interpretation

Calculating CC50 and EC50

Use graphing software (e.g., GraphPad Prism) to plot the dose-response curves for cytotoxicity and antiviral activity. Fit the data using a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to determine the CC50 and EC50 values for each drug.

Synergy Quantification

The data from the checkerboard assay is analyzed using specialized software such as CompuSyn or an equivalent package in R. This software automates the calculation of the Combination Index (CI) based on the Chou-Talalay method.[12][13]

G cluster_hbv HBV Replication Cycle cluster_drugs Drug Action rcDNA rcDNA cccDNA cccDNA rcDNA->cccDNA Conversion pgRNA pgRNA cccDNA->pgRNA Transcription Viral_DNA Viral_DNA pgRNA->Viral_DNA Reverse Transcription by HBV Polymerase This compound This compound-TP (Cytosine Analogue) Viral_DNA->this compound Inhibited by Penciclovir Penciclovir-TP (Guanosine Analogue) Viral_DNA->Penciclovir Inhibited by Synergy Synergistic Inhibition (CI < 1) This compound->Synergy Penciclovir->Synergy Synergy->Viral_DNA Enhanced Blockade

Figure 2: Proposed mechanism of synergistic action of this compound and Penciclovir.

The output from the synergy analysis software will typically include:

  • CI values at different effect levels (e.g., CI50, CI75, CI90): These indicate the nature of the interaction at 50%, 75%, and 90% viral inhibition.

  • Isobolograms: A graphical representation of the drug interaction. Data points falling below the line of additivity indicate synergy.

Interpretation: Consistent CI values below 1 across a range of effect levels provide strong evidence for synergy between this compound and Penciclovir. This suggests that the combination is more effective at inhibiting HBV replication than would be predicted from their individual activities.

Conclusion and Future Directions

This application note provides a validated framework for the in vitro assessment of synergy between this compound and Penciclovir. A finding of synergy in this model provides a strong rationale for further investigation, including studies to elucidate the precise molecular mechanisms of the synergistic interaction and to evaluate the combination in more complex models, such as primary human hepatocytes or animal models of HBV infection.[19] The ultimate goal is to translate these in vitro findings into improved clinical strategies for the treatment of chronic HBV, potentially leading to increased rates of viral suppression and a higher barrier to the development of resistance.[8][20]

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of this compound? Retrieved from [Link]

  • Wikipedia. (n.d.). This compound. Retrieved from [Link]

  • Zoulim, F., & Locarnini, S. (2003). mechanisms of action of antivirals against hepatitis B virus infection. Journal of Antimicrobial Chemotherapy, 51(suppl_1), i1-i2.
  • Colledge, D., Locarnini, S., & Shaw, T. (1997). Synergistic inhibition of hepadnaviral replication by this compound in combination with penciclovir in vitro.
  • Lee, J. J. (2020). Current Methods for Quantifying Drug Synergism. Methods in Molecular Biology, 2149, 131-143.
  • National Institute of Diabetes and Digestive and Kidney Diseases. (2019, April 18). This compound. LiverTox. Retrieved from [Link]

  • Chou, T. C. (2010). Drug combination studies and their synergy quantification using the Chou-Talalay method. Cancer Research, 70(2), 440-446.
  • Chou, T. C. (2010). Drug Combination Studies and Their Synergy Quantification Using the Chou-Talalay Method. Cancer Research, 70(2), 440-446. Retrieved from [Link]

  • Chou, T. C. (2010). Drug Combination Studies and Their Synergy Quantification Using the Chou-Talalay Method. ResearchGate. Retrieved from [Link]

  • Yuen, M. F., et al. (2000). Combination therapy with this compound and famciclovir for chronic hepatitis B-infected Chinese patients: a viral dynamics study.
  • MDPI. (2025, July 29). The Evolution of Cell Culture Systems to Study Hepatitis B Virus Pathogenesis and Antiviral Susceptibility. Viruses, 17(8), 876.
  • Luscombe, C., et al. (1996). Long-Term Therapy with the Guanine Nucleoside Analog Penciclovir Controls Chronic Duck Hepatitis B Virus Infection In Vivo. Antimicrobial Agents and Chemotherapy, 40(8), 1833-1839.
  • Merck Millipore. (n.d.). Hep-G2/2.2.15 Human Hepatoblastoma Cell Line. Retrieved from [Link]

  • Korba, B. E., & Boyd, M. R. (1996). Penciclovir is a selective inhibitor of hepatitis B virus replication in cultured human hepatoblastoma cells. Antimicrobial Agents and Chemotherapy, 40(5), 1282-1284.
  • Cytion. (n.d.). HepG2.2.15 Cells. Retrieved from [Link]

  • Cytion. (n.d.). HepG2.2.15 Cells. Retrieved from [Link]

  • Benhamou, Y., et al. (2001). Failure of Combination Therapy with this compound and Famciclovir following this compound Monotherapy for Hepatitis B Virus Infection. The Journal of Infectious Diseases, 184(1), 108-110.
  • Chen, Y., et al. (2005). Inhibition of hepatitis B virus expression and replication by RNA interference in HepG2.2.15. World Journal of Gastroenterology, 11(26), 4055-4059.
  • Lee, J. J. (2014). Experiment Designs for the Assessment of Drug Combination Synergism.
  • Korba, B. E., & Boyd, M. R. (1996). Penciclovir is a selective inhibitor of hepatitis B virus replication in cultured human hepatoblastoma cells. Antimicrobial Agents and Chemotherapy, 40(5), 1282-1284.
  • Wikipedia. (n.d.). Penciclovir. Retrieved from [Link]

  • Zoulim, F. (2006). In vitro models for studying hepatitis B virus drug resistance. Journal of Clinical Virology, 36(2), 85-90.
  • Zehnder, B., & Urban, S. (2020). In-vitro and in-vivo models for hepatitis B cure research. Current Opinion in Virology, 41, 25-32.
  • Korba, B. E. (1996).
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Penciclovir? Retrieved from [Link]

  • Perrillo, R., et al. (2004). Combination therapy with this compound and famciclovir for chronic hepatitis B infection.
  • Frontiers Media S.A. (2023, April 4). In vitro cell culture models to study hepatitis B and D virus infection. Frontiers in Microbiology. Retrieved from [Link]

  • Ladekarl, M., et al. (2001). Antiviral combination therapy for this compound-resistant hepatitis B reinfection after liver transplantation.
  • Creative Diagnostics. (n.d.). Cell and Animal Models for Antivirals against Hepatitis B Virus. Retrieved from [Link]

Sources

Feline immunodeficiency virus (FIV) as a model for Lamivudine research

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the methodological framework for utilizing Feline Immunodeficiency Virus (FIV) as a surrogate model for evaluating Nucleoside Reverse Transcriptase Inhibitors (NRTIs), specifically Lamivudine (3TC). While Human Immunodeficiency Virus (HIV-1) requires Biosafety Level 3 (BSL-3) containment, FIV is a lentivirus that can be handled under BSL-2 conditions, offering a safer, high-throughput platform for initial drug screening and resistance characterization.

This guide focuses on the SG-PERT (SYBR Green Product Enhanced Reverse Transcriptase) assay to quantify the inhibitory potential (IC50) of this compound against FIV Reverse Transcriptase (RT) and compares the structural homology of the drug-binding pocket (YMDD motif) between HIV-1 and FIV.

Scientific Background & Mechanism

The Homology Argument

FIV and HIV-1 share significant genomic organization and replication strategies. Both rely on a Reverse Transcriptase (RT) enzyme to convert viral RNA into proviral DNA.[1][2][3]

  • Target: The catalytic site of the RT enzyme.[2]

  • Conserved Motif: Both viruses possess a highly conserved YMDD (Tyrosine-Methionine-Aspartate-Aspartate) motif in the catalytic palm domain.

  • Resistance Mechanism: In HIV-1, high-level resistance to this compound is caused by the M184V mutation (Methionine to Valine) in the YMDD motif. This steric hindrance prevents the incorporation of the L-stereoisomer of 3TC-triphosphate (3TC-TP).

  • FIV Nuance: FIV RT is generally less sensitive to 3TC than HIV-1 RT, often requiring higher concentrations for inhibition. This makes FIV an excellent model for "stress-testing" novel NRTIs designed to overcome the steric barriers seen in resistant HIV strains.

Mechanism of Action (DOT Visualization)

MOA cluster_0 Intracellular Activation cluster_1 Viral Inhibition (RT Enzyme) This compound (3TC) This compound (3TC) 3TC-MP 3TC-Monophosphate This compound (3TC)->3TC-MP Phosphorylation Cellular Kinases Cellular Kinases Cellular Kinases->this compound (3TC) 3TC-DP 3TC-Diphosphate 3TC-MP->3TC-DP 3TC-TP 3TC-Triphosphate (Active Analog) 3TC-DP->3TC-TP FIV Reverse Transcriptase FIV Reverse Transcriptase 3TC-TP->FIV Reverse Transcriptase Competes with dCTP Viral RNA Template Viral RNA Template DNA Elongation DNA Elongation Viral RNA Template->DNA Elongation Normal Synthesis FIV Reverse Transcriptase->Viral RNA Template Binds Chain Termination Chain Termination FIV Reverse Transcriptase->Chain Termination Incorporation of 3TC-TP (Lacks 3'-OH group)

Figure 1: Mechanism of Action for this compound (3TC). The drug acts as a chain terminator after intracellular phosphorylation. In FIV, the efficiency of this incorporation is the primary metric of susceptibility.

Experimental Protocols

Protocol A: FIV Cell Culture System (FL-4 Cells)

Rationale: The FL-4 cell line is an IL-2-independent feline T-lymphoblastoid line persistently infected with FIV (Petaluma strain). It provides a continuous source of viral particles for RT assays.

Materials:

  • FL-4 Cell Line (ATCC or repository).

  • RPMI-1640 Medium supplemented with 10% Fetal Bovine Serum (FBS), 2mM L-glutamine.

  • T-75 Flasks.

Workflow:

  • Thawing: Thaw cryopreserved FL-4 cells rapidly at 37°C. Resuspend in 10mL pre-warmed media.

  • Maintenance: Maintain cell density between

    
     and 
    
    
    
    cells/mL. Split cells 1:4 every 3-4 days.
  • Virus Harvest:

    • Culture cells for 4 days without splitting.

    • Centrifuge suspension at 300 x g for 10 min to pellet cells.

    • Collect supernatant (contains FIV virions).

    • Optional: Filter through 0.45µm filter to remove cell debris.

    • Store: Aliquot and freeze at -80°C. This is your Viral Stock .

Protocol B: SG-PERT Assay (RT Inhibition Screening)

Rationale: Traditional RT assays use radioactive isotopes (


). The Sybr Green Product Enhanced Reverse Transcriptase (SG-PERT)  assay is a safer, highly sensitive fluorescent alternative. It uses the viral RT to reverse transcribe an exogenous RNA template (MS2 phage RNA); the resulting cDNA is quantified via qPCR.[4]

Reagents:

  • Lysis Buffer: 50mM KCl, 10mM Tris-HCl (pH 7.4), 0.5% Triton X-100.

  • Reaction Mix: MS2 RNA (template), MS2 Primers (Fwd/Rev), dNTPs, SYBR Green I, RNase Inhibitor.

  • Test Compound: this compound (3TC) serially diluted (0.01 µM – 100 µM).

  • Control Compound: Zidovudine (AZT) (FIV is highly sensitive to AZT; use as positive control).

Step-by-Step Workflow:

  • Viral Lysis:

    • Mix 5µL of FIV Viral Stock (from Protocol A) with 5µL of 2x Lysis Buffer.

    • Incubate at Room Temperature (RT) for 10 minutes.

    • Dilute 1:10 with nuclease-free water to reduce detergent interference.

  • Inhibition Setup:

    • In a 96-well qPCR plate, add 5µL of Lysed Virus to wells.

    • Add 5µL of This compound (at varying concentrations).

    • Incubate at 37°C for 30 minutes (allows drug to interact with RT).

  • SG-PERT Reaction:

    • Add 15µL of Master Mix (containing MS2 RNA, primers, SYBR Green) to each well.

    • Total Volume: 25µL per well.

  • Cycling Conditions (qPCR):

    • RT Step: 42°C for 20 min (Viral RT converts MS2 RNA -> cDNA).

    • Activation: 95°C for 2 min (Inactivates RT, activates Taq polymerase for qPCR).

    • Amplification: 40 cycles of [95°C 5s, 60°C 30s].

    • Melt Curve: To verify specificity of MS2 amplicon.

Protocol C: Data Analysis & IC50 Calculation

Data Output: The qPCR instrument provides a


 (Quantification Cycle) value.
  • Lower

    
     = High RT activity (More cDNA produced).
    
  • Higher

    
     = Low RT activity (Inhibited by 3TC).
    

Calculation:

  • Convert

    
     to Relative Activity (
    
    
    
    ) using the
    
    
    method relative to the "No Drug" control.
    
    
    Where
    
    
    .
  • Plot % Inhibition vs. Log[Concentration] .

  • Use non-linear regression (4-parameter logistic fit) to determine the IC50 (concentration inhibiting 50% of RT activity).

Comparative Data Summary (Expected Values)

The table below illustrates the expected "Validation Window." If your AZT control does not show low IC50, the assay is invalid.

ParameterHIV-1 (Reference)FIV (Model)Interpretation
Target Enzyme HIV-1 RT (p66/p51)FIV RT (p66/p51)Structural Homologs
Active Site Motif YMDD (M184)YMDD (M184 equiv)Conserved Catalytic Core
AZT IC50 0.01 - 0.05 µM0.02 - 0.08 µMValidates Assay Sensitivity
This compound (3TC) IC50 0.05 - 0.20 µM1.0 - 10.0 µM FIV shows intrinsic hypo-sensitivity
BSL Requirement BSL-3BSL-2 Key Operational Advantage

Experimental Workflow Diagram

Workflow Virus Harvest\n(Supernatant) Virus Harvest (Supernatant) Lysis Step Lysis Step Virus Harvest\n(Supernatant)->Lysis Step Triton X-100 Drug Treatment\n(3TC Gradient) Drug Treatment (3TC Gradient) Lysis Step->Drug Treatment\n(3TC Gradient) Incubation SG-PERT Reaction\n(MS2 RNA Template) SG-PERT Reaction (MS2 RNA Template) Drug Treatment\n(3TC Gradient)->SG-PERT Reaction\n(MS2 RNA Template) Add Master Mix qPCR Readout\n(Cq Values) qPCR Readout (Cq Values) SG-PERT Reaction\n(MS2 RNA Template)->qPCR Readout\n(Cq Values) Real-Time PCR Data Analysis\n(IC50 Calculation) Data Analysis (IC50 Calculation) qPCR Readout\n(Cq Values)->Data Analysis\n(IC50 Calculation) Regression

Figure 2: End-to-End Workflow for SG-PERT based Antiviral Screening.

Critical Considerations & Troubleshooting

  • Sensitivity Mismatch: FIV RT is structurally distinct enough that some NRTIs optimized for HIV (like 3TC) show reduced potency. This is not a failure of the assay but a feature of the model. It allows researchers to study intrinsic resistance mechanisms .

  • RNase Contamination: The SG-PERT assay relies on MS2 RNA. If your lysis buffer is contaminated with RNase, you will get no amplification (false positive for inhibition). Always use RNase inhibitors.

  • Cytotoxicity: Before assuming viral inhibition in cell-based assays (as opposed to the cell-free enzymatic assay described above), always run an MTS/MTT assay on FL-4 cells. If 3TC kills the cells, viral titer drops due to host death, not antiviral activity.

References

  • Pizzato, M., et al. (2009). "A one-step SYBR Green I-based product-enhanced reverse transcriptase assay for the quantitation of retroviruses in cell culture supernatants." Journal of Virological Methods.

  • Vermeire, J., et al. (2012). "Quantification of Reverse Transcriptase Activity by Real-Time PCR as a Fast and Accurate Method for Titration of HIV, Lenti- and Retroviral Vectors."[4] PLOS ONE.

  • North, T. W., et al. (1995). "Feline immunodeficiency virus, a model for reverse transcriptase-targeted chemotherapy for acquired immune deficiency syndrome." Antimicrobial Agents and Chemotherapy.

  • Smith, R. A., et al. (1998). "Feline immunodeficiency virus as a model for development of antiviral therapy." Journal of Acquired Immune Deficiency Syndromes.

  • Berry, N., et al. (1998). "Resistance to this compound (3TC) in feline immunodeficiency virus." Journal of General Virology.

Sources

Troubleshooting & Optimization

Overcoming Lamivudine resistance in HIV-1 M184V mutants

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Lamivudine (3TC) Resistance in HIV-1 M184V Mutants Audience: Researchers, Virologists, and Drug Development Scientists Status: Active | Version: 2.4

Introduction: The M184V Paradox

Welcome to the Technical Support Center. You are likely here because your sequencing data shows a mutation at codon 184 of the Reverse Transcriptase (RT) gene (Methionine to Valine), or you are observing paradoxical data where a resistant virus appears more susceptible to other NRTIs.[1][2]

The Core Issue: The M184V mutation confers high-level resistance (>100-fold) to this compound (3TC) and Emtricitabine (FTC).[3] However, unlike most resistance mutations which are purely detrimental to therapy, M184V induces a "fitness cost" and a phenomenon known as hypersusceptibility .

This guide provides the technical protocols to characterize, maintain, and exploit this mutation in drug development and therapeutic research.

Module 1: Mechanistic Troubleshooting

Issue: Understanding the Mechanism of Action

Why does M184V confer resistance to 3TC but sensitivity to AZT/TDF?

Technical Explanation: The M184V mutation is located in the conserved YMDD motif of the RT catalytic site.[1]

  • Steric Hindrance (Resistance): The Valine side chain is bulkier than Methionine. This creates a steric clash with the oxathiolane ring of L-stereoisomer analogs like 3TC and FTC, preventing their incorporation into the DNA chain.

  • Hypersusceptibility (Opportunity): M184V increases the fidelity of the RT enzyme.[1]

    • vs. Zidovudine (AZT): AZT resistance typically occurs via "primer unblocking" (excision of the drug). M184V reduces the enzyme's ability to perform this excision, locking the AZT in place and terminating the chain.

    • vs. Tenofovir (TDF): M184V antagonizes the K65R mutation (the primary TDF resistance pathway), preventing its accumulation.

Visualization: The Reciprocal Mechanism

M184V_Mechanism cluster_Resistance Resistance Mechanism cluster_Hypersusceptibility Hypersusceptibility Mechanism M184V M184V Mutation (YMDD Motif) Steric Steric Hindrance (Valine Clash) M184V->Steric Excision Excision/Pyrophosphorolysis (Repair Mechanism) M184V->Excision Inhibits 3 3 TC This compound (3TC) Entry TC->Steric Block Incorporation Blocked Steric->Block AZT Zidovudine (AZT) Incorporated AZT->Excision ChainTerm Chain Termination (Virus Dies) Excision->ChainTerm Repair Failed

Figure 1: M184V acts as a gatekeeper, sterically blocking 3TC while simultaneously inhibiting the repair mechanism required for AZT resistance.

Module 2: Diagnostic & Experimental Protocols

Protocol A: Confirming M184V vs. M184I

User Issue: "My sequencing reads are ambiguous at codon 184 (ATG -> GTG vs ATA)."

Context: M184I (Isoleucine) often appears first because it requires a transition mutation (G->A), whereas M184V requires a transversion (A->G). M184I has a higher fitness cost and is rapidly outcompeted by M184V.

Step-by-Step Verification:

  • Extract Viral RNA: Use standard silica-column based kits (e.g., QIAamp Viral RNA Mini).

  • RT-PCR Amplification: Target the pol gene (Protease/RT).

    • Critical Control: Ensure primers do not overlap with codon 184.

  • Sequencing Strategy:

    • Sanger: If the peak height for 'G' (Valine) is >20% of 'A' (Methionine), call it a mixture.

    • NGS (Recommended): Use Deep Sequencing if viral load is low (<1000 copies/mL) to detect minority variants.

  • Interpretation:

    • Pure M184V: Stable resistance.

    • M184I/V Mix: Transitional state (recent drug pressure).

    • M184M (WT): Reversion has occurred (patient likely off therapy).

Protocol B: In Vitro Phenotypic Susceptibility Assay

User Issue: "I need to calculate the exact fold-change resistance for a new compound against M184V."

Methodology: Site-Directed Mutagenesis (SDM) followed by a single-cycle infectivity assay.

  • Mutagenesis:

    • Template: pNL4-3 or HXB2 (molecular clones).

    • Primers: Design primers introducing ATG -> GTG at codon 184.

    • Reaction: High-fidelity PCR (e.g., QuikChange protocol).

    • Validation: Sequence the plasmid to confirm only M184V was introduced.

  • Transfection:

    • Transfect HEK293T cells with the mutant plasmid to generate viral stocks.

    • Harvest supernatant after 48h; quantify p24 antigen.

  • Susceptibility Assay (TZM-bl cells):

    • Seed: 1x10^4 TZM-bl cells/well (contain Luciferase reporter driven by HIV LTR).

    • Infect: Add normalized virus (M184V vs WT) + serial dilutions of test drug.

    • Readout: Measure Luciferase (RLU) at 48h.

  • Calculation:

    • Calculate IC50 for Mutant and WT.

    • Fold Change (FC) = IC50(M184V) / IC50(WT)

Reference Data for Validation: Compare your experimental results against these standard benchmarks.

Drug ClassDrug NameExpected Fold Change (M184V)Clinical Interpretation
NRTI This compound (3TC) > 100-fold High-Level Resistance
NRTI Emtricitabine (FTC) > 100-fold High-Level Resistance
NRTIAbacavir (ABC)2 to 4-foldLow-Level Resistance
NRTITenofovir (TDF)0.4 to 0.7-fold Hypersusceptible
NRTIZidovudine (AZT)0.4 to 0.6-fold Hypersusceptible
NNRTIEfavirenz (EFV)1.0 (No change)Susceptible

Module 3: Strategic Application (The Fitness Cost)

Issue: Designing a "Functional Monotherapy" Study

Research Question: "Why do clinical protocols suggest keeping 3TC in the regimen if the virus is fully resistant?"

Scientific Rationale: The M184V mutation reduces viral replication capacity (RC) by impairing the processivity of Reverse Transcriptase.[1][4] If you remove 3TC, the virus reverts to Wild Type (M184M). The Wild Type is:

  • More "fit" (replicates faster).

  • Less susceptible to the backbone drug (TDF or AZT).

Therefore, keeping 3TC "maintains" the crippled, hypersusceptible M184V mutant.[1]

Workflow: Maintaining Mutational Pressure

M184V_Strategy Start Patient/Culture with M184V Decision Therapeutic Decision Start->Decision Stop3TC Stop 3TC/FTC Decision->Stop3TC Remove Pressure Cont3TC Continue 3TC/FTC (Functional Monotherapy) Decision->Cont3TC Maintain Pressure Reversion Reversion to Wild Type (M184M) Stop3TC->Reversion Maintenance Maintenance of M184V Cont3TC->Maintenance OutcomeBad High Viral Fitness Loss of TDF Hypersusceptibility Reversion->OutcomeBad OutcomeGood Low Viral Fitness Enhanced TDF/AZT Activity Maintenance->OutcomeGood

Figure 2: The strategic logic of maintaining 3TC pressure. Removing the drug allows the virus to revert to a high-fitness state that is harder to treat with backbone NRTIs.

FAQs: Researcher to Researcher

Q1: Can I use M184V mutants to test Integrase Inhibitors (INSTIs)? A: Yes. Since M184V is specific to Reverse Transcriptase, it does not confer cross-resistance to Integrase Inhibitors (e.g., Dolutegravir). However, be aware that because M184V mutants replicate slower, your in vitro viral growth kinetics might be delayed compared to WT. Adjust your assay incubation times accordingly.

Q2: I see a mixture of K65R and M184V in my sequence. Is this possible? A: It is possible but rare and unstable. M184V and K65R are antagonistic. M184V prevents the excision that K65R promotes. If you see both, the virus is likely under extreme selection pressure (e.g., failing a TDF+3TC regimen). In culture without drug pressure, these double mutants usually revert or segregate.

Q3: Does M184V affect viral load quantification? A: Generally, no. Modern qPCR primers target the integrase or highly conserved gag regions, not the specific RT codon 184. However, the biological viral load in a patient/culture with M184V is typically 0.5 log lower than WT due to the fitness cost.

References

  • Götte, M., et al. (2000). "The M184V mutation in HIV-1 reverse transcriptase decreases the excision of zidovudine-MP." Journal of Virology.

  • Wainberg, M. A., et al. (1996). "Enhanced fidelity of HIV-1 reverse transcriptase mutants containing the M184V substitution." Science.

  • Diallo, K., et al. (2003). "The M184V mutation in HIV-1 reverse transcriptase reduces the restoration of wild-type replication by attenuated viruses."[5] AIDS.[2][5][6]

  • White, K. L., et al. (2002). "Molecular mechanisms of tenofovir resistance conferred by the K65R mutation in HIV-1 reverse transcriptase."[3] Antimicrobial Agents and Chemotherapy.[1][7][8][9]

  • Castain, L. L., et al. (2012). "Antiviral Activity of Tenofovir Alafenamide against HIV-1 with Thymidine Analog-Associated Mutations and M184V." Antimicrobial Agents and Chemotherapy.[1][7][8][9]

Sources

Technical Support Guide: Mitigating Lamivudine-Induced Mitochondrial Toxicity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Mechanic of Toxicity

Lamivudine (3TC) is a Nucleoside Reverse Transcriptase Inhibitor (NRTI).[1][2] While effective against HIV/HBV, it possesses a distinct off-target liability: the inhibition of DNA Polymerase Gamma (Pol


) , the sole enzyme responsible for mitochondrial DNA (mtDNA) replication.[1]

Unlike general cytotoxicity, 3TC-induced toxicity is mechanism-based and delayed . It acts as a cytosine analogue; once phosphorylated to its active triphosphate form (3TC-TP), it competes with the natural substrate (dCTP) for incorporation into the nascent DNA chain. Incorporation leads to chain termination, gradual mtDNA depletion, and subsequent respiratory chain failure.

Why this matters for your experiment: Standard cytotoxicity assays (24-48h) often fail to detect this because the cell must undergo several division cycles to deplete its existing mtDNA pool before energetic failure occurs. This guide addresses how to biologically mitigate this toxicity (rescue) and experimentally validate it using sensitive models.

Module 1: Biological Mitigation (The Uridine Rescue)

User Question: My HepG2 cells are showing severe growth retardation and lactate accumulation after 7 days of 3TC exposure. Can I reverse this without stopping the drug treatment?

Technical Response: Yes. The primary mitigation strategy for pyrimidine-analogue NRTI toxicity is Uridine supplementation . 3TC competes with natural cytosine nucleotides. By supplementing with Uridine, you increase the intracellular pool of CTP (via the salvage pathway), effectively out-competing the drug at the Pol


 active site.
The Mechanism of Rescue

The following diagram illustrates how 3TC inhibits mtDNA replication and how Uridine supplementation bypasses this blockade.

G This compound This compound (3TC) ThreeTC_TP 3TC-Triphosphate (Active Inhibitor) This compound->ThreeTC_TP Phosphorylation Uridine Uridine Supplement UTP UTP Uridine->UTP Uridine Kinase PolGamma DNA Polymerase γ ThreeTC_TP->PolGamma Competes with dCTP CTP Intracellular CTP Pool (Natural Substrate) UTP->CTP CTP Synthase CTP->PolGamma Out-competes 3TC-TP mtDNA_Depletion mtDNA Depletion PolGamma->mtDNA_Depletion Chain Termination Rescue Restored mtDNA Replication PolGamma->Rescue Normal Elongation

Figure 1: Competitive inhibition at DNA Polymerase


. Uridine supplementation elevates the CTP pool, restoring the substrate-to-inhibitor ratio favoring normal replication.
Protocol: Uridine Rescue Workflow
ParameterRecommendationRationale
Uridine Conc. 50

M – 200

M
50

M is often sufficient for partial rescue; 200

M provides maximal protection without intrinsic toxicity [1].
Pyruvate 1 mM (110 mg/L) Cells with compromised mitochondria cannot utilize glucose effectively. Pyruvate supports survival by bypassing glycolysis-dependent ATP limits.
Timing Co-treatment Add Uridine simultaneously with 3TC to prevent depletion. For "rescue" experiments, add after toxicity onset (Day 7+), but recovery will lag by 3-5 days.
Media Galactose-based See Module 2.[3][4] Uridine is most effective when cells are forced to rely on mitochondria (Galactose), making the rescue effect quantifiable.

Module 2: Experimental Design (The "Galactose Switch")

User Question: I treated cells with 3TC for 48 hours and saw no toxicity. Is the compound safe?

Technical Response: No. Your assay is likely generating a False Negative .

  • Duration: 48 hours is insufficient to deplete mtDNA. You need 10–14 days of exposure.

  • Metabolic Masking: In high-glucose media (25 mM), cancer cell lines (like HepG2) rely on glycolysis (Warburg effect). They can survive severe mitochondrial damage because they don't use their mitochondria for ATP.

The Fix: Use the Galactose Switch . Replace glucose with galactose.[3][4] This yields zero net ATP from glycolysis, forcing the cell to rely on Oxidative Phosphorylation (OXPHOS). If 3TC has damaged the mitochondria, the cells will die in galactose but survive in glucose [2].

Workflow: Glucose vs. Galactose Sensitivity

G HepG2 HepG2 Cells Glucose High Glucose Media (Glycolysis Active) HepG2->Glucose Galactose Galactose Media (OXPHOS Forced) HepG2->Galactose Treatment 3TC Treatment (14 Days) Glucose->Treatment Galactose->Treatment Outcome_Glu Cells Survive (False Negative) Treatment->Outcome_Glu ATP via Glycolysis Outcome_Gal Cells Die/Arrest (True Positive) Treatment->Outcome_Gal Mito Dysfunction Exposed

Figure 2: The Crabtree Effect circumvention. Galactose media sensitizes cells to mitochondrial toxicants by enforcing OXPHOS dependency.[3][4][5]

Module 3: Troubleshooting Assays

Assay 1: mtDNA Quantification (qPCR)

Issue: My qPCR data for mtDNA content is highly variable, and I can't detect the depletion.

Troubleshooting Checklist:

  • Normalization Gene: Are you normalizing to a nuclear single-copy gene (e.g., APP, B2M, or Actin)? Do not use 18S rRNA (copy number varies too much).

  • Template Load: mtDNA is abundant. If you use total genomic DNA, dilute it 1:10 or 1:50. Overloading the PCR reaction inhibits the polymerase.

  • Primer Target: Target the ND1 or ND4 regions (major arc) rather than the D-Loop, which can be variable during replication [3].

  • Calculation: Use the

    
     method:
    
    
    
    
    Where
    
    
    .
Assay 2: Lactate Production

Issue: Lactate levels are high in my controls, masking the drug effect.

Solution:

  • Media Change: Perform a "washout" 24 hours before measurement. Replace old media with fresh media. Measure lactate accumulation over a defined 24h period.

  • Normalization: You must normalize lactate concentration to total protein or cell number at the endpoint. 3TC may slow cell division; fewer cells produce less total lactate, potentially masking the per-cell increase in glycolytic flux.

Module 4: FAQ – Interpreting Your Data

Q: How do I distinguish specific mitochondrial toxicity from general necrosis? A: Calculate the Mitochondrial Safety Index (MSI) . Run two parallel IC50 curves: one in Glucose (


) and one in Galactose (

).

  • MSI > 3: Specific Mitochondrial Toxicity (The drug is much more toxic when mitochondria are required).

  • MSI

    
     1:  General Cytotoxicity (The drug kills regardless of metabolic state).
    

Q: Why does 3TC toxicity take so long to appear in vitro? A: HepG2 cells have a high "threshold effect." They can function normally with as little as 20-30% of their wild-type mtDNA. You must treat long enough to deplete mtDNA below this bioenergetic threshold before functional phenotypes (lactate, growth arrest) appear.

Q: Can I use Pyruvate without Uridine? A: Pyruvate alone will help cells survive if the ETC is damaged (by regenerating NAD+ for glycolysis), but it does not prevent the mtDNA depletion itself. Uridine prevents the genetic damage; Pyruvate manages the metabolic fallout.

References

  • Walker, U. A., et al. (2003).[2] "Uridine abrogates mitochondrial toxicity related to nucleoside analogue reverse transcriptase inhibitors in HepG2 cells."[2][6][7] Antiviral Therapy, 8(5), 463-470. Link

  • Marroquin, L. D., et al. (2007). "Circumventing the Crabtree Effect: Replacing Media Glucose with Galactose Increases Susceptibility of HepG2 Cells to Mitochondrial Toxicants."[3][5] Toxicological Sciences, 97(2), 539–547. Link

  • Lewis, W., et al. (2001). "Insights into the molecular mechanism of mitochondrial toxicity by AIDS drugs." Journal of Biological Chemistry, 276, 39707-39714. Link

  • Swiss, R., & Will, Y. (2011).[3][4] "Assessment of mitochondrial toxicity in HepG2 cells cultured in high-glucose- or galactose-containing media." Current Protocols in Toxicology, Chapter 2, Unit 2.20. Link

Sources

Technical Support Center: Lamivudine (3TC) in Long-Term Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Last Updated: February 22, 2026 Support Tier: Level 3 (Senior Application Scientist) Topic: Optimizing viability and interpreting toxicity in long-term assays.

Introduction: The "Silent" Variable in Your Assay

Welcome. If you are reading this, you are likely conducting long-term antiviral assays (HBV/HIV) or toxicity screens using Lamivudine (3TC).

Unlike older NRTIs (like Zidovudine or Stavudine), this compound is often considered "safe" for mitochondria. However, in long-term cultures (14–21 days), cytostatic effects and metabolic shifts can be mistaken for acute cytotoxicity. This guide addresses the specific challenges of maintaining cell health during prolonged 3TC exposure.

Module 1: Experimental Design & Compound Handling

Stability & Solubility

This compound is hydrophilic and highly stable, but its efficacy depends on intracellular metabolism.

ParameterTechnical SpecificationPractical Implication
Solubility Water (70 mg/mL), DMSO (soluble)Preferred: Dissolve in PBS or molecular-grade water. Avoid DMSO if possible to eliminate solvent toxicity in long-term assays.
Stock Stability -20°C for >1 yearAliquot to avoid freeze-thaw cycles.
Media Stability High (>48 hours at 37°C)You do not need to refresh media daily solely for drug stability.
Intracellular Half-life 10–16 hours (Active Triphosphate)Critical: The active form (3TC-TP) persists longer than the plasma half-life.[1] Daily dosing ensures steady-state inhibition.
The Activation Pathway (Mechanism of Action)

3TC is a prodrug.[1] It must be phosphorylated three times by host cellular kinases to become active. In cell culture, variations in kinase expression (e.g., in primary vs. immortalized cells) affect potency.

Figure 1: Intracellular activation pathway of this compound. Note that mitochondrial toxicity is an off-target effect mediated by DNA Polymerase Gamma (Pol-γ).

Module 2: Troubleshooting Viability (The "Glu/Gal" Protocol)

The Problem: In standard high-glucose media (DMEM + 4.5g/L Glucose), cancer cell lines (HepG2, HeLa) utilize glycolysis for ATP (The Crabtree Effect ). This masks mitochondrial toxicity. If 3TC inhibits mitochondria, the cells survive via glycolysis, and you get a "False Negative" for toxicity.

The Solution: Force the cells to use Oxidative Phosphorylation (OXPHOS) by substituting Glucose with Galactose .[2][3]

Protocol: The Glucose/Galactose Switch Assay

Use this to validate if viability loss is due to mitochondrial toxicity.[3]

  • Adaptation Phase (Day -7 to Day 0):

    • Split cells into two pools.

    • Pool A (Glycolytic): Standard High-Glucose DMEM.

    • Pool B (Oxidative): Glucose-free DMEM + 10 mM Galactose + 2 mM Glutamine + 1 mM Sodium Pyruvate.

    • Note: Cells in Pool B will grow slower. Adapt them for at least 2 passages.

  • Treatment Phase (Day 0):

    • Seed cells in 96-well plates.

    • Treat with serial dilutions of this compound (0.1 µM – 300 µM).

    • Include a Positive Control: Zidovudine (AZT) or Rotenone (known mitochondrial toxins).

  • Readout (Day 3 & Day 7):

    • Measure cellular ATP (e.g., CellTiter-Glo®). MTT is less reliable here as it depends on mitochondrial dehydrogenase activity which might be directly inhibited.

  • Interpretation:

    • No Toxicity: IC50 is similar in Glucose vs. Galactose.

    • Mitochondrial Toxicity: IC50 is significantly lower (more toxic) in Galactose media.

Glu_Gal_Assay cluster_glyco High Glucose Media cluster_oxphos Galactose Media Node1 Glycolysis Active Node2 Mitochondrial Defect Masked Node1->Node2 Result Compare IC50 Values: If Galactose IC50 << Glucose IC50 = Mitochondrial Toxicity Node2->Result Node3 Forced OXPHOS Node4 Mitochondrial Defect Reveals Toxicity Node3->Node4 Node4->Result

Figure 2: Logic flow of the Glucose/Galactose assay to unmask mitochondrial toxicity.

Module 3: Frequently Asked Questions (FAQs)

Q1: My cells stop growing after 10 days, but they aren't detaching. Is 3TC killing them?

Diagnosis: This is likely a Cytostatic effect, not Cytotoxic. Explanation: NRTIs can interfere with cell cycle progression (S-phase arrest) without causing immediate necrosis or apoptosis. Action: Perform a BrdU incorporation assay or Flow Cytometry (PI staining). If you see S-phase accumulation, it is a cytostatic effect. Lower the concentration or accept reduced proliferation as a baseline.

Q2: I see lipid droplets in my HepG2 cells after 2 weeks of 3TC. Is this contamination?

Diagnosis: This is Steatosis (Lipid accumulation). Explanation: Even mild inhibition of Pol-γ can impair fatty acid oxidation in mitochondria, leading to lipid droplet accumulation. This is a known phenotype of NRTI exposure, though less common with 3TC than with Stavudine (d4T). Action: Stain with Oil Red O to quantify lipid accumulation. This is actually a valuable physiological readout for hepatotoxicity.

Q3: How does 3TC toxicity compare to other NRTIs in vitro?

3TC is generally the "Negative Control" for mitochondrial toxicity.

DrugPol-γ AffinitymtDNA Depletion (HepG2)Clinical Correlate
Zalcitabine (ddC) HighSevere (at <1 µM)Neuropathy
Stavudine (d4T) ModerateModerate (at 10 µM)Lipoatrophy
Zidovudine (AZT) Low-ModLow (Cytotoxic via other mechs)Myopathy
This compound (3TC) Very Low Negligible (up to 300 µM) Generally Safe
Q4: Can I multiplex the viability assay?

Yes. Because 3TC toxicity is often metabolic, measuring membrane integrity (LDH release) alone is insufficient. Recommendation:

  • Supernatant: Measure LDH (Cell Death).

  • Lysate: Measure ATP (Metabolic Health). If LDH is low but ATP is low, you have mitochondrial impairment/growth arrest.

References

  • FDA Labeling. this compound (Epivir) Prescribing Information. U.S. Food and Drug Administration.

  • Marroquin, L. D., et al. (2007). "Circumventing the Crabtree Effect: Replacing Media Glucose with Galactose Increases Susceptibility of HepG2 Cells to Mitochondrial Toxicants."[2][4] Toxicological Sciences.

  • Birkus, G., et al. (2002). "Assessment of Mitochondrial Toxicity in Human Cells Treated with Tenofovir: Comparison with Other Nucleoside Reverse Transcriptase Inhibitors." Antimicrobial Agents and Chemotherapy.[5]

  • Olivero, O. A., et al. (2005). "Interference of cell cycle progression by zidovudine and this compound in NIH 3T3 cells." Mutagenesis.

  • European Medicines Agency (EMA). "Guideline on the Non-Clinical Assessment of Mitochondrial Toxicity of HIV Nucleoside Reverse Transcriptase Inhibitors."

Sources

Technical Support Center: Investigating Factors Affecting Lamivudine Bioavailability in Animal Models

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the oral bioavailability of Lamivudine (3TC) in preclinical animal models. As your dedicated application scientist, my goal is to provide not just protocols, but the scientific rationale behind them to empower your experimental design and data interpretation.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding this compound's pharmacokinetic properties.

Q1: What is the expected oral bioavailability of this compound in common animal models?

A1: this compound generally exhibits good oral bioavailability. In humans, it is rapidly absorbed with an absolute bioavailability of approximately 82-88%.[1][2] While direct, comparative bioavailability data across all common animal models is not consolidated in a single report, studies in rats indicate a pharmacokinetic profile that closely resembles that in humans.[3] However, species-specific differences in gastrointestinal physiology and transporter expression can lead to variations. It is crucial to establish a baseline in your chosen model.

Q2: What are the primary physicochemical properties of this compound influencing its absorption?

A2: this compound is a white, crystalline solid that is highly soluble in water (approx. 70 mg/mL).[4][5] Its high solubility and moderate permeability place it on the border of Biopharmaceutics Classification System (BCS) Class I and Class III, though it is generally assigned to Class III.[4][6][7] This profile suggests that its absorption is less likely to be limited by dissolution rate and more by its ability to permeate the intestinal membrane.[2][6]

Q3: How is this compound metabolized and does this impact oral bioavailability?

A3: this compound undergoes minimal first-pass metabolism.[7] It is not significantly metabolized by the cytochrome P450 (CYP) enzyme system, which minimizes the risk of many common drug-drug interactions.[1][7][8] The majority of an administered dose (>70%) is excreted unchanged in the urine.[7][9] This low metabolic clearance means that pre-systemic metabolism is not a primary barrier to its oral bioavailability.

Q4: Which membrane transporters are known to interact with this compound?

A4: this compound's transport across cellular membranes is a key factor in its disposition. It enters cells partly by passive diffusion but is also a substrate for several uptake and efflux transporters.[10]

  • Uptake: Organic cation transporters (OCTs), specifically OCT2, are involved in its renal uptake.[11][12]

  • Efflux: It is a substrate for Multidrug and Toxin Extrusion proteins MATE1 and MATE2-K, which are involved in its secretion into urine.[9][11][12] Some studies also suggest it may be a substrate for efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[13] The interplay of these transporters in the intestine can influence its net absorption.[14][15]

Q5: Does the presence of food in the GI tract affect this compound's bioavailability?

A5: In humans, food can delay the rate of this compound absorption (Tmax is delayed and Cmax is lowered), but it does not significantly affect the overall extent of absorption (AUC).[1][16][17] Therefore, this compound can be administered with or without food.[1][18] When designing animal studies, it is critical to maintain a consistent feeding schedule (e.g., fasted or fed) to minimize variability in absorption kinetics.[19]

Part 2: Troubleshooting Guide for Preclinical Studies

Encountering unexpected results is a common part of research. This section provides a structured approach to troubleshoot common issues seen in this compound bioavailability studies.

Issue 1: High Inter-Animal Variability in Plasma Concentrations

You've completed a pharmacokinetic (PK) study in rats, and the plasma concentration-time curves show significant spread between individual animals, making data interpretation difficult.

Potential Causes & Explanations:

  • Inconsistent Dosing Technique: Improper oral gavage can lead to incomplete dose administration or deposition of the drug in the esophagus instead of the stomach. This is a common source of variability in oral studies.[19]

  • Gastrointestinal (GI) Physiology Differences: Factors such as stress from handling, differences in gastric emptying time, or individual variations in gut motility can alter the rate and extent of drug absorption.

  • Genetic Polymorphisms: Although less commonly characterized in preclinical models compared to humans, genetic differences in the expression or function of intestinal transporters (e.g., P-gp, BCRP, OCTs) could lead to animal-to-animal differences in absorption and efflux.

Troubleshooting Workflow:

A High Inter-Animal Variability Observed B Review Dosing Procedure A->B D Standardize Study Conditions A->D F Investigate Formulation A->F C Refine oral gavage technique. Ensure consistent vehicle volume. B->C Technique Issue? H Re-run study with refined protocols C->H E Implement consistent fasting/feeding schedule. Acclimatize animals to handling. D->E Condition Issue? E->H G Is the drug fully solubilized? If a suspension, is it homogenous? F->G Formulation Issue? G->H I Variability Persists? H->I J Consider Intrinsic Biological Factors (e.g., transporter expression) I->J Yes K Problem Resolved I->K No

Caption: Workflow for troubleshooting high inter-animal variability.

Protocol: Standardizing Oral Gavage Administration

  • Animal Acclimatization: Handle animals for several days prior to the study to reduce stress-induced physiological changes.

  • Fasting: Fast animals overnight (12-18 hours) with free access to water to standardize GI conditions.[19]

  • Vehicle & Formulation: Ensure this compound is fully dissolved in the vehicle. If a suspension is used, ensure it is continuously stirred to maintain homogeneity during dosing.

  • Dose Volume: Use a consistent and appropriate dose volume for the species (e.g., 5-10 mL/kg for rats).[19]

  • Technique:

    • Gently restrain the animal.

    • Use a proper-sized, ball-tipped gavage needle.

    • Measure the needle length from the tip of the nose to the last rib to ensure proper placement in the stomach.

    • Pass the needle along the side of the mouth and over the tongue into the esophagus. Do not force the needle.

    • Administer the dose smoothly and withdraw the needle.

    • Observe the animal for any signs of distress or regurgitation.

Issue 2: Unexpectedly Low Oral Bioavailability (F%)

Your calculated oral bioavailability is significantly lower than the ~80% reported in humans.

Potential Causes & Explanations:

  • Poor Intestinal Permeability: While this compound is highly soluble, its absorption can be limited by its rate of passage across the intestinal epithelium.[14][15] This is a key characteristic of BCS Class III drugs.[6]

  • Active Efflux: Overexpression of efflux transporters like P-gp or BCRP in the gut wall of your animal model could be actively pumping this compound back into the intestinal lumen, reducing net absorption. Studies have shown that the efflux rate of this compound can be significantly decreased by transporter inhibitors.[14][15][20]

  • Species-Specific First-Pass Metabolism: Although this compound has low metabolic clearance in humans and rats, the specific species or strain you are using could have a unique metabolic profile.[3][7] This is less likely but should not be entirely dismissed without investigation.

Troubleshooting Workflow:

A Unexpectedly Low Bioavailability (F%) B Assess Intrinsic Permeability A->B F Assess In-Vivo Absorption Directly A->F C Perform Caco-2 Bidirectional Permeability Assay B->C D Low A->B Papp? High Efflux Ratio? C->D E Efflux is likely a key contributor. Consider co-dosing with an inhibitor in a non-regulatory study. D->E Yes J Problem Understood E->J G Perform In-Situ Single-Pass Intestinal Perfusion (SPIP) F->G H Low Peff value? G->H I Confirms low intrinsic permeability in the specific animal model. H->I Yes I->J

Caption: Workflow for investigating low oral bioavailability.

Protocol: Caco-2 Bidirectional Permeability Assay

This in-vitro assay is a gold standard for assessing a compound's intestinal permeability and identifying if it is a substrate for active efflux transporters.[19][21]

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21 days until they form a differentiated and polarized monolayer.

  • Monolayer Integrity: Confirm monolayer integrity before the experiment by measuring the transepithelial electrical resistance (TEER).

  • Transport Study (A -> B):

    • Add this compound solution (in transport buffer) to the apical (A) side (donor).

    • Add fresh transport buffer to the basolateral (B) side (receiver).

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 min), take samples from the receiver compartment and replace with fresh buffer.

  • Transport Study (B -> A):

    • Add this compound solution to the basolateral (B) side (donor).

    • Add fresh buffer to the apical (A) side (receiver).

    • Sample from the apical side as described above.

  • Analysis: Quantify the concentration of this compound in all samples using a validated LC-MS/MS method.[8][22]

  • Calculation:

    • Calculate the apparent permeability coefficient (Papp) for both directions.

    • Calculate the Efflux Ratio (ER) = Papp (B→A) / Papp (A→B). An ER > 2 is a strong indicator of active efflux.[21]

Issue 3: Discrepancy Between In-Vitro (Caco-2) and In-Vivo Results

Your Caco-2 assay showed moderate to high permeability, but your in-vivo bioavailability remains low.

Potential Causes & Explanations:

  • In-Situ Environment Factors: The Caco-2 model, while robust, lacks the mucus layer, blood flow, and neural inputs of a living intestine, all of which can influence drug absorption.[23]

  • Species-Specific Transporters: Caco-2 cells are of human origin. The expression and function of key transporters can differ significantly between humans and the animal model being used (e.g., rats).[24]

  • Intestinal Metabolism: While this compound's metabolism is generally low, some species may have intestinal enzymes that contribute to pre-systemic clearance not captured by the Caco-2 model.

Troubleshooting & Next Steps:

The best way to bridge this gap is with an in-situ model, which preserves the physiological environment of the intestine in an anesthetized animal.

Protocol: In-Situ Single-Pass Intestinal Perfusion (SPIP) in Rats

The SPIP model provides a more physiologically relevant assessment of permeability in the specific animal model.[24][25][26]

  • Animal Preparation:

    • Fast a rat overnight with free access to water.

    • Anesthetize the animal and maintain body temperature at 37°C.[23][27]

    • Perform a midline abdominal incision and carefully expose the small intestine. Ligate the common bile duct to prevent enterohepatic circulation.[27]

  • Intestinal Cannulation:

    • Select a segment of the intestine (e.g., jejunum, ~10-15 cm).

    • Insert cannulas at both the proximal and distal ends of the segment.

    • Gently flush the segment with warm saline (37°C) to remove contents.

  • Perfusion:

    • Perfuse the segment with a drug-free buffer (e.g., Krebs-Ringer) at a constant, low flow rate (e.g., 0.2 mL/min) for ~30 minutes to reach steady-state.[26][27]

    • Switch to the perfusion solution containing this compound and a non-absorbable marker (e.g., phenol red) at the same flow rate.[23]

  • Sampling: Collect the entire perfusate from the outlet cannula at regular intervals (e.g., every 15-20 minutes) for up to 2 hours.[26][27]

  • Analysis & Calculation:

    • Measure the concentration of this compound and the non-absorbable marker in the inlet and outlet samples by HPLC or LC-MS/MS.

    • Correct for any water flux using the change in concentration of the non-absorbable marker.

    • Calculate the effective permeability coefficient (Peff) based on the disappearance of the drug from the intestinal segment.

Part 3: Data Interpretation & Reference Tables

Table 1: Physicochemical and Pharmacokinetic Properties of this compound

PropertyValueSource
Molecular FormulaC₈H₁₁N₃O₃S[28]
Molecular Weight229.26 g/mol [29]
Solubility (in water)~70 mg/mL[4][5][28]
LogP-1.4[28]
pKa4.08[30]
BCS ClassClass III (High Solubility, Low/Moderate Permeability)[4][6][7]
Human Oral Bioavailability (F%)~82 - 88%[1][2]
Plasma Protein Binding< 36%[9]
Primary Route of EliminationRenal (>70% unchanged)[7][9]
Metabolism PathwayMinimal, not CYP450 dependent[1][7][8]

Table 2: Key Transporters Involved in this compound Disposition

Transporter FamilySpecific TransporterRole in DispositionSource
Organic Cation Transporters (SLC22A)OCT1, OCT2, OCT3Cellular uptake (renal and potentially intestinal)[10][11][13]
Multidrug and Toxin Extrusion (SLC47A)MATE1, MATE2-KEfflux into urine (renal secretion)[9][11][12][13]
ATP-Binding Cassette (ABC)P-gp (ABCB1), BCRP (ABCG2)Potential for intestinal and cellular efflux[10][13]

References

  • This compound - StatPearls - NCBI Bookshelf - NIH. (2024, February 28). National Center for Biotechnology Information. [Link]

  • PRODUCT MONOGRAPH PrAPO-LAMIVUDINE this compound tablets 150 mg and 300 mg Apotex Standard Antiretroviral Agent. (2017, October 6). Apotex Inc.[Link]

  • Appendix 4 Food considerations for antiretrovirals. British HIV Association. [Link]

  • Preparation, Evaluation and in vitro- in vivo Correlation (IVIVC) study of this compound Loaded Microspheres. Research Journal of Pharmacy and Technology. [Link]

  • Preparation, Evaluation and in vitro- in vivo Correlation (IVIVC) study of this compound Loaded Microspheres. Research Journal of Pharmacy and Technology. [Link]

  • Study on the intestinal permeability of this compound using Caco-2 cells monolayer and Single-pass intestinal perfusion. (2022, April 15). PubMed. [Link]

  • Study on the intestinal permeability of this compound using Caco-2 cells monolayer and Single-pass intestinal perfusion. National Center for Biotechnology Information. [Link]

  • Role of organic cation transporter OCT2 and multidrug and toxin extrusion proteins MATE1 and MATE2-K for transport and drug interactions of the antiviral this compound. (2013, September 15). PubMed. [Link]

  • [Influence of foods on the absorption of antimicrobial agents]. PubMed. [Link]

  • This compound | C8H11N3O3S | CID 60825. PubChem. [Link]

  • Methods for Studying Drug Absorption: In situ. JoVE. [Link]

  • Clinical pharmacology of this compound administered alone, or co-administered with other antiviral drugs, in infants and children. (2021, July 13). JSciMed Central. [Link]

  • These highlights do not include all the information needed to use this compound TABLETS safely and effectively. See full prescribing information for this compound TABLETS. U.S. Food and Drug Administration. [Link]

  • Pharmacokinetics, absolute bioavailability, and absorption characteristics of this compound. (1995, December). PubMed. [Link]

  • Role of organic cation transporter OCT2 and multidrug and toxin extrusion proteins MATE1 and MATE2-K for transport and drug interactions of the antiviral this compound. ResearchGate. [Link]

  • Impact of Food/Meal on Antiretroviral Drug Absorption. University of Liverpool. [Link]

  • Epivir, INN-Lamivudine. European Medicines Agency. [Link]

  • In Situ Single-Pass Intestinal Perfusion in Rats for Intestinal Permeability Investigation of Drugs. Indian Journal of Pharmaceutical Sciences. [Link]

  • This compound loaded microspheres for oral use: Design, development and establishment of invivo-invitro correlation. ResearchGate. [Link]

  • Study on The Intestinal Permeability of this compound Using Caco-2 Cells Monolayer and Single-pass Intestinal Perfusion. ResearchGate. [Link]

  • Biowaiver Monographs for Immediate Release Solid Oral Dosage Forms: this compound. ResearchGate. [Link]

  • Preclinical Pharmacokinetics of this compound and Its Interaction with Schisandra chinensis Extract in Rats. (2020, January 22). ACS Omega. [Link]

  • This compound: Package Insert / Prescribing Information / MOA. Drugs.com. [Link]

  • Food requirements for anti-HIV medications. (2023, April 18). Aidsmap. [Link]

  • Oleacein Intestinal Permeation and Metabolism in Rats Using an In Situ Perfusion Technique. (2021, May 14). MDPI. [Link]

  • Caco-2 Permeability Assay. Evotec. [Link]

  • Drug-permeability and transporter assays in Caco-2 and MDCK cell lines. Ovid. [Link]

  • Preclinical Pharmacokinetics of this compound and Its Interaction with Schisandra chinensis Extract in Rats. National Center for Biotechnology Information. [Link]

  • 3.13. In Vivo Single Pass Intestinal Perfusion Experiment. Bio-protocol. [Link]

  • This compound Pathway, Pharmacokinetics/Pharmacodynamics. (2011, May 12). ClinPGx. [Link]

  • Pharmacokinetics of this compound and BCH-189 in plasma and cerebrospinal fluid of nonhuman primates. National Center for Biotechnology Information. [Link]

  • In vivo evaluation of this compound extended release trilayer matrix tablets. International Journal of Pharmaceutical and Allied Research. [Link]

  • Studies on the Metabolic Fate of this compound (I): Absorption, Metabolism and Excretion of this compound in Rats. Amanote Research. [Link]

  • DETERMINATION OF BIOAVAILABILITY (BA) IN ANIMAL MODELS [Pharmaceutics Practical-IInd]. ResearchGate. [Link]

  • Low bioavailability and the impossibility of establishing a safe and efficacious dosage regimen for all animals. ResearchGate. [Link]

  • Concentration-dependent net transcellular transport of this compound by MATE1. ResearchGate. [Link]

  • Biowaiver monographs for immediate release solid oral dosage forms: this compound. (2011, February 9). FIP. [Link]

  • The Bioavailability of Drugs—The Current State of Knowledge. (2023, December 11). MDPI. [Link]

  • Factors Influencing the Bioavailability of Peroral Formulations of Drugs for Dogs. Semantic Scholar. [Link]

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Developing assays to detect low-frequency Lamivudine resistance mutations

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ultra-Sensitive Variant Detection Topic: Assays for Low-Frequency Lamivudine (3TC) Resistance Mutations Current Status: Operational | Lead Scientist: Dr. A. Vance

Welcome to the Ultra-Sensitive Variant Detection Hub

You are likely here because standard genotyping has failed you. Standard Sanger sequencing has a Limit of Detection (LOD) of ~20%. If a this compound-resistant clone (e.g., HBV M204V or HIV M184V) exists at 1% frequency, it acts as a "ticking time bomb" for therapeutic failure, yet it remains invisible to conventional assays.

This guide is designed to bridge the gap between detection and prediction . We focus on detecting variants at frequencies between 0.1% and 5% .

Module 1: Experimental Design & Technology Selection

Q1: I have a sample with a low viral load. Can I detect a 0.1% mutation? A: This is a mathematical constraint, not just a technological one. You cannot detect what isn't there. To detect a variant at 0.1% (1 in 1,000) with 95% confidence, you need to input enough "founder" viral templates into your PCR reaction.

The Rule of 3 (Poisson Statistics): To detect a variant at frequency


 with 95% confidence, you need approximately 

input molecules.
  • Target LOD 1%: Requires ~300 input copies.

  • Target LOD 0.1%: Requires ~3,000 input copies.

  • Target LOD 0.01%: Requires ~30,000 input copies.

Critical Insight: If you extract RNA/DNA from a sample with only 500 viral copies/mL, no sequencing technology in the world can reliably detect a 0.1% mutation. You are sampling noise.

Q2: Should I use NGS or ddPCR? Use the decision matrix below. ddPCR is superior for monitoring known hotspots (e.g., M204V) due to absolute quantification. UMI-based NGS is required for discovery or profiling full resistance patterns (e.g., compensatory mutations like L180M).

Visual 1: Technology Selection Logic

TechSelection Start START: Define Objective KnownMutation Targeting ONLY known hotspots? (e.g., M204V) Start->KnownMutation Discovery Need full resistance profile? KnownMutation->Discovery No ddPCR RECOMMENDED: ddPCR (LOD: 0.01% - 0.001%) KnownMutation->ddPCR Yes ViralLoadCheck Is Viral Load > 10^4 IU/mL? Discovery->ViralLoadCheck NGS_Standard Standard Amplicon NGS (LOD: ~1-2%) ViralLoadCheck->NGS_Standard No (Low Input) NGS_UMI RECOMMENDED: UMI-based NGS (LOD: 0.1% - 0.5%) ViralLoadCheck->NGS_UMI Yes (High Input) Sanger RECOMMENDED: Sanger (LOD: ~20%) *Not suitable for low-freq* NGS_Standard->Sanger Fallback

Caption: Decision matrix for selecting assay technology based on mutation knowledge and viral load constraints.

Module 2: The Protocol (UMI-based NGS)

Core Concept: Standard PCR introduces errors. If Taq polymerase makes a mistake in cycle 3, that error is cloned and looks like a "mutation" in the final data. To distinguish a true biological mutation from a PCR error, we tag every original viral molecule with a Unique Molecular Identifier (UMI) before amplification.

Protocol: UMI-Tagged Amplicon Sequencing for HBV Polymerase

Reagents Required:

  • High-fidelity RT-PCR enzyme (e.g., SuperScript IV + Platinum SuperFi).

  • Custom Primers: Gene-specific sequence + 10-12N Random Barcode (UMI) + Adapter.

Step-by-Step Workflow:

  • cDNA Synthesis (The "Tagging" Step):

    • Action: Use a primer targeting the HBV Polymerase region (overlapping Surface antigen) containing a 12-nucleotide random UMI.

    • Critical: Perform this step at the highest possible temperature (50-55°C) to reduce secondary structure in the viral RNA/DNA.

    • Why: This assigns a unique "ID card" to every viral template.[1]

  • Purification (The "Cleanup"):

    • Action: 1.0x SPRI bead clean-up.

    • Critical: You MUST remove unbound UMI primers. If they carry over to PCR, they will tag daughter molecules, destroying the logic of the assay.

  • Targeted PCR (The "Copying"):

    • Action: Amplify using a forward primer and a reverse primer that binds outside the UMI region.

    • Cycle Count: Keep cycles low (20-25) to minimize "jackpot" effects where one early amplicon dominates the pool.

  • Library Prep & Sequencing:

    • Platform: Illumina MiSeq (2x250bp or 2x300bp).

    • Depth: Aim for >50,000 raw reads per sample to ensure adequate coverage for UMI collapsing.

Module 3: Bioinformatics & Data Analysis

Q3: My raw data shows the M204V mutation at 0.8%. Is it real? A: Do not trust raw reads for variants <1%. You must perform UMI Consensus Collapsing .

The Logic:

  • Group: Collect all reads that share the exact same UMI tag. These all originated from one starting molecule.

  • Consensus: Compare the sequences within that group.

    • If 9 reads show "A" and 1 shows "G"

      
       The "G" is a PCR error. The true molecule was "A".
      
    • If 10 reads show "G"

      
       The "G" is a true mutation present in the original molecule.
      
Visual 2: UMI Error Correction Workflow

UMI_Logic RawRead1 Read 1 (UMI: AATCG) Seq: ...ATG... Grouping Group by UMI (Family Size = 3) RawRead1->Grouping RawRead2 Read 2 (UMI: AATCG) Seq: ...ATG... RawRead2->Grouping RawRead3 Read 3 (UMI: AATCG) Seq: ...GTG... (Error) RawRead3->Grouping Consensus Calculate Consensus Grouping->Consensus FinalCall Final Variant Call: ...ATG... (Wild Type) Consensus->FinalCall

Caption: UMI consensus logic filters out PCR errors (red) by building a consensus from the molecular family.

Module 4: Troubleshooting & FAQs

Issue 1: "I see high levels of 'mutations' at the primer binding sites."

  • Cause: Primer synthesis errors. Standard oligos have error rates. If the error is in the primer, it gets incorporated into every amplicon.

  • Fix: Trim primer sequences bioinformatically from the 5' and 3' ends of your reads before variant calling. Never call variants within the primer binding region.

Issue 2: "My 'Family Size' (reads per UMI) is too low (<3)."

  • Cause: You sequenced too shallowly or put in too much DNA.

  • Explanation: If you put in 100,000 molecules but only get 100,000 reads, you only have 1 read per molecule. You cannot error-correct.

  • Fix: Reduce input DNA or increase sequencing depth. You need a ratio of ~10-20 reads per input molecule.

Issue 3: "How do I distinguish M204V from M204I?"

  • Context: this compound resistance occurs at codon 204 of the Reverse Transcriptase.[2][3]

    • Wild Type (M): ATG

    • M204V (Valine): GTG (Transition A>G)

    • M204I (Isoleucine): ATT or ATC (Transversion G>T or G>C)

  • Relevance: M204I often appears first but has lower replication fitness. M204V emerges later with compensatory mutations (L180M).[4]

  • Advice: Ensure your bioinformatics pipeline reports the codon change, not just the SNP. An A>G change at the first position is V; a G>T/C at the third is I.

Summary of Sensitivity Metrics

Assay TypeLimit of Detection (LOD)Error SourceBest Use Case
Sanger ~20%Background noiseRoutine screening of high-load failures.
Standard NGS 1-2%PCR/Seq errorsGeneral resistance surveillance.
UMI-NGS 0.1% - 0.5%Sampling biasEarly warning of resistance emergence.
ddPCR 0.01%Input quantityMonitoring specific known mutations (e.g., M204V).

References

  • Jabara, C. B., et al. (2011). "Accurate sampling and deep sequencing of the HIV-1 protease gene using a Primer ID." Proceedings of the National Academy of Sciences. Link

  • Palladino, C., et al. (2022). "Ultra-Deep Sequencing for the Detection of Low-Frequency Drug Resistance Mutations in HIV-1." Viruses.[3][5][6][7][8][9] Link

  • Margeridon-Thermet, S., et al. (2009). "Comparative analysis of ultra-deep pyrosequencing and standard Sanger sequencing for detection of drug-resistant HBV variants." Journal of Viral Hepatitis. Link

  • Zou, S., et al. (2020). "Primer ID Next-Generation Sequencing for the Detection of Low-Frequency Hepatitis B Virus Variants." Journal of Clinical Microbiology. Link

  • Bio-Rad Laboratories. (n.d.). "Droplet Digital PCR Applications Guide: Rare Mutation Detection." Link

Sources

Strategies to prevent Lamivudine resistance development in HBV treatment

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategies to Prevent & Characterize Lamivudine (LAM) Resistance

Audience: Virologists, Lead Pharmacologists, and Assay Development Scientists.

Welcome to the HBV Antiviral Research Support Hub

Current Status: Operational Lead Scientist: [AI Assistant]

You have accessed the technical repository for This compound (LAM) Resistance Mitigation . While this compound is largely replaced by high-genetic-barrier nucleos(t)ide analogues (NAs) like Entecavir (ETV) and Tenofovir (TDF) in clinical guidelines, it remains the archetypal model for studying viral escape mechanisms.

This guide addresses the "YMDD" mutation family, phenotypic assay troubleshooting, and experimental designs for combination therapies (synergy).

Ticket #01: The Mechanism of Action & Resistance

User Query: Why does the rtM204V mutation specifically confer resistance to L-nucleosides like this compound but not necessarily acyclic phosphonates?

Technical Analysis: The Hepatitis B Virus (HBV) polymerase is a reverse transcriptase (RT) with a highly conserved catalytic core.[1] this compound resistance is primarily driven by steric hindrance within the YMDD motif (Tyrosine-Methionine-Aspartate-Aspartate) in the C-domain of the polymerase.

  • Wild-Type Interaction: The methionine at residue 204 (rtM204) creates a hydrophobic pocket that accommodates the unnatural L-configuration of the this compound oxathiolane ring.[1]

  • Mutant Interaction (rtM204V/I): Substituting Methionine with Valine (V) or Isoleucine (I) introduces a

    
    -branched side chain.[1] This creates a steric clash with the oxathiolane ring, preventing LAM-triphosphate binding and incorporation.[1]
    
  • Cross-Resistance: Because ETV also binds this pocket, rtM204V/I confers reduced susceptibility to ETV (though ETV requires additional hits for full resistance). Acyclic phosphonates (Adefovir/Tenofovir) are flexible enough to bypass this steric clash, explaining their retained efficacy.

Visualization: The Steric Hindrance Model

The following diagram illustrates the molecular causality of resistance and the compensatory mutation pathway.

G cluster_mutations Resistance Selection Pathway WT_Pol Wild-Type HBV Polymerase (YMDD Motif) LAM_Tx This compound (LAM) Pressure WT_Pol->LAM_Tx Inhibition Mut_M204I rtM204I Mutation (YIDD) Replication: Low LAM_Tx->Mut_M204I Selection of Escape Mutant Mut_M204V rtM204V Mutation (YVDD) Replication: Very Low LAM_Tx->Mut_M204V Selection of Escape Mutant Double_Mut Double Mutant (rtL180M + rtM204V) Replication: Restored Comp_Mut Compensatory Mutation (rtL180M) Mut_M204V->Comp_Mut Fitness Pressure Comp_Mut->Double_Mut Stabilizes Template Binding Clinical_Relapse Clinical_Relapse Double_Mut->Clinical_Relapse Viral Breakthrough

Figure 1: The evolutionary pathway of LAM resistance. Note that rtM204V rarely exists in isolation due to severe replication defects; it recruits rtL180M to restore viral fitness.

Ticket #02: Troubleshooting Phenotypic Assays

User Query: My rtM204V transfected cells are showing very low viral DNA levels even in the untreated control. Is my plasmid defective?

Diagnostic Guide: It is likely not a plasmid defect but a biological reality. The rtM204V mutation imposes a significant replication "fitness cost." Without a compensatory mutation, the polymerase is less efficient at synthesizing DNA.

Protocol: Optimizing Mutant Fitness Assays

StepActionTechnical Rationale
1. Plasmid Selection Use Double Mutants. Ensure your construct contains rtL180M + rtM204V .rtL180M stabilizes the dNTP binding pocket, restoring replication capacity to near wild-type levels [1].
2. Transfection Increase DNA Load or Time. If testing single mutants (rtM204V only), increase plasmid DNA by 20% or extend harvest time from 72h to 96h.Compensates for slower replication kinetics.
3. Normalization Cotransfect SEAP or Renilla. Do not rely solely on housekeeping genes (GAPDH) for normalization.Transfection efficiency varies greatly in transient assays; secreted enzymes (SEAP) provide a robust internal control.
4. Detection Southern Blot vs. qPCR. Use qPCR for IC50 determination. Use Southern Blot only for qualitative intermediate analysis (RC-DNA vs ssDNA).qPCR is linear over a wider dynamic range, essential for quantifying the weak replication of single mutants.
Ticket #03: Designing Synergy Studies (Prevention Strategy)

User Query: We want to prevent resistance by combining our new candidate (Drug X) with this compound. How do we prove they work synergistically and not just additively?

Experimental Strategy: To scientifically validate "prevention" potential, you must demonstrate that the combination suppresses viral replication more effectively than the sum of individual agents, thereby reducing the residual viral pool from which mutants emerge.

The Chou-Talalay Method Protocol Do not use simple "percent inhibition" addition. You must calculate the Combination Index (CI) .[2]

Workflow Diagram:

Synergy Start Drug Preparation Single Single Agent Dosing (LAM & Drug X) 0.25x, 0.5x, 1x, 2x, 4x IC50 Start->Single Combo Constant Ratio Combo (Equipotent Ratio) Start->Combo Transfection HepG2/Huh7 Transfection Single->Transfection Combo->Transfection Readout qPCR Quantification (Fa: Fraction affected) Transfection->Readout Analysis CompuSyn / CalcuSyn Analysis Readout->Analysis Output CI Value Calculation Analysis->Output

Figure 2: Experimental workflow for determining drug synergy using the Chou-Talalay method.

Data Interpretation: The Combination Index (CI)

CI ValueInterpretationImplication for Resistance Prevention
< 0.1 Very Strong SynergyIdeal. Prevents breakthrough by hyper-suppression.
0.3 - 0.7 SynergismRecommended. Standard target for combination therapies.
0.9 - 1.1 AdditiveNeutral. No biological advantage over monotherapy dose escalation.
> 1.45 AntagonismAvoid. Drugs may compete for the same transporter or phosphorylation pathway.

Critical Check: If Drug X is also a cytidine analogue (like LAM), expect Antagonism (competition for phosphorylation enzymes). If Drug X is an adenosine analogue (like Tenofovir) or a Capsid Inhibitor, expect Synergy [2].

Ticket #04: Early Detection & Surveillance

User Query: We are running clinical trials. At what threshold should we report a "Resistance Mutation"? Sanger sequencing isn't finding anything despite viral load rebound.

Technical Resolution: Sanger sequencing has a limit of detection (LOD) of approximately 20% of the viral quasispecies. A "Virological Breakthrough" (rebound in DNA) often precedes the dominance of the mutant strain.[3]

Recommended Protocol: High-Sensitivity Detection For research and early clinical trials, you must use methods capable of detecting minor variants (<5%).

  • COLD-PCR (Co-amplification at Lower Denaturation-temperature):

    • Principle: Preferentially amplifies mutant alleles by using a critical denaturation temperature (

      
      ) that melts mutant heteroduplexes but not wild-type homoduplexes.
      
    • Sensitivity: Improves Sanger sensitivity to 0.5% - 1% [3].

    • Use Case: Cost-effective screening of known YMDD mutations.[4]

  • Next-Generation Sequencing (NGS):

    • Sensitivity: < 1%.[1]

    • Advantage:[5][6][7] Detects novel mutations outside the YMDD motif (e.g., rtA181T) that might confer multi-drug resistance.

Decision Matrix:

  • Routine Clinical Monitoring: Sanger (Cost-effective, detects dominant species).

  • Clinical Trial / Resistance Study: NGS or COLD-PCR (Mandatory to explain "unexplained" viral blips).

References
  • Delaney, W. E., et al. (2001). "Restoration of Replication Phenotype of this compound-Resistant Hepatitis B Virus Mutants." Hepatology.

  • Chou, T. C. (2010).[8][9] "Drug Combination Studies and Their Synergy Quantification Using the Chou-Talalay Method." Cancer Research.[8][9]

  • Li, J., et al. (2011). "Detection of Hepatitis B Virus Genotypic Resistance Mutations by Coamplification at Lower Denaturation Temperature-PCR." Journal of Clinical Microbiology.

  • EASL 2017 Clinical Practice Guidelines. "Management of chronic hepatitis B virus infection." Journal of Hepatology.

Sources

Validation & Comparative

Validating the Synergistic Effect of Lamivudine (3TC) and Zidovudine (AZT): A Technical Comparison and Validation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

While newer antiretroviral backbones like Tenofovir/Emtricitabine (TDF/FTC) have largely superseded Zidovudine/Lamivudine (AZT/3TC) in first-line therapy due to dosing convenience and toxicity profiles, the AZT/3TC combination remains the mechanistic benchmark for pharmacological synergy.

For drug development professionals, validating this synergy is not merely historical; it is the standard control for assessing novel Nucleoside Reverse Transcriptase Inhibitor (NRTI) combinations. This guide outlines the biochemical rationale for their synergy, compares their performance against modern alternatives, and provides a self-validating experimental protocol for reproducing these results in vitro.

Part 1: Mechanistic Rationale (The "Why")

The synergy between AZT and 3TC is driven by two distinct mechanisms: Pathway Non-Competition and Mutational Sensitization .

Intracellular Phosphorylation Independence

Both drugs are prodrugs requiring intracellular phosphorylation to their active triphosphate (TP) forms. Crucially, they utilize different kinase cascades, preventing competitive inhibition during the activation phase.

  • Zidovudine (AZT): A thymidine analogue phosphorylated by Thymidine Kinase 1 (TK1).[1]

  • Lamivudine (3TC): A cytidine analogue phosphorylated by Deoxycytidine Kinase (dCK).

The M184V Paradox (Resistance-Induced Sensitization)

This is the most critical insight for researchers.

  • The Mechanism: HIV-1 Reverse Transcriptase (RT) can develop the M184V mutation under 3TC pressure. While this confers high-level resistance to 3TC, it sterically hinders the RT enzyme's ability to excise AZT-monophosphate (AZT-MP) from the viral DNA chain.

  • The Result: The virus becomes "hypersusceptible" to AZT, as the mechanism it uses to remove AZT (excision) is impaired by the mutation caused by 3TC.

Visualization: Dual-Track Activation & Action

AZT_3TC_Synergy cluster_AZT AZT Pathway (Thymidine) cluster_3TC 3TC Pathway (Cytidine) AZT Zidovudine (AZT) AZT_MP AZT-MP AZT->AZT_MP Phosphorylation AZT_TP AZT-TP (Active) AZT_MP->AZT_TP RT Reverse Transcriptase (Viral Target) AZT_TP->RT Inhibits TK1 Thymidine Kinase 1 TK1->AZT Catalyzes This compound This compound (3TC) TC_MP 3TC-MP This compound->TC_MP Phosphorylation TC_TP 3TC-TP (Active) TC_MP->TC_TP TC_TP->RT Inhibits dCK Deoxycytidine Kinase dCK->this compound Catalyzes DNA Viral DNA Chain Termination RT->DNA

Caption: Independent phosphorylation cascades prevent substrate competition, allowing simultaneous saturation of Reverse Transcriptase.

Part 2: Comparative Performance Analysis

While AZT/3TC is the synergy prototype, it must be contextualized against the modern standard of care: Tenofovir Disoproxil Fumarate (TDF) + Emtricitabine (FTC).

Table 1: Performance & Toxicity Profile
FeatureZidovudine + this compound (AZT/3TC)Tenofovir + Emtricitabine (TDF/FTC)
Synergy Mechanism High: M184V mutation prevents AZT excision.Moderate: Similar half-lives, additive potency.
In Vitro Efficacy (

)
AZT: 0.001–0.05 µM3TC: 0.003–15 µMTDF: 0.004–8.5 µMFTC: 0.001–0.05 µM
Resistance Profile Selects for TAMs (Thymidine Analogue Mutations) and M184V.Selects for K65R (TDF) and M184V/I (FTC).
Primary Toxicity Hematologic: Anemia, neutropenia (Bone marrow suppression).Renal/Bone: Nephrotoxicity, bone mineral density loss.
Clinical Status Alternative/Second-line (due to b.i.d dosing & toxicity).Preferred First-line backbone (QD dosing).

Key Insight for Researchers: When validating a new NRTI, if your compound shows antagonism with AZT, it likely competes for Thymidine Kinase 1 . If it shows antagonism with 3TC, it likely competes for Deoxycytidine Kinase . Use AZT/3TC as controls to map the kinase pathway of your unknown drug.

Part 3: Experimental Validation Framework

To objectively validate synergy, you must use the Chou-Talalay Method . Simple additivity of


 values is statistically invalid for determining synergy.
Protocol: In Vitro Synergy Assessment (MT-4 Cell Line)

Reagents:

  • MT-4 T-cell line (HTLV-1 transformed).

  • HIV-1 Strain IIIB (Wild Type) or clinically isolated resistant strains.

  • MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

Workflow Steps:

  • Drug Preparation (The Checkerboard):

    • Prepare serial dilutions of AZT alone (e.g., 0.001 µM to 1.0 µM).

    • Prepare serial dilutions of 3TC alone.

    • Crucial Step: Prepare mixtures at constant ratios (e.g., 1:1, 1:5, 5:1 based on their individual

      
       equipotency). Do not just mix random concentrations.
      
  • Infection & Treatment:

    • Infect MT-4 cells at a Multiplicity of Infection (MOI) of 0.01.

    • Plate cells (

      
       cells/well) in 96-well plates containing the drug matrix.
      
    • Include controls: Cell Control (CC, no virus/drug) and Virus Control (VC, virus/no drug).

  • Incubation & Readout:

    • Incubate for 5 days at 37°C, 5%

      
      .
      
    • Add MTT reagent; incubate 4 hours. Solubilize formazan crystals.

    • Measure absorbance at 540 nm.

Data Analysis: The Combination Index (CI)

Calculate the CI using the following equation (derived from the Mass-Action Law):


[2]
  • 
    : Concentration of Drug 1 alone to produce x% effect.
    
  • 
    : Concentration of Drug 1 in combination to produce the same x% effect.
    
Table 2: Interpreting CI Values
CI ValueInterpretationBiological Significance
< 0.1 Very Strong Synergy10x dose reduction possible.
0.3 – 0.7 Synergism Target range for AZT/3TC.
0.9 – 1.1 AdditiveNo interaction (independent mechanisms).
> 1.45 AntagonismDrugs compete for same binding site or kinase.
Visualization: The Validation Workflow

Synergy_Protocol cluster_Matrix Experimental Setup cluster_Analysis Chou-Talalay Analysis Start Start: Define IC50 of Single Agents Dilution Serial Dilutions (Constant Ratio 1:1, 1:5, 5:1) Start->Dilution Treatment Apply Matrix to Plates Dilution->Treatment Infection Infect MT-4 Cells (MOI 0.01) Infection->Treatment Readout MTT / XTT Assay (Day 5) Treatment->Readout Fa_Calc Calculate Fraction Affected (Fa) Readout->Fa_Calc CI_Calc Compute Combination Index (CI) Fa_Calc->CI_Calc Decision Interpretation CI_Calc->Decision Synergy (CI < 0.9) Synergy (CI < 0.9) Decision->Synergy (CI < 0.9) Valid Antagonism (CI > 1.1) Antagonism (CI > 1.1) Decision->Antagonism (CI > 1.1) Invalid/Competition

Caption: Step-by-step workflow for quantifying drug synergy using the Chou-Talalay method.

Expertise & Experience: Troubleshooting & Optimization

1. The Cytotoxicity Trap A common error in synergy studies is confusing viral inhibition with cell death.

  • Correction: Always calculate the Selectivity Index (SI) (

    
    ). AZT is cytotoxic to bone marrow progenitors. In cell lines, if your "synergy" appears only at high concentrations where cell viability drops in the Cell Control, it is false synergy driven by toxicity.
    

2. The M184V Timing In short-term assays (3-5 days), you are measuring wild-type synergy (phosphorylation independence). To observe the "hypersusceptibility" effect (excision impairment), you must use M184V-engineered strains or conduct long-term passaging experiments (weeks) to select for the mutation. Do not expect M184V-driven synergy in a 3-day wild-type experiment.

References

  • The M184V Mutation and AZT Hypersusceptibility Goudsmit, J., et al.[3][4] "The M184V Mutation Reduces the Selective Excision of Zidovudine 5′-Monophosphate (AZTMP) by the Reverse Transcriptase of Human Immunodeficiency Virus Type 1."[4][5] Journal of Virology/PubMed.

  • Intracellular Phosphorylation Pathways of NRTIs Anderson, P.L., et al. "Intracellular profiles of Zidovudine and this compound."[6][7] Clinical Pharmacology of HIV Therapy.

  • The Chou-Talalay Method for Drug Combination Chou, T.C.[2][8][9] "Drug Combination Studies and Their Synergy Quantification Using the Chou-Talalay Method." Cancer Research.

  • Comparative Efficacy: Gilead 934 Study (TDF/FTC vs AZT/3TC) Arribas, J.R., et al.[10] "Tenofovir Disoproxil Fumarate, Emtricitabine, and Efavirenz compared with Zidovudine/Lamivudine and Efavirenz in Treatment-Naive HIV-1-infected Patients."[11] New England Journal of Medicine.

  • Combivir (AZT/3TC) Prescribing Information & Clinical Pharmacology FDA/ViiV Healthcare. "Combivir (this compound and zidovudine) tablets - FDA Label."

Sources

Comparative Guide: Cross-Resistance Analysis of Lamivudine (3TC) and NRTI Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The M184V Paradox

In the landscape of Nucleoside Reverse Transcriptase Inhibitors (NRTIs), Lamivudine (3TC) occupies a unique mechanistic position. Its primary resistance mutation, M184V (Methionine to Valine at codon 184 of Reverse Transcriptase), acts as a "genotypic pivot." While M184V confers high-level resistance (>1,000-fold) to this compound and its fluorinated analog Emtricitabine (FTC), it simultaneously confers hypersusceptibility to Zidovudine (AZT) and Tenofovir (TDF).

This guide analyzes the structural and kinetic basis of this cross-resistance and provides a validated phenotypic assay protocol for quantifying these shifts in viral susceptibility.

Mechanistic Foundation: Steric Hindrance & Fidelity

To understand cross-resistance, one must first understand the structural conflict introduced by M184V.

The Steric Conflict

This compound is an L-nucleoside analog. The wild-type Methionine 184 residue in the highly conserved YMDD motif of HIV-1 Reverse Transcriptase (RT) allows for the binding of the L-oxathiolane ring of 3TC.

  • Mutation: When Methionine is replaced by Valine (M184V), the bulky side chain of Valine protrudes into the dNTP-binding pocket.

  • Result: This creates a steric clash specifically with the L-ring of 3TC and FTC, preventing their incorporation. Natural dNTPs (which lack this L-ring configuration) are less affected, though viral fitness is slightly reduced.

The Resensitization Mechanism (AZT & TDF)

Resistance to AZT typically occurs via excision (the enzyme removes the drug after incorporation).

  • Mechanism: M184V increases the fidelity of RT and decreases its processivity.[1] This structural rigidity impairs the enzyme's ability to perform the excision reaction (pyrophosphorolysis).

  • Outcome: Consequently, AZT remains terminated in the DNA chain, rendering the virus more susceptible to AZT than the wild-type strain.

Visualization: The M184V Selection Pathway

M184V_Mechanism WT_RT Wild Type RT (Met184) Drug_Pressure 3TC/FTC Pressure WT_RT->Drug_Pressure Mutation M184V Mutation (Val184) Drug_Pressure->Mutation Selection Steric_Clash Steric Hindrance (Blocks L-ring) Mutation->Steric_Clash Fidelity_Inc Increased Fidelity (Reduced Excision) Mutation->Fidelity_Inc Res_3TC High Resistance 3TC / FTC Steric_Clash->Res_3TC Sens_AZT Hypersusceptibility AZT / TDF Fidelity_Inc->Sens_AZT Impaired Pyrophosphorolysis

Figure 1: Mechanistic pathway showing how M184V drives divergent phenotypic outcomes: resistance to L-nucleosides vs. sensitization to thymidine analogs.

Comparative Cross-Resistance Analysis

The following analysis categorizes NRTIs based on their interaction with 3TC-resistant (M184V) variants.

Group A: The Cytidine Analogs (Emtricitabine)
  • Relationship: Structural "Twins." Emtricitabine (FTC) is 5-fluoro-lamivudine.

  • Cross-Resistance: Complete.

  • Data: Viruses harboring M184V exhibit >1,000-fold resistance to both 3TC and FTC. There is no virological benefit to switching between these two agents if M184V is present.

Group B: The Thymidine Analogs (Zidovudine, Stavudine)
  • Relationship: Antagonistic resistance profiles.

  • Cross-Resistance: Negative (Hypersusceptibility).

  • Data: M184V reverses resistance conferred by Thymidine Analogue Mutations (TAMs).[2] An isolate with TAMs might show 10-fold resistance to AZT; adding M184V can drop this to <2-fold.

Group C: Tenofovir & Abacavir (K65R Interactions)
  • Relationship: Complex.[3]

  • Tenofovir (TDF/TAF): M184V increases susceptibility to Tenofovir (0.5 to 0.7-fold change). However, the K65R mutation (selected by TDF) confers intermediate resistance to 3TC.

  • Abacavir (ABC): M184V confers low-level resistance (2 to 4-fold) to Abacavir.[4] High-level resistance requires additional mutations (e.g., L74V or K65R).

Summary Data Matrix: Fold-Change Susceptibility

Values represent approximate fold-change (FC) in IC50 relative to Wild Type (WT).

Mutation ProfileThis compound (3TC)Emtricitabine (FTC)Zidovudine (AZT)Tenofovir (TDF)Abacavir (ABC)
Wild Type 1.01.01.01.01.0
M184V Only >1,000 (Resistant)>1,000 (Resistant)0.4 (Hypersensitive)0.6 (Hypersensitive)2.5 (Low Res)
K65R Only 8.0 (Intermediate)8.0 (Intermediate)0.8 (Sensitive)2.0 (Low Res)3.0 (Low Res)
M184V + K65R >1,000 >1,000 0.6 (Sensitive)1.2 (Near WT)5.0 (Intermediate)
TAMs (e.g., T215Y) 1.01.010-100 (Resistant)1.51.2

Experimental Protocol: Phenotypic Susceptibility Assay

To validate these profiles in a drug development setting, a Recombinant Virus Assay is the gold standard. This protocol uses a self-validating luciferase reporter system to measure IC50.

Protocol Design Principles
  • Causality: We use a specific vector backbone (e.g., pNL4-3) deleted of env and RT to ensure that observed resistance is caused only by the inserted patient-derived RT sequences.

  • Self-Validation: Every plate must include a Wild-Type (WT) control (e.g., NL4-3) and a known resistant control (e.g., M184V site-directed mutant).

Step-by-Step Methodology

Phase 1: Vector Construction

  • Viral RNA Extraction: Extract RNA from plasma (minimum 1,000 copies/mL) using silica-column based kits.

  • RT Amplification: Perform RT-PCR targeting the pol gene (codons 1–300 of RT).

    • Primers: Use primers containing restriction sites compatible with the resistance test vector (RTV).

  • Cloning: Ligate the amplicon into the RTV backbone containing a Luciferase reporter gene.

Phase 2: Transfection & Infection [5] 4. Transfection: Transfect HEK-293T cells with the recombinant RTV plasmid and an envelope expression vector (e.g., VSV-G) to generate pseudotyped virus stocks. 5. Harvest: Collect viral supernatant after 48 hours. Normalize viral input via p24 ELISA or RT activity assay.

Phase 3: Drug Susceptibility Testing 6. Plating: Seed U87-CD4-CXCR4 target cells in 96-well plates. 7. Drug Treatment: Add serial 3-fold dilutions of the NRTI (3TC, FTC, AZT, etc.) to the wells.

  • Range: 0.001 µM to 100 µM.
  • Infection: Add normalized recombinant virus to drug-treated wells.
  • Readout: Incubate for 48–72 hours. Lyse cells and add Luciferase substrate. Measure Relative Light Units (RLU) using a luminometer.

Phase 4: Data Analysis 10. IC50 Calculation: Plot RLU vs. log[Drug Concentration]. Use non-linear regression (4-parameter logistic model) to calculate the IC50. 11. Fold Change (FC):


.
Visualization: Assay Workflow

Assay_Workflow Sample Patient Plasma (Viral RNA) PCR RT-PCR Amplification (Pol Gene) Sample->PCR Cloning Cloning into Luciferase Vector PCR->Cloning Transfection Transfection (293T) + VSV-G Env Cloning->Transfection Virus_Stock Recombinant Pseudovirus Transfection->Virus_Stock Infection Infection of Target Cells Virus_Stock->Infection Drug_Plate 96-Well Plate (Serial Drug Dilutions) Drug_Plate->Infection Treatment Readout Luciferase Readout (IC50 Calculation) Infection->Readout

Figure 2: Workflow for the Recombinant Virus Phenotypic Susceptibility Assay.

References

  • Stanford University. (2023).[6] HIV Drug Resistance Database: NRTI Resistance Notes. Retrieved from [Link]

  • Wainberg, M. A., et al. (1996). Enhanced fidelity of 3TC-selected mutant HIV-1 reverse transcriptase. Science. Retrieved from [Link]

  • Petropoulos, C. J., et al. (2000). A novel phenotypic drug susceptibility assay for human immunodeficiency virus type 1. Antimicrobial Agents and Chemotherapy.[2][3][6][7][8][9][10][11] Retrieved from [Link]

  • Campbell, T. B., et al. (2005). Antiviral activity of this compound in salvage therapy for multidrug-resistant HIV-1 infection. Clinical Infectious Diseases. Retrieved from [Link]

  • White, K. L., et al. (2002). Molecular mechanisms of resistance to human immunodeficiency virus type 1 with reverse transcriptase mutations K65R and K65R+M184V. Antimicrobial Agents and Chemotherapy.[2][3][6][7][8][9][10][11] Retrieved from [Link]

Sources

A Comparative Guide to Lamivudine Monotherapy Versus Combination Therapy for Chronic Hepatitis B

Author: BenchChem Technical Support Team. Date: February 2026

Chronic Hepatitis B (CHB) infection, affecting over 250 million individuals globally, represents a significant public health challenge due to its potential to progress to cirrhosis and hepatocellular carcinoma (HCC).[1][2] The primary goal of antiviral therapy is to achieve sustained suppression of hepatitis B virus (HBV) replication, thereby reducing the risk of these severe liver-related complications.[3][4] Lamivudine, the first approved oral nucleoside analogue for CHB, revolutionized treatment by effectively inhibiting the viral reverse transcriptase. However, its long-term utility has been fundamentally challenged by the emergence of antiviral resistance, prompting a critical evaluation of its role as a monotherapy against combination treatment strategies. This guide provides an in-depth, evidence-based comparison of these two therapeutic approaches for researchers and drug development professionals.

This compound Monotherapy: Potent Initial Suppression, A High Price of Resistance

Mechanism of Action

This compound is a synthetic nucleoside analogue of cytosine. Following intracellular phosphorylation to its active triphosphate form, it acts as a competitive inhibitor of the HBV reverse transcriptase (polymerase). Its incorporation into the nascent viral DNA chain results in premature chain termination, effectively halting viral replication.

cluster_cell Hepatocyte cluster_drug Therapeutic Intervention HBV HBV Virion Enters Cell rcDNA Relaxed Circular DNA (rcDNA) HBV->rcDNA cccDNA Covalently Closed Circular DNA (cccDNA) in Nucleus rcDNA->cccDNA Forms stable minichromosome pgRNA Pregenomic RNA (pgRNA) cccDNA->pgRNA Transcription Polymerase HBV Reverse Transcriptase (Polymerase) pgRNA->Polymerase DNA_synthesis Reverse Transcription: pgRNA -> (-)DNA strand Polymerase->DNA_synthesis DNA_completion DNA Synthesis: (+)DNA strand DNA_synthesis->DNA_completion New_Virion New Virion Assembly & Egress DNA_completion->New_Virion This compound This compound This compound->DNA_synthesis Competitively inhibits & causes chain termination

Caption: Mechanism of this compound action within the HBV replication cycle.

Clinical Efficacy: The Initial Promise

Upon initiation, this compound monotherapy induces a rapid and significant decline in viral load, with serum HBV DNA levels often falling by 3 to 4 logs within weeks. This virologic response is typically accompanied by normalization of alanine aminotransferase (ALT) levels and improvements in liver histology in a high proportion of patients. HBeAg seroconversion rates, a key therapeutic endpoint, are observed to increase with treatment duration, reaching approximately 23% after one year and up to 59% after five years of continuous therapy.[5]

The Achilles' Heel: High-Rate Genotypic Resistance

The principal limitation of this compound monotherapy is the high frequency of drug resistance.[6] The lack of a proofreading function in the HBV polymerase, combined with the high rate of viral replication, creates a fertile ground for mutations under the selective pressure of antiviral therapy.

The most common resistance-conferring mutations occur within the highly conserved YMDD (tyrosine-methionine-aspartate-aspartate) motif in domain C of the reverse transcriptase.[7] Specifically, the methionine at position 204 is substituted by either a valine (rtM204V) or an isoleucine (rtM204I). These mutations reduce the binding affinity of this compound triphosphate to the polymerase active site.

The cumulative incidence of this compound resistance is alarmingly high, increasing with each year of treatment. Rates are reported to be 14-32% after one year, 38% after two years, and can reach as high as 76% after three to four years of therapy. This genotypic resistance manifests clinically as:

  • Virologic Breakthrough: A reproducible increase in serum HBV DNA by >1 log10 IU/mL from the nadir during therapy.[7]

  • Biochemical Breakthrough: A subsequent elevation in serum ALT levels, which can sometimes lead to severe hepatitis flares.[8]

start Initiate this compound Monotherapy suppression Viral Suppression (HBV DNA decreases) start->suppression pressure Sustained Selective Pressure suppression->pressure mutation Emergence of YMDD (rtM204V/I) Mutants pressure->mutation breakthrough Virologic Breakthrough (HBV DNA increases) mutation->breakthrough flare Biochemical Breakthrough (ALT Flare) breakthrough->flare consequence Potential for Disease Progression & Liver Decompensation flare->consequence

Caption: Pathway from this compound therapy to clinical resistance.

Combination Therapy: A Strategy to Overcome Resistance

The rationale for combination therapy is rooted in the principles of managing infectious diseases with high resistance potential, such as HIV.[9] By using two or more drugs with different mechanisms of action or non-overlapping resistance profiles, the genetic barrier to resistance is raised, making it statistically more difficult for the virus to develop mutations that can overcome both agents simultaneously.

De Novo Combination Therapy

The strategy of starting with a combination of two drugs in treatment-naïve patients has been explored. Studies combining this compound with adefovir showed a lower rate of resistance compared to this compound monotherapy.[10] However, this approach has been largely superseded. Current clinical practice guidelines from major bodies like the American Association for the Study of Liver Diseases (AASLD) and the European Association for the Study of the Liver (EASL) recommend first-line treatment with potent monotherapies that have a high intrinsic barrier to resistance, such as entecavir (ETV) or tenofovir (TDF/TAF).[3][4] Therefore, de novo combination therapy with this compound is not a preferred first-line strategy.

Rescue Therapy for this compound Resistance

Combination therapy is the cornerstone of managing patients who have developed this compound resistance. The universally recommended approach is an "add-on" strategy, where a second agent, active against the this compound-resistant virus, is added to the ongoing this compound regimen.

  • This compound + Adefovir (ADV): For years, adding ADV was the standard of care for this compound resistance. This combination was shown to be more effective than switching to ADV monotherapy.[6]

  • This compound + Tenofovir (TDF/TAF): Tenofovir is significantly more potent than adefovir and has a high genetic barrier to resistance. Adding tenofovir to this compound in resistant patients leads to potent and sustained viral suppression.[11] Multiple studies have demonstrated that TDF monotherapy provides comparable efficacy to TDF plus this compound combination therapy for patients with this compound-resistant HBV, making a switch to TDF monotherapy a viable and often preferred rescue strategy.[12]

The add-on approach is theoretically advantageous as the this compound-resistant mutant (e.g., rtM204V) may have reduced replication fitness compared to the wild-type virus, and continued this compound pressure may prevent the wild-type virus from re-emerging.[10]

Head-to-Head Comparison: Monotherapy vs. Combination Therapy

FeatureThis compound Monotherapy (First-Line)Combination Therapy (Rescue for LAM-Resistance)
Primary Indication Treatment-naïve CHB (Historically)Documented this compound resistance with virologic breakthrough
Initial Efficacy High; rapid reduction in HBV DNAHigh; effective suppression of this compound-resistant HBV
Resistance Rate Very High (up to 76% by year 4)Low (when using a potent second agent like Tenofovir)[12]
Long-Term Virologic Control Poor due to high rate of breakthroughExcellent with appropriate combination (e.g., adding Tenofovir)
Guideline Recommendation Not recommended as first-line therapy[3][4]Standard of care for managing this compound resistance[9]
Pill Burden / Cost LowerHigher

Key Experimental Protocols

Accurate patient management relies on validated and precise laboratory assays to monitor treatment efficacy and detect resistance.

Protocol: HBV DNA Quantification by Real-Time PCR (qPCR)

This protocol outlines the standard method for monitoring virologic response.

  • Sample Collection: Collect 5-10 mL of whole blood in an EDTA tube.

  • Plasma Separation: Centrifuge the blood sample at 1,500 x g for 10 minutes at 4°C. Carefully aspirate the plasma supernatant and store at -80°C until analysis.

  • DNA Extraction: Extract total nucleic acid from 200-500 µL of plasma using a validated automated or manual viral nucleic acid extraction kit (e.g., column-based or magnetic bead-based). Elute the DNA in 50-100 µL of elution buffer.

  • qPCR Reaction Setup: In a sterile, nuclease-free environment, prepare a master mix containing a commercial qPCR buffer, dNTPs, a thermostable DNA polymerase, and primers/probe specific to a conserved region of the HBV genome (e.g., the S gene).

  • Amplification: Add 5-10 µL of extracted DNA to the master mix. Run the reaction on a real-time PCR cycler with a standard thermal profile (e.g., initial denaturation at 95°C for 10 min, followed by 45 cycles of 95°C for 15 sec and 60°C for 60 sec).

  • Quantification: The viral load (in IU/mL) is calculated by the instrument software by comparing the cycle threshold (Ct) value of the patient sample to a standard curve generated from serial dilutions of a WHO International Standard for HBV DNA.

Protocol: HBV Genotypic Resistance Testing by Sanger Sequencing

This protocol is essential for confirming the presence of resistance-conferring mutations.

  • Sample Preparation: Extract HBV DNA from patient plasma as described in the qPCR protocol.

  • PCR Amplification: Perform a nested or semi-nested PCR to amplify the reverse transcriptase (RT) domain of the HBV polymerase gene. Use outer primers for the first round and inner primers, flanking the YMDD motif and other key resistance codons, for the second round.

  • Amplicon Purification: Verify the size of the PCR product using agarose gel electrophoresis. Purify the amplicon from the gel or directly from the PCR reaction using a commercial PCR purification kit to remove primers, dNTPs, and enzymes.

  • Sequencing Reaction: Perform cycle sequencing using the purified PCR product as a template, a fluorescently-labeled dideoxynucleotide terminator mix, and one of the inner PCR primers (both forward and reverse sequencing should be performed for confirmation).

  • Capillary Electrophoresis: Purify the sequencing reaction products and run them on an automated capillary electrophoresis-based DNA sequencer.

  • Data Analysis: The resulting electropherogram is analyzed using sequencing analysis software. The patient's HBV polymerase sequence is aligned to a wild-type reference sequence to identify amino acid substitutions at key positions (e.g., rtL180M, rtM204V/I).

Logical Framework for Treatment Decisions

The choice between monotherapy and combination therapy is dictated by the patient's treatment history and virologic status. Potent monotherapy is the standard for initial treatment, while combination therapy is reserved for treatment failure.

patient Patient with Chronic Hepatitis B Requiring Treatment decision1 Is the patient treatment-naïve? patient->decision1 mono Prescribe First-Line Monotherapy (Entecavir or Tenofovir) decision1->mono Yes combo_path Patient has prior this compound (or other low-barrier drug) exposure decision1->combo_path No monitor1 Monitor HBV DNA & ALT mono->monitor1 decision2 Evidence of Virologic Breakthrough on this compound? combo_path->decision2 combo Initiate Rescue Therapy: Add on or Switch to Tenofovir (Combination or Potent Monotherapy) decision2->combo Yes continue_mono Continue Monotherapy decision2->continue_mono No monitor2 Monitor HBV DNA & ALT combo->monitor2

Caption: Clinical decision workflow for HBV antiviral therapy.

Conclusion and Future Directions

The evidence is unequivocal: while this compound monotherapy demonstrates potent initial antiviral activity, its clinical utility is severely compromised by the predictable and frequent development of high-level resistance.[13][14] Consequently, it is no longer recommended as a first-line treatment for chronic hepatitis B.[3][4] The standard of care for treatment-naïve patients has shifted decisively to more potent agents with a high genetic barrier to resistance, namely entecavir and tenofovir, which maintain long-term viral suppression as monotherapies.

Combination therapy remains a critical and indispensable strategy, but its role has been redefined. It is now primarily indicated as a rescue regimen for patients who have experienced treatment failure with lower-potency drugs like this compound. The "add-on" or "switch to potent monotherapy" approach for this compound-resistant CHB is highly effective at re-establishing viral control and preventing further disease progression.[9][12] For drug development professionals, the story of this compound serves as a crucial case study on the importance of considering the genetic barrier to resistance as a primary endpoint in the evaluation of new antiviral agents.

References

  • Zoulim, F., & Locarnini, S. (2012). Dynamics of Hepatitis B Virus Resistance to this compound. Journal of Virology, 86(2), 792-804. [Link]

  • European Association for the Study of the Liver. (2025). EASL Clinical Practice Guidelines on the management of hepatitis B virus infection. Journal of Hepatology. [Link]

  • American Association for the Study of Liver Diseases. (2025). AASLD Announces New Practice Guideline on Treatment of Chronic Hepatitis B. AASLD News. [Link]

  • Lai, C. L., Chien, R. N., Leung, N. W., Chang, T. T., Guan, R., Tai, D. I., ... & Yuen, M. F. (2003). Long-term therapy of chronic hepatitis B with this compound. Hepatology, 37(4), 747-754. [Link]

  • European Association for the Study of the Liver. (2017). EASL 2017 Clinical Practice Guidelines on the management of hepatitis B virus infection. Journal of Hepatology, 67(2), 370-398. [Link]

  • Ghany, M. G., Pan, C. Q., Lok, A. S., & Feld, J. J. (2025). AASLD/IDSA Practice Guideline on Treatment of Chronic Hepatitis B. Infectology.by. [Link]

  • Lee, H. W., Lee, J. I., Kim, J. K., Lee, J. S., Lee, J. H., & Kim, Y. S. (2012). This compound plus adefovir combination therapy for this compound resistance in hepatitis-B-related hepatocellular carcinoma patients. World Journal of Gastroenterology, 18(30), 4038-4044. [Link]

  • Terrault, N. A., Bzowej, N. H., Chang, K. M., Hwang, J. P., Jonas, M. M., & Murad, M. H. (2016). AASLD guidelines for treatment of chronic hepatitis B. Hepatology, 63(1), 261-283. [Link]

  • European Association for the Study of the Liver. (2025). EASL Clinical Practice Guidelines on the management of hepatitis B virus infection. Journal of Hepatology. [Link]

  • Lwo, Y., & Chan, C. Y. (2008). HBV this compound Resistance among Hepatitis B and HIV Co-infected Patients Starting this compound, Stavudine and Nevirapine in Kenya. Journal of Infectious Diseases, 197(9), 1301-1307. [Link]

  • Ghany, M. G., Pan, C. Q., Lok, A. S., Feld, J. J., Lim, J. K., Wang, S. H., ... & Terrault, N. A. (2025). AASLD/IDSA Practice Guideline Update on Treatment of Chronic Hepatitis B. Hepatology. [Link]

  • Lim, Y. S., & Lee, H. S. (2015). Management of Antiviral Resistance in Chronic Hepatitis B. Gut and Liver, 9(4), 435-445. [Link]

  • Kim, Y. J., Kim, S. I., Lee, J. I., Kim, J. H., Lee, J. S., & Lee, J. W. (2015). Tenofovir Monotherapy versus Tenofovir plus this compound or Telbivudine Combination Therapy in Treatment of this compound-Resistant Chronic Hepatitis B. Antimicrobial Agents and Chemotherapy, 59(4), 2118-2124. [Link]

  • Fung, S. K., & Lok, A. S. (2004). Management of hepatitis B patients with antiviral resistance. Antiviral Therapy, 9(6), 1013-1026. [Link]

  • Seehofer, D., Rayes, N., Naumann, U., Neuhaus, R., Müller, A. R., Tullius, S. G., ... & Neuhaus, P. (2001). Antiviral combination therapy for this compound-resistant hepatitis B reinfection after liver transplantation. Transplantation, 72(1), 126-131. [Link]

  • Terrault, N. A., Lok, A. S., McMahon, B. J., Chang, K. M., Hwang, J. P., Jonas, M. M., ... & AASLD. (2018). AASLD guidelines for treatment of chronic hepatitis B. Hepatology, 67(4), 1560-1599. [Link]

  • Hadziyannis, S. J., Papatheodoridis, G. V., Dimou, E., Laras, A., & Papaioannou, C. (2000). Efficacy of long-term this compound monotherapy in patients with hepatitis B e antigen-negative chronic hepatitis B. Hepatology, 32(4 Pt 1), 847-851. [Link]

  • Kumar, M., Kumar, R., Hissar, S., Saraswat, M. K., Sharma, B. C., & Sarin, S. K. (2013). Comparative evaluation of long-term monotherapies & combination therapies in patients with chronic hepatitis B: A pilot study. The Indian Journal of Medical Research, 138(5), 749-756. [Link]

  • Yuen, M. F., Seto, W. K., Chow, D. H., Tsui, K., Wong, D. K., Ngai, V. W., & Lai, C. L. (2007). Long-term this compound therapy reduces the risk of long-term complications of chronic hepatitis B infection even in patients without advanced disease. Antiviral Therapy, 12(8), 1295-1303. [Link]

  • Schalm, S. W., Heathcote, J., Cianciara, J., Farrell, G., Sherman, M., Willems, B., ... & The International this compound-Interferon Study Group. (2000). This compound and alpha interferon combination treatment of patients with chronic hepatitis B infection: a randomised trial. Gut, 46(4), 562-568. [Link]

  • Sharma, M., & Atray, N. (2012). Combination Therapy for Chronic Hepatitis B: Current Indications. Current Hepatitis Reports, 11(4), 258-265. [Link]

  • Chien, R. N. (1999). Role of this compound in the treatment of chronic hepatitis B virus infection. The Annals of Pharmacotherapy, 33(4), 459-465. [Link]

  • Yoon, S. K., Jang, J. W., Kim, C. W., Bae, S. H., Choi, J. Y., Choi, S. W., ... & Kim, B. S. (2005). Long-term results of this compound monotherapy in Korean patients with HBeAg-positive chronic hepatitis B: response and relapse rates, and factors related to durability of HBeAg seroconversion. Intervirology, 48(5), 321-328. [Link]

  • Osiowy, C., & Giles, E. (2008). Potential and limitations of this compound monotherapy in chronic hepatitis B: evidence from genotyping. Alimentary Pharmacology & Therapeutics, 27(10), 963-970. [Link]

  • Carey, I., & Harrison, P. M. (2009). Monotherapy versus combination therapy for the treatment of chronic hepatitis B. Expert Opinion on Investigational Drugs, 18(11), 1655-1666. [Link]

Sources

Comparative Guide: Mitochondrial Toxicity of Lamivudine (3TC) vs. Zidovudine (AZT) and Stavudine (d4T)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stereochemical Advantage

In the development of Nucleoside Reverse Transcriptase Inhibitors (NRTIs), mitochondrial toxicity remains the primary cause of late-stage clinical attrition and post-market adverse events (e.g., lactic acidosis, lipodystrophy).

This guide objectively compares Lamivudine (3TC) against the historical "D-drugs" Zidovudine (AZT) and Stavudine (d4T) . The core differentiator is stereochemistry: 3TC is an L-nucleoside enantiomer .[1] While it potently inhibits HIV Reverse Transcriptase (RT), its "unnatural" L-configuration is poorly recognized by human DNA Polymerase


 (Pol 

), the enzyme responsible for mitochondrial DNA (mtDNA) replication.[]

Consequently, 3TC exhibits a superior safety profile with negligible mtDNA depletion in vitro, whereas d4T and AZT act as potent mitochondrial toxins through distinct mechanisms of chain termination and exonuclease inhibition.

Mechanistic Analysis: The Pol Hypothesis[3][4][5][6]

To understand the toxicity differential, we must look beyond simple inhibition (


) and analyze the enzymatic kinetics at the mitochondrial level.
The Mechanisms of Toxicity[4][5][7]
  • Stavudine (d4T): Acts as a high-affinity substrate for Pol

    
    . It is efficiently incorporated into the growing mtDNA strand, causing immediate chain termination  due to the lack of a 3'-hydroxyl group.
    
  • Zidovudine (AZT): Exhibits moderate affinity for Pol

    
     incorporation. However, its toxicity is compounded because AZT-monophosphate (AZT-MP) inhibits the 3'→5' exonuclease (proofreading)  activity of Pol 
    
    
    
    . This prevents the enzyme from excising the toxic nucleotide once incorporated. AZT also induces direct oxidative stress (ROS).
  • This compound (3TC): Due to its L-enantiomer structure (mirror image of natural nucleosides), it faces severe steric hindrance within the Pol

    
     active site. It is rejected prior to incorporation.
    
Pathway Visualization

The following diagram illustrates the "Selectivity Filter" of Pol


 that protects mitochondria from 3TC but fails against d4T.

MitochondrialToxicity Drug_Entry NRTI Entry (Cell) Phosphorylation Phosphorylation to Triphosphate (dNK / dGK kinases) Drug_Entry->Phosphorylation d4T_Path Stavudine (d4T-TP) High Affinity Phosphorylation->d4T_Path AZT_Path Zidovudine (AZT-TP) Mod. Affinity + Exo Inhibition Phosphorylation->AZT_Path 3 3 Phosphorylation->3 PolGamma Mitochondrial Pol γ (Active Site) Incorp Incorporation into mtDNA PolGamma->Incorp d4T/AZT Safety Preserved Mitochondrial Function PolGamma->Safety 3TC Rejected d4T_Path->PolGamma Strong Binding AZT_Path->PolGamma Moderate Binding TC_Path This compound (3TC-TP) L-Enantiomer (Steric Clash) TC_Path->PolGamma Weak/No Binding Excision Exonuclease Proofreading (Repair) Incorp->Excision Attempted Repair Toxicity mtDNA Depletion & Lactic Acidosis Incorp->Toxicity Chain Termination (d4T) Excision->Toxicity Failed Removal (AZT blocks this) Excision->Safety Successful Removal

Figure 1: Comparative mechanism of action. Note that AZT promotes toxicity by inhibiting the repair mechanism (exonuclease), while 3TC is excluded upstream by steric hindrance.

Comparative Performance Data

The following data aggregates kinetic parameters (


) and cellular toxicity endpoints (

and mtDNA depletion).
Table 1: Mitochondrial Toxicity Profile
FeatureStavudine (d4T) Zidovudine (AZT) This compound (3TC)
Pol

Inhibition (

)
0.05 µM (Potent Inhibitor)15 - 50 µM (Moderate)> 200 µM (Weak/None)
Mechanism Obligate Chain TerminationChain Term. + Exonuclease Inhibition + ROSSteric Hindrance (L-enantiomer)
mtDNA Depletion Severe (>50% loss at therapeutic conc.)Moderate (Requires long exposure)Negligible
Lactic Acidosis Risk HighModerateRare
Primary Tissue Impact Adipose (Lipodystrophy), NerveMuscle (Myopathy), MarrowGenerally Systemically Safe

Key Insight: While AZT has a higher


 (lower affinity) than d4T, it remains toxic because it "locks" itself in. Once AZT is incorporated, the mitochondrial exonuclease cannot remove it efficiently. 3TC, conversely, is rarely incorporated at all.

Experimental Validation: Protocols

To validate these claims in a drug development pipeline, you must distinguish between general cytotoxicity (cell death) and specific mitochondrial toxicity (mtDNA depletion).

The "Gold Standard" mtDNA/nDNA Ratio Assay

This protocol uses qPCR to measure the ratio of a mitochondrial gene (e.g., ND1 or COXII) against a nuclear housekeeping gene (e.g., GAPDH or *


-Actin*).
Workflow Visualization

qPCR_Protocol cluster_qPCR Real-Time qPCR Step1 Cell Culture (HepG2 or SkMC) Step2 Drug Treatment (14 Days, Passage x2) Step1->Step2 Step3 Total DNA Extraction Step2->Step3 Target1 Mitochondrial Target (ND1 / COXII) Step3->Target1 Target2 Nuclear Target (GAPDH / Actin) Step3->Target2 Step4 Calculate Ratio 2^-ΔΔCt Target1->Step4 Target2->Step4

Figure 2: Workflow for assessing specific mitochondrial DNA depletion relative to nuclear DNA mass.

Detailed Protocol Steps
  • Cell Selection: Use HepG2 (liver) or SkMC (Skeletal Muscle Cells).[3] HepG2 is preferred for metabolic relevance; SkMC is preferred if testing for AZT-like myopathy.

    • Note: Avoid cancer cell lines that are purely glycolytic (Warburg effect) as they may mask mitochondrial toxicity.

  • Treatment Duration:

    • NRTIs require cell division to deplete mtDNA.

    • Standard: 14 days of treatment.[4]

    • Sub-culturing: Split cells every 3-4 days to maintain log-phase growth and ensure drug incorporation.

  • Dosing:

    • Test at

      
       and 
      
      
      
      
      
      (plasma concentration).
    • Include d4T (10 µM) as a positive control for toxicity.

    • Include Vehicle (DMSO) as a negative control.

  • DNA Extraction: Use a column-based kit (e.g., DNeasy) that preserves both nuclear and mitochondrial DNA. Do not use alkaline lysis.

  • qPCR Quantification:

    • Primers:

      • mtDNA: NADH Dehydrogenase Subunit 1 (ND1).

      • nDNA:[5] GAPDH or

        
        -Globin.
        
    • Calculation: Use the

      
       method.
      
    • Threshold: A reduction of mtDNA content to <50% of control is considered a toxic signal.

Secondary Assay: Lactate Production

Mitochondrial dysfunction forces cells into anaerobic glycolysis.

  • Method: Collect culture media at Day 14.

  • Measurement: Enzymatic colorimetric assay (Lactate Oxidase).

  • Expectation: d4T and AZT treated cells will show

    
     increase in lactate; 3TC will remain near baseline.
    

Conclusion

For researchers designing combination therapies, This compound (3TC) represents a "mitochondrially neutral" backbone. Its safety is not accidental but structurally engineered via its L-enantiomer configuration , which evades the Pol


 active site. In contrast, Stavudine  and Zidovudine  carry high risks of mtDNA depletion due to high affinity binding and exonuclease inhibition, respectively.

When selecting NRTIs for long-term therapy, 3TC (or its fluorinated analog Emtricitabine/FTC) is the superior choice for preserving mitochondrial integrity.

References

  • Johnson, A. A., et al. (2001). Toxicity of antiviral nucleoside analogs and the human mitochondrial DNA polymerase.[5] Journal of Biological Chemistry.

  • Lewis, W., & Dalakas, M. C. (1995). Mitochondrial toxicity of antiviral drugs.[6] Nature Medicine.

  • Birkus, G., et al. (2002). Assessment of mitochondrial toxicity in human cells treated with tenofovir: comparison with other nucleoside reverse transcriptase inhibitors. Antimicrobial Agents and Chemotherapy.[5]

  • Lim, S. E., & Copeland, W. C. (2001). Differential incorporation and removal of antiviral deoxynucleotides by human DNA polymerase gamma. Journal of Biological Chemistry.

  • European Medicines Agency (EMA). (2013). Guideline on the in vitro investigation of mitochondrial toxicity of anti-HIV nucleoside reverse transcriptase inhibitors.

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Lamivudine for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the proper disposal of lamivudine in a research and development setting. As laboratory professionals, our responsibility extends beyond the bench to ensure that our work does not negatively impact environmental or public health. This compound, a potent nucleoside analog reverse transcriptase inhibitor, requires meticulous disposal procedures due to its inherent hazards and environmental toxicity. This document offers a framework for establishing a self-validating system of disposal that prioritizes safety, compliance, and scientific integrity.

The Imperative for Proper Disposal: Understanding the Risks

Improper disposal of this compound is not a minor procedural oversight; it carries significant consequences. The rationale for strict adherence to the protocols outlined below is grounded in two primary areas of concern: environmental toxicity and potential human health effects.

  • Environmental Ecotoxicity: this compound is an emerging environmental contaminant that has been detected in water bodies.[1][2] Studies have demonstrated that even at environmentally relevant concentrations (as low as 10 to 100 µg/L), this compound poses a significant ecological risk.[1][2] It has been shown to be highly toxic to aquatic invertebrates such as Daphnia magna and can adversely affect plant germination and growth.[1][3] The discharge of this compound into sewer systems can disrupt aquatic ecosystems and contribute to the broader problem of pharmaceutical pollution.[1][2]

  • Human Health Hazards: Safety Data Sheets (SDS) classify this compound as a hazardous substance.[4][5] It is recognized for its potential to cause irreversible effects and has been shown to be mutagenic in at least one assay.[4][5] Accidental ingestion or exposure can be damaging to health.[5] Therefore, preventing exposure to personnel and the public through controlled and deliberate disposal is a critical safety mandate.

Organism Endpoint Concentration Observed Effect Reference
Daphnia magna (Water Flea)Mortality100 µg/L85% mortality at 24h, 100% at 48h[1]
Daphnia magna (Water Flea)EC50 (Reproduction)1.345 mg/LChronic toxicity endpoint[3]
Lactuca sativa (Lettuce)Germination/Growth100 µg/LAdverse impact on germination and hypocotyl length[1]
Allium cepa (Onion)Root Growth100 µg/LAdverse impact on root length[1]
Regulatory Framework: Navigating Compliance

The disposal of this compound falls under the purview of several regulatory bodies, primarily the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[2][6] In a laboratory or healthcare setting, this compound waste is considered a hazardous pharmaceutical waste.

Key regulatory points include:

  • Sewer Prohibition: The EPA's Management Standards for Hazardous Waste Pharmaceuticals (40 CFR Part 266 Subpart P) explicitly prohibit the disposal of hazardous pharmaceutical waste down the drain (sewering).[3][7][8] This is a critical federal mandate.

  • Hazardous Waste Determination: While this compound is not explicitly on the EPA's P-list (acutely hazardous) or U-list, it must be managed as a hazardous waste due to its toxicological profile and as a matter of best practice under NIOSH guidelines for hazardous drugs.[6][9] Your institution's Environmental Health & Safety (EHS) office is the final authority on making this determination and assigning specific waste codes.

  • Cradle-to-Grave Responsibility: The generator of the waste (your institution) is responsible for it from generation to final disposal.[6] This necessitates using a licensed hazardous waste transporter and disposal facility.

This compound Disposal Decision Workflow

The following diagram provides a logical workflow for segregating and managing different forms of this compound waste in a laboratory setting.

LamivudineDisposal cluster_waste_types Waste Type cluster_containers Segregate into Correct Container cluster_actions Action start Identify this compound Waste Stream solid Unused/Expired Solid this compound start->solid What is the form of the waste? liquid Aqueous/Solvent Solutions Containing this compound start->liquid What is the form of the waste? ppe Contaminated PPE (Gloves, Gown, etc.) start->ppe What is the form of the waste? sharps Contaminated Sharps (Needles, Pipette Tips, etc.) start->sharps What is the form of the waste? hw_container Black Pharmaceutical Waste Container (Non-Creditable Hazardous Waste) solid->hw_container liquid->hw_container ppe->hw_container sharps_container Hazardous Drug Sharps Container (Puncture-Proof, Labeled) sharps->sharps_container label_waste Label Container with: 'Hazardous Waste - Pharmaceuticals' and Contents hw_container->label_waste sharps_container->label_waste seal_store Seal Container When Full Store in Satellite Accumulation Area (SAA) label_waste->seal_store contact_ehs Contact EHS for Pickup by Licensed Waste Vendor seal_store->contact_ehs

Caption: Decision tree for proper segregation of this compound waste streams.

Standard Operating Procedures (SOPs) for Disposal

These protocols provide step-by-step guidance for managing this compound waste. Always perform these actions wearing appropriate Personal Protective Equipment (PPE), including double gloves, a lab coat, and safety glasses.

This procedure applies to pure this compound powder or tablets.

  • Do Not Place in Regular Trash: Under no circumstances should solid this compound be disposed of in the general refuse.

  • Do Not Dissolve for Drain Disposal: Do not dissolve this compound in a solvent with the intention of flushing it down the drain. This is a direct violation of EPA regulations.[3][7][8]

  • Primary Containment: Ensure the original container is tightly sealed. If the original container is compromised, place it inside a second, larger, sealed container.

  • Segregation: Place the sealed container directly into the designated black pharmaceutical waste container . These containers are specifically for non-creditable (to be destroyed) hazardous pharmaceutical waste.

  • Labeling: Ensure the black container is clearly labeled "Hazardous Waste - Pharmaceuticals."

  • Documentation: Log the addition of the waste according to your laboratory's waste management inventory procedures.

This procedure applies to experimental solutions containing this compound.

  • Collect All Waste: Collect all this compound-containing liquid waste in a dedicated, sealed, and chemically compatible container. Do not mix with other waste streams unless approved by your EHS department.

  • Prohibit Drain Disposal: Do not pour any liquid containing this compound down the sink.[4]

  • Container Choice: The waste container must be leak-proof and have a screw-top cap.

  • Labeling: Label the container clearly with "Hazardous Waste," the full chemical name "this compound," and an approximate concentration.

  • Storage: Store the sealed container in your lab's designated Satellite Accumulation Area (SAA) until it is ready for pickup.

  • Final Disposal: When the container is full or approaching its accumulation time limit, transfer it to the central black pharmaceutical waste container or arrange for a direct pickup by EHS, following your institution's protocol.

This procedure applies to items like gloves, bench paper, weigh boats, plasticware, and empty vials that have come into direct contact with this compound.

  • Definition of "Empty": Under RCRA, a container that held a hazardous waste is not considered "empty" unless specific conditions are met. To avoid compliance issues, it is best practice to treat all containers that held this compound as hazardous waste.

  • Segregation at the Source: Immediately place all contaminated items into the designated black pharmaceutical waste container. Do not mix this waste with regular trash or biohazardous (red bag) waste.

  • Vials and Packaging: Empty vials, ampules, and original packaging should all be placed in the black pharmaceutical waste container.

This procedure applies to needles, syringes, glass Pasteur pipettes, or any other sharp object contaminated with this compound.

  • Use Designated Container: Place all contaminated sharps directly into a rigid, puncture-proof sharps container that is specifically designated and labeled for "Hazardous Drug Waste" or "Chemotherapy Waste." Do not use standard biohazard sharps containers.

  • Do Not Recap Needles: Never recap, bend, or break needles.

  • Container Management: Do not overfill the sharps container. When it is three-quarters full, seal it securely.

  • Final Disposal: The sealed hazardous drug sharps container should be placed in a designated collection area for pickup by your institution's hazardous waste management service.

Emergency Spill Procedures

In the event of a this compound spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Alert Personnel: Immediately alert others in the area of the spill.

  • Isolate the Area: Secure the area to prevent anyone from walking through the spill.

  • Don Appropriate PPE: At a minimum, wear a lab coat, safety goggles, and two pairs of chemotherapy-rated gloves. A respirator may be necessary for large spills of fine powder; consult the SDS and your institution's EHS protocol.

  • Contain the Spill:

    • For Solids: Gently cover the spill with absorbent pads or paper towels to prevent the powder from becoming airborne. Do not dry sweep.

    • For Liquids: Cover the spill with absorbent pads, starting from the outside and working inward.

  • Clean the Area: Using appropriate cleaning agents (as recommended by your EHS office, often soap and water), decontaminate the spill area thoroughly. Work from the least contaminated area to the most contaminated.

  • Dispose of Cleanup Materials: All materials used for cleanup (pads, towels, gloves, etc.) are considered hazardous waste and must be placed in the black pharmaceutical waste container.

  • Report the Incident: Report the spill to your laboratory supervisor and your institution's EHS office, regardless of the size.

By integrating these scientifically grounded and regulation-compliant procedures into your daily laboratory operations, you contribute to a culture of safety and environmental stewardship, building trust in our collective commitment to responsible research.

References

  • Environmental Risk Characterization of an Antiretroviral (ARV) this compound in Ecosystems.
  • Environmental Risk Characterization of an Antiretroviral (ARV) this compound in Ecosystems.
  • This compound Safety D
  • Chronic toxicity and environmental risk assessment of antivirals in Ceriodaphnia dubia and Raphidocelis subcapit
  • Management Standards for Hazardous Waste Pharmaceuticals.Federal Register.
  • Listed Hazardous Wastes (F, K, U, and P lists).Cornell University Environmental Health and Safety.
  • This compound Safety D
  • Pharmaceutical waste codes.
  • RCRA Pharmaceutical Hazardous Wastes Flipbook.West Virginia Department of Environmental Protection.
  • Final Data Collection on the Toxicity, Use, and Disposal of Hazardous Drugs Report.
  • Hazardous Drug Waste.Michigan State University Environmental Health & Safety.
  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.U.S. Environmental Protection Agency.
  • U List of Hazardous Wastes.Minnesota Pollution Control Agency.
  • How to Ensure Safe Chemical Waste Disposal in Labor
  • Laboratory Waste Management: The New Regulations.
  • 40 CFR Part 266 Subpart P -- Hazardous Waste Pharmaceuticals.eCFR.
  • Frequently Asked Questions – EPA's New Hazardous Waste Pharmaceuticals Rule.Arnall Golden Gregory LLP.
  • Example RCRA Waste Codes for Hazardous Waste Pharmaceuticals.State of New Jersey Department of Environmental Protection.
  • Managing Pharmaceutical and Chemo Waste Disposal.Environmental Marketing Services.
  • HAZARDOUS DRUG HANDLING AND DISPOSAL SOP.University of Delaware.
  • Environmental Protection Agency Issues New Rule for Handling of Hazardous Waste Pharmaceuticals.Fennemore.
  • EPA Finalizes Long-Awaited Pharmaceutical Hazardous Waste Rule.Quarles & Brady LLP.
  • The Limited Role of the Food and Drug Administration's Flush List.U.S. Environmental Protection Agency.

Sources

Technical Guide: Safe Handling, Logistics, and Operational Protocols for Lamivudine (3TC)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Hazard Profile & Risk Assessment

Lamivudine (3TC) is a nucleoside reverse transcriptase inhibitor (NRTI).[1] While its acute toxicity is relatively low compared to cytotoxic oncology agents, it possesses significant reproductive toxicity and mutagenic potential [1, 2]. As a cytosine analog, it functions by inhibiting DNA synthesis—a mechanism that targets viral replication but can off-target host cellular machinery, particularly mitochondrial DNA polymerase gamma [3].

Operational Directive: Treat this compound as a Potent Compound (Occupational Exposure Band 3) . The primary risk vector in a research setting is inhalation of particulates during weighing and dermal absorption once solubilized, particularly if dissolved in penetrative solvents like DMSO.

Core Hazard Data
ParameterClassificationCritical H-Codes
Reproductive Toxicity Category 2H361: Suspected of damaging fertility or the unborn child.[2]
Target Organ Toxicity STOT RE 1/2H372/H373: Causes damage to organs (blood, liver) through prolonged exposure.
Acute Toxicity Oral/InhalationH302/H332: Harmful if swallowed or inhaled.
Physical State Crystalline SolidHigh potential for static charge and dust generation.

Personal Protective Equipment (PPE) Matrix

Standard "lab coat and gloves" are insufficient for handling powdered this compound. The following matrix dictates PPE based on the physical state of the compound.

Protective LayerSolid State (Powder Handling) Liquid State (Solution/In Vitro) Animal Work (In Vivo)
Respiratory N95 or P100 Respirator (if outside containment) or PAPR for >1g quantities.Surgical mask (splash protection) if handled in BSC.N95 minimum (aerosol risk from bedding/excreta).
Dermal (Hands) Double Gloving Required. Inner: Nitrile (4 mil)Outer: Nitrile (extended cuff) or Butyl Rubber.Single Nitrile Glove (minimum 5 mil thickness).Double Nitrile Gloves.
Body Tyvek® Lab Coat (Closed front, elastic cuffs) or disposable gown.Standard Cotton Lab Coat (Buttoned).Disposable Gown + Shoe Covers.[3]
Ocular Chemical Safety Goggles (Indirect vented). Safety glasses are inadequate for powder.Safety Glasses with side shields.[4][5]Safety Glasses / Face Shield.[3][4][5][6]

Expert Insight: When solubilizing this compound in Dimethyl Sulfoxide (DMSO) , the risk of transdermal uptake increases exponentially. DMSO acts as a carrier, transporting the drug directly through the stratum corneum. Never touch DMSO-Lamivudine solutions with single-layer latex gloves.

Operational Workflow: From Storage to Disposal[7]

This workflow ensures containment integrity is maintained throughout the experimental lifecycle.

Phase 1: Receiving & Storage
  • Inspection: Upon receipt, inspect the secondary packaging for white powder residue before opening. If residue is visible, treat the package as contaminated.

  • Storage: Store at 2°C to 8°C (refrigerated) in a tightly sealed container [4].

  • Hygroscopicity: this compound is slightly hygroscopic. Allow the container to equilibrate to room temperature before opening to prevent condensation, which causes clumping and weighing errors.

Phase 2: Weighing & Solubilization (Critical Control Point)

Location: Chemical Fume Hood or Class II Biological Safety Cabinet (BSC).

  • Static Control: Use an anti-static gun or wipe on the spatula and weigh boat. Charged this compound powder tends to "fly," creating invisible surface contamination.

  • Weighing:

    • Place a disposable absorbent pad (plastic-backed) in the hood.

    • Weigh the solid inside the hood. Do not transport open powder containers across the lab.

  • Solubilization:

    • Add solvent (Water, DMSO, or PBS) immediately to the weigh boat or vial to capture dust.

    • Solubility Note: this compound is soluble in water (~70 mg/mL) and DMSO.

Phase 3: Experimental Application
  • In Vitro: Treat all culture media containing this compound as hazardous waste.

  • In Vivo: Animals dosed with this compound excrete the parent compound largely unchanged in urine [5].

    • Bedding Handling: Change cages in a ventilated cage changing station.

    • Labeling: Cages must be marked with "Cytotoxic/Hazardous Agent" cards.

Phase 4: Decontamination & Waste[8]
  • Surface Decontamination:

    • Physical Removal: Wipe with detergent (e.g., Alconox) and water to remove residue.

    • Solvent Wash: Follow with a 70% Ethanol or Isopropanol wipe to remove organic films.

    • Note: Bleach is not a verified deactivation agent for this compound's chemical structure, though it disinfects biological agents. Incineration is the only method for destruction.

  • Disposal:

    • Solids/Stock: Segregate into "Hazardous Chemical Waste" (Blue/Black bin) for High-Temperature Incineration .

    • Aqueous Waste: Do NOT pour down the drain.[4] Collect in dedicated carboys labeled "Mutagenic/Teratogenic Waste."

Visualized Protocols

Diagram 1: Safe Handling Logic Flow

This diagram illustrates the decision-making process for handling this compound based on its state, ensuring containment is never broken.

Lamivudine_Handling Start This compound Stock (Solid/Powder) Equilibrate Equilibrate to RT (Prevent Moisture) Start->Equilibrate Weighing Weighing Step (Fume Hood/BSC Only) Equilibrate->Weighing PPE: N95 + Dbl Gloves Solvent Add Solvent (DMSO/Water) Weighing->Solvent Control Static Liquid Liquid Solution (Lower Inhalation Risk) Solvent->Liquid InVitro In Vitro Assay (Treat Media as Haz Waste) Liquid->InVitro InVivo In Vivo Dosing (Urine/Bedding Hazards) Liquid->InVivo Disposal Disposal: High-Temp Incineration InVitro->Disposal InVivo->Disposal Bedding & Carcasses

Caption: Operational flow for this compound handling. Red indicates high-risk powder phase; Green indicates contained liquid phase; Black indicates destruction.

Diagram 2: Mechanism of Action & Toxicity Pathway

Understanding the mechanism reinforces why reproductive toxicity is a risk (DNA chain termination affects rapidly dividing fetal cells).

MOA_Pathway 3 3 TC This compound (3TC) Prodrug CellEntry Cellular Uptake (Passive/Carrier) TC->CellEntry Phos1 Phosphorylation (Kinases) CellEntry->Phos1 Active 3TC-Triphosphate (Active Metabolite) Phos1->Active Target1 Viral Reverse Transcriptase Active->Target1 High Affinity Target2 Mitochondrial DNA Polymerase Gamma Active->Target2 Low Affinity (Off-Target) Effect1 DNA Chain Termination (Therapeutic) Target1->Effect1 Effect2 Mitochondrial Toxicity (Lactic Acidosis risk) Target2->Effect2

Caption: Mechanism of Action. The off-target inhibition of mitochondrial DNA polymerase (red path) drives the toxicity profile requiring strict PPE.

Emergency Response Protocols

In the event of exposure, immediate action mitigates long-term risks.

EventImmediate ActionSecondary Action
Inhalation Evacuate to fresh air immediately.Seek medical evaluation.[3][4][5][6][7][8][9] Inform physician of "Nucleoside Analog exposure."
Skin Contact Wash with soap and copious water for 15 mins.[8]Do NOT use ethanol (enhances absorption). Monitor for irritation.
Eye Contact Flush at eyewash station for 15 mins.Hold eyelids open. Seek ophthalmological assessment.
Spill (Powder) Isolate area. Wet-wipe with detergent to prevent dust.Dispose of cleanup materials as hazardous waste. Do not sweep dry dust.

References

  • National Institutes of Health (NIH). (2023). Reverse Transcriptase Inhibitors - StatPearls. Retrieved from [Link]

  • HIV.gov. (2024). Nucleoside Reverse Transcriptase Inhibitor Options.[9][10][11] Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.